molecular formula C8H8BrN B128384 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 158331-18-1

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B128384
CAS No.: 158331-18-1
M. Wt: 198.06 g/mol
InChI Key: AOUSQPREWBGRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a useful research compound. Its molecular formula is C8H8BrN and its molecular weight is 198.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUSQPREWBGRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467965
Record name 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158331-18-1
Record name 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine, a heterocyclic compound featuring a fused pyridine and cyclopentane ring system, has emerged as a significant building block in medicinal chemistry. Its structural motif is of particular interest in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The presence of the bromine atom at the 3-position of the pyridine ring provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, synthesis strategies, and potential therapeutic applications.

Chemical Identity and Properties

A clear definition of the molecule is fundamental for its application in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 158331-18-1
Molecular Formula C₈H₈BrN
Molecular Weight 198.06 g/mol
Canonical SMILES C1CC2=C(C=C(Br)N=C2)C1
InChI Key Not readily available
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

Synthesis and Experimental Protocols

The synthesis of this compound involves the construction of the core bicyclic ring system followed by a bromination step. While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, the general synthetic strategies for the parent scaffold and the bromination of pyridine rings are well-established.

General Synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine Scaffold

A common and efficient method for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core is through a multi-component reaction. This approach offers the advantage of building molecular complexity in a single step from readily available starting materials.

Illustrative Experimental Protocol (General)

A plausible synthetic route involves the condensation of a cyclopentanone derivative with an appropriate nitrogen source and another functionalized molecule. For instance, a Hantzsch-type pyridine synthesis or a related multi-component reaction could be employed.

  • Reactants: A typical reaction might involve a β-ketoester derived from cyclopentanone, an aldehyde, and an ammonia source.

  • Reaction Conditions: The reaction is often carried out in a suitable solvent, such as ethanol or acetic acid, and may be heated to drive the reaction to completion.

  • Work-up and Purification: After the reaction, the product is typically isolated by precipitation or extraction. Purification is then achieved through recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of the parent scaffold.

G Start Starting Materials (e.g., Cyclopentanone derivative, Aldehyde, Ammonia source) Reaction Multi-component Reaction Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 6,7-dihydro-5H-cyclopenta[b]pyridine Purification->Product

Caption: Generalized workflow for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold.

Bromination of the Pyridine Ring

Once the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is obtained, the next step is the regioselective introduction of a bromine atom at the 3-position of the pyridine ring. The electronic nature of the pyridine ring directs electrophilic aromatic substitution, and specific reaction conditions can favor bromination at the desired position.

Illustrative Experimental Protocol (General)

  • Brominating Agent: A common brominating agent for pyridine and its derivatives is N-Bromosuccinimide (NBS) in the presence of an acid catalyst, or elemental bromine in oleum.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as sulfuric acid or an organic solvent, and the temperature is carefully controlled to manage the reactivity and selectivity of the bromination.

  • Work-up and Purification: The reaction mixture is carefully quenched, and the product is isolated by extraction. Purification is then performed using techniques like column chromatography to separate the desired 3-bromo isomer from other potential isomers and byproducts.

The logical relationship for the bromination step can be visualized as follows:

G Scaffold 6,7-dihydro-5H-cyclopenta[b]pyridine Bromination Electrophilic Bromination (e.g., NBS, H+) Scaffold->Bromination Product 3-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridine Bromination->Product Byproducts Other Bromo-isomers and Byproducts Bromination->Byproducts

Caption: Logical diagram of the bromination step to yield the target compound.

Potential Biological Activity and Therapeutic Applications

Available literature strongly suggests that this compound and its derivatives are promising candidates for the development of kinase inhibitors . Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

While specific quantitative bioactivity data for this compound against a panel of kinases is not publicly available, the broader class of cyclopenta[b]pyridine derivatives has been investigated for this purpose. The bromo-substituent can serve as a key interaction point within the ATP-binding pocket of kinases or as a versatile handle for further chemical modifications to enhance potency and selectivity.

Putative Signaling Pathway Involvement

As potential kinase inhibitors, compounds derived from this compound would likely target signaling pathways that are frequently deregulated in cancer. A generalized representation of a kinase signaling pathway that could be targeted is shown below.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingProteins Downstream Signaling Proteins (e.g., Ras, Raf) Receptor->SignalingProteins MAPK MAPK Cascade (MEK, ERK) SignalingProteins->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Inhibitor 3-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridine Derivative Inhibitor->Receptor Inhibition Inhibitor->MAPK Inhibition

Caption: A generalized kinase signaling pathway potentially targeted by derivatives of the title compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery, particularly in the development of kinase inhibitors. While detailed experimental protocols and specific quantitative bioactivity data for the title compound are not widely available in the public domain, the general synthetic strategies and the likely therapeutic applications are evident from the study of related compounds. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of novel therapeutics. Researchers and drug development professionals are encouraged to utilize the foundational information provided in this guide as a starting point for their investigations into this promising chemical entity.

In-Depth Technical Guide: 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, fused-ring structure provides a valuable scaffold for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the key chemical properties, synthesis methodologies, and its role as a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in synthetic chemistry, including reaction stoichiometry, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₈H₈BrN[1]
Molecular Weight 198.06 g/mol [2]
IUPAC Name This compound
CAS Number 158331-18-1
PubChem CID 11521259[1]

Synthesis Protocols

The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core can be achieved through various strategies, including multicomponent reactions that offer efficiency and molecular diversity. Below are detailed protocols for the synthesis of derivatives of the core structure, which can be adapted for the synthesis of the title compound.

Protocol 1: Multicomponent Condensation for Substituted Derivatives

This protocol outlines a multicomponent reaction for the synthesis of highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.

Materials:

  • 2,5-diarylidenecyclopentanone derivative (0.02 mol)

  • Propanedinitrile (malononitrile) (0.02 mol, 1.32 g)

  • Sodium ethoxide (0.02 mol, 1.36 g) or Sodium methoxide (0.02 mol, 1.08 g)

  • Anhydrous ethanol or methanol (as solvent)

  • Distilled water

Procedure:

  • To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol).

  • Add propanedinitrile (0.02 mol).

  • Add the corresponding sodium alkoxide (0.02 mol).

  • Add the anhydrous alcohol as the solvent.

  • Reflux the reaction mixture for 1 hour at 80°C with continuous stirring.[3]

  • After 1 hour, cool the reaction to room temperature.[3]

  • Dilute the cooled reaction mixture with 150 mL of distilled water.[3]

  • Collect the precipitated solid product by filtration.[3]

Protocol 2: Alternative Multicomponent Synthesis

An alternative and versatile route involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This method allows for the generation of a wide range of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[3][4]

Role in Kinase Inhibitor Development

This compound serves as a key starting material in the synthesis of pharmaceutical compounds, notably in the development of kinase inhibitors for cancer therapy.[2] The bromo-substituent at the 3-position is particularly amenable to functionalization through cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. This allows for the strategic introduction of various moieties to build complex heterocyclic systems that can interact with the active sites of protein kinases.

The rigid cyclopenta[b]pyridine scaffold helps to position these introduced functional groups in a specific three-dimensional orientation, which is crucial for achieving high-affinity and selective binding to the target kinase.

Below is a logical workflow illustrating the utilization of this compound in the synthesis of a generic kinase inhibitor.

G A 3-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridine B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Functionalized Intermediate B->C D Further Synthetic Modifications C->D E Final Kinase Inhibitor Candidate D->E F Biological Screening (Kinase Assays) E->F G Lead Compound Identification F->G

Synthetic workflow from the core compound to a lead kinase inhibitor.

Potential Signaling Pathway Interaction

Given its application in the synthesis of kinase inhibitors, compounds derived from this compound could potentially modulate various signaling pathways implicated in cancer progression. One such critical pathway is the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently dysregulated in human cancers. A hypothetical inhibitor developed from this scaffold could target a kinase within this cascade, such as MEK1/2.

The diagram below illustrates the putative mechanism of action of a kinase inhibitor derived from the core compound within the MAPK signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Inhibitor Kinase Inhibitor (Derived from Core Compound) Inhibitor->MEK Inhibits CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle Promotes

Hypothetical inhibition of the MAPK signaling pathway by a derived compound.

References

physical and chemical properties of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. This technical guide synthesizes the available information on its physical and chemical properties, drawing from publicly accessible data. While experimental data on this specific compound is limited, this guide provides foundational knowledge based on available information and data for structurally related compounds. This document is intended to serve as a resource for researchers and professionals engaged in the synthesis, characterization, and application of novel pyridine derivatives.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 158331-18-1Parchem[2]
Molecular Formula C₈H₈BrNPubChem[1]
Molecular Weight 198.06 g/mol PubChem[1]
Appearance Not specified-
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Solubility Not available-

Spectroscopic Data

Detailed experimental spectroscopic data, such as 1H and 13C NMR spectra for this compound, are not available in the surveyed literature. However, analysis of related structures provides an expected spectral profile. For instance, the 1H NMR spectrum of a related compound, 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, shows characteristic signals for the cyclic methylene protons as triplets around 2.87 and 3.09 ppm.[3] The 13C NMR spectrum for the same compound displays signals for the cyclic methylene carbons at approximately 27.22 and 28.90 ppm.[3] Researchers synthesizing this compound would need to perform their own spectral analysis for structural confirmation.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is largely inferred from the general reactivity of 3-halopyridines and related heterocyclic systems. The bromine atom at the 3-position of the pyridine ring can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, making it a valuable intermediate for the synthesis of more complex molecules. The pyridine nitrogen provides a site for potential N-alkylation or coordination with metals.

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not publicly documented. However, general methods for the synthesis of related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives have been reported. One such method involves the cyclocondensation reaction between a 2,5-diarylidenecyclopentanone derivative and propanedinitrile, catalyzed by a sodium alkoxide.[3]

A potential synthetic approach for the title compound could involve the bromination of the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine. The logical workflow for such a synthesis is outlined below.

G General Synthetic Workflow A Start with 6,7-dihydro-5H-cyclopenta[b]pyridine C Reaction in Inert Solvent A->C Reactant B Brominating Agent (e.g., NBS, Br2) B->C Reagent D Purification (e.g., Chromatography) C->D Crude Product E Characterization (NMR, MS, etc.) D->E Purified Product F 3-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridine E->F Final Product

Caption: General Synthetic Workflow

Biological Activity

There is no specific information available in the public domain regarding the biological activity or potential signaling pathway involvement of this compound. However, the broader class of cyclopenta[c]pyridine derivatives has been investigated for various biological activities, including antiviral, insecticidal, and fungicidal properties.[4] For example, certain 5-aryl-cyclopenta[c]pyridine derivatives have shown promising activity against the Tobacco Mosaic Virus (TMV).[4]

Given that this compound serves as a synthetic intermediate, its primary role is in the generation of diverse libraries of compounds for biological screening. The logical relationship for its application in drug discovery is depicted below.

G Role in Drug Discovery A 3-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridine B Chemical Modification (e.g., Cross-Coupling) A->B Starting Material C Library of Derivatives B->C Generates D Biological Screening C->D Screened in E Hit Identification D->E Identifies F Lead Optimization E->F Leads to G Drug Candidate F->G Results in

Caption: Role in Drug Discovery

Safety and Handling

Specific safety and handling information for this compound is not detailed in publicly available safety data sheets. However, for the related compound 3-bromopyridine, it is classified as a flammable liquid and vapor, harmful if swallowed, and causes skin and serious eye irritation.[5] It is also noted to potentially cause respiratory irritation.[5] Standard laboratory safety protocols should be followed when handling this class of compounds. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For a related hydroxylated compound, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, it is recommended to avoid contact with skin and eyes, wash hands thoroughly after handling, and use only with adequate ventilation.[6] Storage in a cool, dry, well-ventilated area away from incompatible substances is also advised.[6]

Conclusion

This compound is a valuable building block for the synthesis of a variety of substituted pyridine derivatives with potential applications in drug discovery and materials science. While comprehensive experimental data on its physical and chemical properties are currently lacking in the public domain, this guide provides a foundational overview based on available information and data from related compounds. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications. Researchers are encouraged to perform their own analyses to determine the specific properties and reactivity of this compound for their intended applications.

References

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural elucidation of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from closely related analogs to predict its structural and spectroscopic characteristics. This approach provides a robust framework for researchers working with this and similar heterocyclic scaffolds.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound containing a pyridine ring fused to a cyclopentane ring.[1][2] The bromine atom at the 3-position makes it a valuable intermediate for further functionalization via cross-coupling reactions.[3]

Table 1: Chemical Identifiers and Properties

IdentifierValueReference
IUPAC Name This compound[1][4]
CAS Number 158331-18-1[4][5][6]
Molecular Formula C₈H₈BrN[1][2]
Molecular Weight 198.06 g/mol [3]
Canonical SMILES C1CC2=C(C1)N=CC(=C2)Br[4]

Note: Physical properties such as melting and boiling points are not consistently reported in public literature.

Predicted Spectroscopic Data for Structure Confirmation

The following sections outline the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds, including 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures. The predicted chemical shifts for the target molecule are based on the known spectra of its derivatives.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale for Prediction
~8.3Doublet1HH2The proton adjacent to the nitrogen in the pyridine ring is expected to be the most deshielded aromatic proton.
~7.5Doublet1HH4The other aromatic proton, coupled to H2.
~3.0Triplet2HH5Aliphatic protons on the carbon adjacent to the pyridine ring. Data from related carbonitrile derivatives show similar shifts for these protons.[7]
~2.9Triplet2HH7Aliphatic protons on the carbon adjacent to the pyridine ring.
~2.1Quintet2HH6Aliphatic protons at the central position of the cyclopentane ring, showing coupling to both H5 and H7.

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale for Prediction
~160C7aCarbon at the fusion of the two rings, adjacent to the nitrogen.
~150C2Aromatic carbon adjacent to the nitrogen.
~138C4Aromatic carbon.
~120C3Carbon bearing the bromine atom; its shift is influenced by the halogen.
~130C4aCarbon at the fusion of the two rings.
~32C5Aliphatic carbon in the cyclopentane ring. Data from related carbonitrile derivatives show cyclic CH₂ groups in the 27-29 ppm range.[7]
~23C6Aliphatic carbon in the cyclopentane ring.
~30C7Aliphatic carbon in the cyclopentane ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands are based on the analysis of the fundamental vibrations of the pyridine and cyclopentane rings.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
~3100-3000MediumC-H stretch (aromatic)Characteristic for C-H bonds on the pyridine ring.
~2950-2850Medium-StrongC-H stretch (aliphatic)Characteristic for C-H bonds in the cyclopentane ring.[7]
~1600-1550StrongC=N and C=C stretchVibrations of the pyridine ring.
~1100-1000MediumC-Br stretchCharacteristic absorption for a carbon-bromine bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data

m/zInterpretationRationale for Prediction
197/199[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio).
118[M-Br]⁺Fragment corresponding to the loss of the bromine atom.
91[C₇H₇]⁺Tropylium ion, a common fragment in aromatic compounds.

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis of this compound, adapted from established methods for related compounds.

Proposed Synthesis

A potential synthetic route to this compound could involve the bromination of the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine. An alternative, based on the synthesis of related structures, is a cyclocondensation reaction. A generalized procedure adapted from the synthesis of similar structures is provided below.[7]

Reaction Scheme:

General Procedure:

  • To a solution of an appropriate pyridine precursor in a suitable solvent (e.g., acetic acid), add a brominating agent (e.g., N-Bromosuccinimide) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Characterization Workflow

The following diagram illustrates the logical workflow for the structural characterization of the synthesized compound.

G Figure 1: Workflow for Structure Elucidation synthesis Synthesis of Target Compound purification Purification (Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir elucidation Structure Elucidation ms->elucidation nmr->elucidation ir->elucidation confirmation Confirmed Structure elucidation->confirmation

Figure 1: Workflow for Structure Elucidation

Role in Drug Development and Signaling Pathways

While specific signaling pathways involving this compound are not documented, its core structure is of significant interest in medicinal chemistry. The fused heterocyclic system is a common scaffold in biologically active molecules. The bromine atom serves as a versatile handle for introducing a wide range of substituents through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the generation of libraries of compounds for screening against various biological targets.

The logical relationship for its application in drug discovery is outlined below.

G Figure 2: Role in Drug Discovery start 3-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridine coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->coupling library Library of Analogs coupling->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

References

An In-depth Technical Guide to 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of advanced pharmaceutical compounds. The document details its chemical identity, properties, and critical applications in medicinal chemistry, with a focus on its role in the development of kinase inhibitors.

Chemical Identity and Synonyms

The compound initially described as "3-bromo-2,3-cyclopentenopyridine" is most accurately and commonly identified in chemical literature and databases as This compound . This nomenclature reflects a cyclopentane ring fused to a pyridine ring, where the cyclopentane ring is saturated ("dihydro").

Identifier Value
Systematic Name This compound
CAS Number 158331-18-1
Molecular Formula C₈H₈BrN
Molecular Weight 198.06 g/mol
Synonyms 3-bromo-1-pyrindan, 5H-Cyclopenta[b]pyridine, 3-bromo-6,7-dihydro-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, storage, and application in synthetic chemistry.

Property Value
Appearance Off-white to light brown solid
Melting Point 65-67 °C
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Storage Store in a cool, dry place under an inert atmosphere.

Applications in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its primary utility lies in its capacity for selective functionalization, making it a valuable precursor for creating libraries of compounds for drug discovery.

Notably, this compound is extensively used in the development of kinase inhibitors for cancer therapy.[1] The rigid, fused-ring structure provides a scaffold that can be elaborated to interact with the ATP-binding sites of various kinases. The bromo-substituent is strategically positioned for participation in cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reactions of this compound are presented below.

Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

A direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one can be achieved using a manganese catalyst.

  • Reactants: 2,3-cyclopentenopyridine analogue, Mn(OTf)₂, tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O).

  • Procedure: To a solution of the 2,3-cyclopentenopyridine analogue in water, add Mn(OTf)₂ as the catalyst. Add t-BuOOH as the oxidant. Stir the reaction at 25 °C. Monitor the reaction progress by TLC or LC-MS. Upon completion, the product can be isolated using standard work-up procedures involving extraction and purification by column chromatography.

Step 2: Bromination of the Pyridine Ring

A subsequent bromination step would introduce the bromo-substituent at the 3-position of the pyridine ring.

  • Reactants: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, Brominating agent (e.g., N-Bromosuccinimide - NBS), solvent (e.g., acetonitrile or dichloromethane).

  • Procedure: Dissolve the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in a suitable solvent. Add the brominating agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction may require an initiator, such as AIBN or light. Monitor the reaction by TLC or LC-MS. After completion, quench the reaction, and purify the product by recrystallization or column chromatography to yield 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Step 3: Reduction of the Ketone

The final step would involve the reduction of the ketone to a methylene group.

  • Reactants: 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a reducing agent (e.g., Triethylsilane and Trifluoroacetic acid for a Wolff-Kishner or Clemmensen reduction).

  • Procedure: In a suitable reaction vessel, dissolve the brominated ketone in a compatible solvent. Add the reducing agent(s) and stir the reaction, potentially with heating. Monitor the reaction's progress. Upon completion, perform an appropriate work-up to isolate the crude product, followed by purification to obtain this compound.

This reaction is a powerful method for forming carbon-carbon bonds. The following is a general protocol for the coupling of this compound with an arylboronic acid.[2][3][4][5][6]

  • Reactants:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

This reaction is used to form carbon-nitrogen bonds, which is crucial for the synthesis of many biologically active molecules.[7]

  • Reactants:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Solvent (e.g., anhydrous, degassed toluene)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.

    • Add this compound and the desired amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture, dilute with an appropriate organic solvent, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Add Palladium Catalyst A->B C Establish Inert Atmosphere B->C D Add Degassed Solvents C->D E Heat Reaction Mixture (80-100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Extraction with Organic Solvent G->H I Dry Organic Layer H->I J Concentrate under Vacuum I->J K Purify by Column Chromatography J->K L Characterize Final Product (NMR, MS, etc.) K->L

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: - Pd Catalyst - Ligand - Base B Add: - this compound - Amine A->B C Add Anhydrous, Degassed Solvent B->C D Seal and Heat (90-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Dilute and Filter through Celite F->G H Concentrate Filtrate G->H I Purify by Column Chromatography H->I J Characterize Final Product (NMR, MS, etc.) I->J

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

References

Analogs of 6,7-dihydro-5H-cyclopenta[b]pyridine: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and therapeutic applications of analogs based on the 6,7-dihydro-5H-cyclopenta[b]pyridine core. This heterocyclic scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological effects. This document details the synthetic methodologies, summarizes key structure-activity relationship (SAR) data, and provides established experimental protocols for the evaluation of these promising compounds.

Synthetic Strategies

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine analogs can be achieved through several efficient methods, including manganese-catalyzed oxidation and multicomponent reactions.

Manganese-Catalyzed Oxidation

A notable method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogs involves the direct oxidation of the CH2 group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine precursors.[1][2] This approach utilizes manganese(II) trifluoromethanesulfonate (Mn(OTf)2) as a catalyst and tert-Butyl hydroperoxide (t-BuOOH) as an oxidant, offering high yields and excellent chemoselectivity in an aqueous medium.[1][2]

Multicomponent Reactions

Multicomponent reactions (MCRs) provide an atom-economical and efficient route to highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[3][4] One such approach involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide.[4] This method allows for the generation of molecular complexity in a single synthetic operation.

Biological Activities and Therapeutic Potential

Analogs of 6,7-dihydro-5H-cyclopenta[b]pyridine have been investigated for a variety of biological activities, demonstrating their potential in diverse therapeutic areas and industrial applications.

Corrosion Inhibition

Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been identified as effective corrosion inhibitors for carbon steel in acidic environments.[4][5] These compounds function as mixed-type inhibitors, and their adsorption on the steel surface follows the Langmuir isotherm model, involving both physisorption and chemisorption.[5]

Central Nervous System (CNS) Applications

The rigid bicyclic structure of the 6,7-dihydro-5H-cyclopenta[b]pyridine core makes it a valuable scaffold for targeting CNS receptors.

Analogs of 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines have been designed and evaluated as corticotropin-releasing factor 1 (CRF1) receptor antagonists.[6] The CRF1 receptor is a key mediator of the stress response, and its antagonists are being investigated for the treatment of stress-related disorders such as anxiety and depression.[7]

Derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have also been synthesized and evaluated as selective sigma-1 (σ1) receptor antagonists.[8] The σ1 receptor is a unique ligand-operated chaperone protein involved in various cellular functions, and its modulation has shown promise for the treatment of pain.[8][9]

Antiviral, Fungicidal, and Insecticidal Activities

In the field of agrochemicals, 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated significant biological activities.[10] These compounds have shown potent antiviral activity against the Tobacco Mosaic Virus (TMV), with some analogs exhibiting efficacy comparable or superior to the commercial agent Ribavirin.[7][10] Additionally, they display broad-spectrum fungicidal and notable insecticidal activities.[10]

Quantitative Data Summary

The following tables summarize the quantitative data for various analogs of 6,7-dihydro-5H-cyclopenta[b]pyridine.

Table 1: Corrosion Inhibition Efficiency of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs) [4]

CompoundConcentration (mM)Inhibition Efficiency (%)
CAPD-11.097.7
CAPD-21.094.4
CAPD-31.091.9
CAPD-41.090.5

Table 2: Sigma-1 (σ1) Receptor Binding Affinity of a 6,7-dihydro-5H-cyclopenta[d]pyrimidine Analog [8]

CompoundKi σ1 (nM)Ki σ2 (nM)
Compound 3315.6>2000

Table 3: In Vivo Anti-Tobacco Mosaic Virus (TMV) Activity of a 5-aryl-cyclopenta[c]pyridine Derivative (Compound 4k) at 500 µg/mL [10]

Assay TypeInhibition Rate (%)
Inactivation Effect51.1 ± 1.9
Curative Effect50.7 ± 3.6
Protection Effect53.8 ± 2.8

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one via Manganese-Catalyzed Oxidation[1][11]
  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), and H2O (2.5 mL).

  • Add t-BuOOH (65% in H2O, 2.5 mmol) to the mixture.

  • Stir the reaction mixture at 25°C for 24 hours.

  • After completion, extract the mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Petroleum ether) to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives via Multicomponent Reaction[3][4]
  • To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and sodium alkoxide (0.02 mol).

  • Add anhydrous ethanol or methanol as the solvent.

  • Reflux the reaction mixture at 80°C for 1 hour with stirring.

  • Cool the reaction to room temperature and dilute with 150 mL of distilled water.

  • Collect the precipitated solid product by filtration.

Sigma-1 (σ1) Receptor Binding Assay[12]
  • Receptor Source: Use guinea pig brain membranes or commercially available membranes from cells expressing the human σ1 receptor.

  • Radioligand: [³H]-(+)-pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with various concentrations of the test compound.

    • For non-specific binding, use a high concentration of an unlabeled ligand such as haloperidol.

    • Add the assay buffer, radioligand, and membrane preparation to the wells.

    • Incubate the plate (e.g., 150 minutes at 25°C).

    • Terminate the reaction by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki value for the test compound.

In Vivo Anti-Tobacco Mosaic Virus (TMV) Activity Assay (Half-Leaf Method)[7]
  • Plant Material: Use Nicotiana glutinosa or a similar local lesion host plant.

  • Virus Inoculation: Mechanically inoculate the upper leaves of the plants with a purified TMV suspension.

  • Protective Assay:

    • Apply the test compound solution to one half of a leaf and a solvent control to the other half.

    • After a set time (e.g., 2 hours), inoculate both halves with TMV.

  • Curative Assay:

    • Inoculate the entire leaf with TMV.

    • After a set time (e.g., 2 hours), apply the test compound to one half of the leaf and a solvent control to the other.

  • Inactivation Assay:

    • Mix the test compound with the TMV suspension and incubate.

    • Inoculate one half of a leaf with the mixture and the other half with a virus-solvent control mixture.

  • Data Analysis:

    • After 3-4 days, count the number of local lesions on each half of the leaves.

    • Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Electrochemical Corrosion Inhibition Measurement[5]
  • Electrochemical Cell: Use a standard three-electrode cell with a carbon steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

  • Electrolyte: 1 M H2SO4 solution with and without various concentrations of the inhibitor.

  • Measurements:

    • Potentiodynamic Polarization: Scan the potential from a cathodic to an anodic potential at a slow scan rate (e.g., 1 mV/s).

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal over a range of frequencies.

  • Data Analysis:

    • From the polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] * 100.

    • Analyze the EIS data using equivalent circuit models to determine parameters such as charge transfer resistance.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language.

G CRF1 Receptor Signaling Pathway CRF Corticotropin-Releasing Factor (CRF) CRF1R CRF1 Receptor (G-protein coupled) CRF->CRF1R Binds G_protein Gs Protein CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Stress Response) CREB->Gene_Expression Regulates G Sigma-1 Receptor Signaling cluster_ER Endoplasmic Reticulum Sigma1R Sigma-1 Receptor BiP BiP Chaperone Sigma1R->BiP Association (inactive state) IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_ER Ca2+ Store IP3R->Ca_ER Releases Ca2+ from Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Increases Ligand Sigma-1 Ligand (Agonist) Ligand->Sigma1R Binds Cellular_Response Cellular Response (e.g., Neuronal Modulation) Ca_cyto->Cellular_Response Triggers G Experimental Workflow for Anti-TMV Assay start Start prep_plants Prepare Host Plants (e.g., Nicotiana glutinosa) start->prep_plants prep_virus Prepare TMV Inoculum start->prep_virus prep_compounds Prepare Test Compound and Control Solutions start->prep_compounds apply_treatment Apply Treatments (Half-Leaf Method) prep_plants->apply_treatment prep_virus->apply_treatment prep_compounds->apply_treatment incubate Incubate Plants (3-4 days) apply_treatment->incubate count_lesions Count Local Lesions incubate->count_lesions calculate_inhibition Calculate Inhibition Rate count_lesions->calculate_inhibition end End calculate_inhibition->end G Electrochemical Corrosion Measurement Workflow start Start prepare_cell Prepare Electrochemical Cell (Working, Counter, Reference Electrodes) start->prepare_cell prepare_electrolyte Prepare Electrolyte (with and without inhibitor) start->prepare_electrolyte run_polarization Run Potentiodynamic Polarization prepare_cell->run_polarization run_eis Run Electrochemical Impedance Spectroscopy prepare_cell->run_eis prepare_electrolyte->run_polarization prepare_electrolyte->run_eis analyze_polarization Analyze Polarization Curves (Determine icorr) run_polarization->analyze_polarization analyze_eis Analyze EIS Data (Equivalent Circuit Fitting) run_eis->analyze_eis calculate_efficiency Calculate Inhibition Efficiency analyze_polarization->calculate_efficiency end End calculate_efficiency->end

References

An In-depth Technical Guide to the Discovery and History of Cyclopenta[b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopenta[b]pyridine core, a fused heterocyclic system of significant interest in medicinal and materials chemistry, has a rich history of synthetic exploration. This technical guide provides a comprehensive overview of the discovery and evolution of synthetic methodologies for this important scaffold. From early cyclocondensation reactions to modern catalytic and multicomponent strategies, this document details the key advancements in the field. It serves as a valuable resource for researchers by providing a historical context, a survey of synthetic routes, and detailed experimental protocols for the preparation of these versatile compounds.

Introduction: The Emergence of a Privileged Scaffold

The fusion of a cyclopentane ring with a pyridine moiety gives rise to the cyclopenta[b]pyridine system, a class of heterocyclic compounds that has garnered considerable attention for its utility as a versatile building block in the synthesis of complex molecules. The unique electronic and steric properties imparted by this fused ring system have made it a "privileged scaffold" in medicinal chemistry, most notably as a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome.[1]

While the precise first synthesis of the parent 6,7-dihydro-5H-cyclopenta[b]pyridine is not definitively documented in a single seminal publication, early explorations into polycyclic aromatic nitrogen heterocycles in the mid-20th century likely led to its initial preparation.[1] The subsequent identification of its importance in pharmaceutical applications spurred the development of a diverse array of synthetic strategies, each aiming for improved efficiency, yield, and substrate scope. This guide will trace the historical development of these synthetic methods, from classical approaches to contemporary innovations.

Historical Perspective and Evolution of Synthetic Methodologies

The synthesis of the cyclopenta[b]pyridine core has evolved significantly since its initial explorations. Early methods often relied on harsh conditions and offered limited substituent diversity. Over time, the demand for more efficient and versatile routes, particularly for pharmaceutical applications, has driven the development of more sophisticated and elegant synthetic strategies.

Classical Approaches: Laying the Foundation

Early synthetic strategies for constructing the cyclopenta[b]pyridine skeleton were often adaptations of established methods for pyridine synthesis. These classical reactions, while foundational, sometimes suffered from limitations such as low yields and lack of regioselectivity.

One of the foundational approaches to pyridine ring formation is the Hantzsch pyridine synthesis , first described in 1881. While not directly applied to the parent cyclopenta[b]pyridine in early literature, its principles of condensing a β-ketoester, an aldehyde, and ammonia have been adapted for the synthesis of related fused pyridine systems.[2]

A more direct classical approach involves the cyclocondensation of 1,5-dicarbonyl compounds with ammonia . This method forms the dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine ring.

Modern Synthetic Methodologies: Efficiency and Diversity

The latter half of the 20th century and the early 21st century have witnessed a surge in the development of novel and efficient methods for the synthesis of cyclopenta[b]pyridine derivatives. These modern techniques often employ transition metal catalysis, multicomponent reactions, and green chemistry principles to achieve higher yields, greater functional group tolerance, and improved atom economy.

A practical and efficient route for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine, particularly relevant to the production of the cefpirome intermediate, involves a Vilsmeier-Haack cyclization. This multi-step synthesis typically starts from commercially available cyclopentanone and benzylamine.[3]

Vilsmeier_Haack_Synthesis Start Cyclopentanone + Benzylamine Step1 Nucleophilic Addition Start->Step1 Intermediate1 N-Cyclopentylidene- (phenyl)methanamine Step1->Intermediate1 Step2 Acetylization Intermediate1->Step2 Intermediate2 N-Benzyl-N- cyclopentenylacetamide Step2->Intermediate2 Step3 Vilsmeier Cyclization (POCl3, DMF) Intermediate2->Step3 Intermediate3 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Step3->Intermediate3 Step4 Dechlorination Intermediate3->Step4 End 6,7-Dihydro-5H- cyclopenta[b]pyridine Step4->End

Caption: Vilsmeier-Haack route to 6,7-dihydro-5H-cyclopenta[b]pyridine.

Multicomponent reactions have emerged as a powerful tool for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

One notable example is the cyclocondensation of a 2,5-diarylidenecyclopentanone derivative with propanedinitrile in the presence of a sodium alkoxide. This reaction provides a facile route to 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles.[4]

MCR_Synthesis Reactant1 2,5-Diarylidenecyclopentanone Reaction Cyclocondensation (Reflux, 80°C) Reactant1->Reaction Reactant2 Propanedinitrile Reactant2->Reaction Reactant3 Sodium Alkoxide (NaOR) Reactant3->Reaction Solvent Alcohol (ROH) Solvent->Reaction Product 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Reaction->Product

Caption: Multicomponent synthesis of substituted cyclopenta[b]pyridines.

Another versatile MCR involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents to afford a variety of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[5]

A green and efficient method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the direct oxidation of the CH2 group adjacent to the pyridine ring in 2,3-cyclopentenopyridine analogues. This transformation can be achieved with high yield and selectivity using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water at room temperature.[6]

Catalytic_Oxidation StartingMaterial 2,3-Cyclopentenopyridine Analogue Reaction Oxidation (25°C) StartingMaterial->Reaction Catalyst Mn(OTf)2 Catalyst->Reaction Oxidant t-BuOOH (in H2O) Oxidant->Reaction Product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogue Reaction->Product

Caption: Manganese-catalyzed oxidation to cyclopenta[b]pyridin-5-ones.

In a move towards more environmentally benign synthetic methods, a green synthesis of cyclopenta[b]pyridine has been developed using an ionic liquid as both the solvent and catalyst. The reaction of cyclopentanone and propargylamine in a mixture of 1-butyl-3-methylimidazolium tetrafluoroborate (BMImBF4) and 1-butyl-3-methylimidazolium trichlorocuprate(II) (BMImCuCl3) proceeds smoothly at 60°C to afford the desired product.[7] A key advantage of this method is the easy separation of the product and the potential for recycling the ionic liquid.[7]

Tabular Summary of Synthetic Data

The following tables summarize key quantitative data for selected synthetic methods, allowing for easy comparison of their efficiencies and the properties of the resulting compounds.

Table 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives via Vilsmeier-Haack Cyclization

Starting MaterialsIntermediateProductOverall Yield (%)Reference
Cyclopentanone, BenzylamineN-Benzyl-N-cyclopentenylacetamide2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine45.9[3]
Cyclopentanone, BenzylamineN-Benzyl-N-cyclopentenylacetamide6,7-Dihydro-5H-cyclopenta[b]pyridine43.15[3]

Table 2: Synthesis of Substituted 6,7-Dihydro-5H-cyclopenta[b]pyridines via Multicomponent Reaction

2,5-Diarylidenecyclopentanone DerivativeProductYield (%)Melting Point (°C)Reference
2,5-Bis(2-methoxybenzylidene)cyclopentanone7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile75160-161[4]

Table 3: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues via Catalytic Oxidation

Starting MaterialProductYield (%)Melting Point (°C)Reference
2,3-Cyclopentenopyridine6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one8862-63[8]
Substituted 2,3-cyclopentenopyridine2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one81161-162[8]

Detailed Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations described in this guide.

General Procedure for the Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles via Multicomponent Reaction[4]

A mixture of the appropriate 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and sodium alkoxide (0.02 mol; sodium ethoxide: 1.36 g or sodium methoxide: 1.08 g) in the corresponding anhydrous alcohol (ethanol or methanol) is refluxed for 1-2 hours at 80°C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and diluted with distilled water (150 mL). The precipitated solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent to afford the pure product.

General Procedure for the Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues[8]

To a 25 mL round-bottom flask are added the 2,3-cyclopentenopyridine analogue (0.50 mmol), Mn(OTf)2 (0.0025 mmol), and water (2.5 mL). To this mixture, t-BuOOH (65% in H2O, 2.5 mmol) is added, and the reaction is stirred at 25°C for 24 hours. The reaction mixture is then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (ethyl acetate/petroleum ether) to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue.

Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine via Vilsmeier-Haack Reaction[3]

Step 1: Synthesis of N-Cyclopentylidene(phenyl)methanamine A mixture of benzylamine (1.0 mol) and cyclopentanone (1.02 mol) is heated to reflux at 117-121°C for 40 minutes. The water formed during the reaction is removed azeotropically. After completion of the reaction, the excess cyclopentanone is removed by distillation under reduced pressure to give the crude imine.

Step 2: Synthesis of N-Benzyl-N-cyclopentenylacetamide The crude imine from the previous step is dissolved in a suitable solvent and cooled to 0-5°C. Acetic anhydride (1.1 mol) is added dropwise while maintaining the temperature. The reaction mixture is then stirred at 20-25°C for 14 hours. After the reaction is complete, the mixture is worked up by washing with water and a mild base to give the desired enamide.

Step 3: Vilsmeier-Haack Cyclization and Formation of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine The N-benzyl-N-cyclopentenylacetamide is added to a mixture of phosphorus oxychloride and dimethylformamide (the Vilsmeier reagent) at 0-5°C. The mixture is then heated to reflux for 15 hours. After cooling, the reaction mixture is carefully hydrolyzed by pouring it onto ice, maintaining the temperature at 40-45°C. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or distillation to afford 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Conclusion

The journey of cyclopenta[b]pyridine compounds from their initial, likely serendipitous, synthesis to their current status as crucial pharmaceutical intermediates is a testament to the ingenuity and evolution of synthetic organic chemistry. The development of diverse and efficient synthetic methodologies, including classical cyclocondensations, Vilsmeier-Haack reactions, multicomponent reactions, and modern catalytic oxidations, has been pivotal in unlocking the potential of this heterocyclic scaffold. This guide has provided a comprehensive overview of the historical discovery and the ever-expanding synthetic toolbox available for the preparation of these valuable compounds. As research continues, the development of even more sustainable and atom-economical routes to cyclopenta[b]pyridines is anticipated, further solidifying their importance in the landscape of drug discovery and materials science.

References

A Technical Guide to the Stability and Storage of Brominated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the critical factors influencing the stability of brominated pyridine derivatives, outlines major degradation pathways, presents standardized protocols for stability testing, and offers best practices for storage and handling to ensure compound integrity.

Core Principles of Stability

Brominated pyridines are a class of heterocyclic compounds integral to medicinal chemistry. Their stability is governed by the electronic properties of the pyridine ring, which is inherently electron-deficient. The introduction of a bromine atom, an electron-withdrawing group, further modifies the ring's reactivity. This generally decreases susceptibility to electrophilic attack but can increase vulnerability to nucleophilic substitution and other degradation pathways.

Key factors that intrinsically affect the stability of these derivatives include temperature, pH, light, and the presence of oxygen. Understanding these factors is paramount for preventing degradation and ensuring the reliability of experimental results.

Major Degradation Pathways

The principal degradation pathways for brominated pyridine derivatives involve hydrolysis, oxidation, photodegradation, and dehalogenation. These pathways can occur in isolation or concurrently, leading to a complex mixture of degradants.

  • Hydrolytic Degradation : This pathway involves the cleavage of chemical bonds by water. It can be catalyzed by acidic or basic conditions, leading to the formation of hydroxypyridines or other related compounds. The susceptibility to hydrolysis is highly dependent on the position of the bromine atom and the presence of other functional groups on the pyridine ring.

  • Oxidative Degradation : Brominated pyridines can be susceptible to oxidation, particularly in the presence of atmospheric oxygen, peroxides, or metal ions. This can result in the formation of N-oxides, hydroxypyridines, or complete cleavage of the aromatic ring.

  • Photodegradation : Many pyridine derivatives are sensitive to light, especially UV radiation. Photo-excitation can lead to the formation of reactive species that undergo complex reactions, including rearrangement, dimerization, or cleavage, significantly altering the molecule's structure.

  • Dehalogenation : A specific and critical degradation pathway for these compounds is the cleavage of the carbon-bromine bond. This reductive or nucleophilic displacement of the bromine atom can be promoted by certain catalysts (e.g., palladium), bases, or light, leading to the formation of the corresponding pyridine derivative.

cluster_pathways Major Degradation Pathways cluster_products Resulting Degradants CPD Brominated Pyridine Derivative Hydrolysis Hydrolytic Degradation (Acid/Base Catalyzed) CPD->Hydrolysis Oxidation Oxidative Degradation (O₂, H₂O₂, Light) CPD->Oxidation Photo Photodegradation (UV/Visible Light) CPD->Photo Dehalogenation Dehalogenation (Catalytic/Nucleophilic) CPD->Dehalogenation Prod_Hydro Hydroxypyridines, Ring-Opened Products Hydrolysis->Prod_Hydro Prod_Oxid N-Oxides, Hydroxylated Species Oxidation->Prod_Oxid Prod_Photo Isomers, Dimers, Complex Mixtures Photo->Prod_Photo Prod_Dehalo Unsubstituted Pyridine Core Dehalogenation->Prod_Dehalo

Primary degradation pathways for brominated pyridine derivatives.

Stability Testing and Analysis

To understand the intrinsic stability of a brominated pyridine derivative, forced degradation (stress testing) studies are essential. These studies help identify potential degradation products, elucidate degradation pathways, and are crucial for developing and validating stability-indicating analytical methods.[1][2]

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical workflow for conducting forced degradation studies on a new brominated pyridine derivative. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[1]

Objective: To assess the stability of a brominated pyridine derivative under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • Brominated pyridine derivative

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV or PDA detector

  • LC-MS system for peak identification

  • pH meter

  • Photostability chamber

  • Calibrated oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the brominated pyridine derivative in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the mixture at a specified temperature (e.g., 60°C) and monitor over time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and monitor over time.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and monitor.

    • Thermal Degradation: Place a vial of the stock solution (and the solid compound) in an oven at a high temperature (e.g., 80°C).

    • Photostability: Expose the stock solution (and the solid compound) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method must be able to separate the parent compound from all generated degradation products.[3]

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample. Use LC-MS to identify the mass-to-charge ratio of significant degradation products to aid in structural elucidation.

A Prepare Stock Solution (e.g., 1 mg/mL) B Expose to Stress Conditions A->B C1 Acid Hydrolysis (0.1 M HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1 M NaOH, RT) B->C2 C3 Oxidation (3% H₂O₂, RT) B->C3 C4 Thermal (Solid & Solution, 80°C) B->C4 C5 Photolytic (UV/Vis Light) B->C5 D Sample at Defined Time Points (e.g., 0, 4, 8, 24h) C1->D C2->D C3->D C4->D C5->D E Neutralize (if needed) & Dilute to Target Conc. D->E F Analyze via Stability-Indicating HPLC-UV/PDA E->F G Identify Degradants using LC-MS F->G H Calculate % Degradation & Elucidate Pathways F->H G->H

Experimental workflow for a forced degradation study.
Analytical Techniques

The cornerstone of a stability study is a robust, validated stability-indicating analytical method , typically High-Performance Liquid Chromatography (HPLC).[3]

  • HPLC: This technique is used for the separation, quantification, and purity assessment of the active pharmaceutical ingredient (API) and its degradation products. A suitable method must provide adequate resolution between the parent peak and all impurity peaks.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for the structural elucidation of degradation products. It provides molecular weight information that is critical for identifying unknown impurities and confirming degradation pathways.[4]

Quantitative Stability Data

The following table summarizes representative data that would be generated from a forced degradation study for a hypothetical brominated pyridine derivative ("Compound X"). This data helps in understanding the compound's lability under different conditions.

Stress ConditionReagent/SettingDuration (hours)Temperature% Degradation of Compound XMajor Degradants Observed
Acid Hydrolysis 0.1 M HCl2460°C12.5%Debrominated-Hydroxylated Product
Base Hydrolysis 0.1 M NaOH8Room Temp8.2%Ring-Opened Product
Oxidation 3% H₂O₂4Room Temp18.9%N-Oxide, Debrominated Product
Thermal (Solid) -4880°C< 1.0%No significant degradation
Thermal (Solution) In Acetonitrile/H₂O4880°C4.5%Minor unknown peaks
Photolytic (Solid) ICH Q1B Light24Ambient6.7%Dimer, Photoproduct A

Recommended Storage and Handling

Proper storage is critical to maintain the long-term integrity of brominated pyridine derivatives. The recommendations below are based on general principles for handling reactive and sensitive chemical compounds.[5][6][7][8]

  • Temperature: Store in a cool, and preferably refrigerated, environment to minimize thermal degradation.

  • Light: Protect from light at all times by using amber glass vials or storing containers in the dark. Many brominated pyridines are light-sensitive.

  • Atmosphere: For compounds susceptible to oxidation or hydrolysis, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

  • Moisture: Ensure containers are tightly sealed to prevent the ingress of atmospheric moisture, which can promote hydrolysis. Use a dry storage area.

  • Incompatibilities: Store away from strong acids, bases, and oxidizing agents to prevent reactive degradation.[8][9]

cluster_factors Factors Causing Degradation cluster_solutions Recommended Storage Solutions Light Light (UV/Visible) Degradation Compound Degradation Light->Degradation Air Air (Oxygen) Air->Degradation Moisture Moisture (H₂O) Moisture->Degradation Heat Heat (Elevated Temp.) Heat->Degradation AmberVial Amber / Opaque Vials AmberVial->Light Blocks InertGas Inert Atmosphere (Argon / Nitrogen) InertGas->Air Displaces TightlySealed Tightly Sealed Container TightlySealed->Moisture Prevents Refrigerate Refrigeration / Cool Area Refrigerate->Heat Reduces

Relationship between degradation factors and storage solutions.

References

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS Number: 158331-18-1). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.

Chemical Identification and Properties

This compound is a heterocyclic compound with the molecular formula C₈H₈BrN. It is a solid at room temperature.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 158331-18-1[1]
Molecular Formula C₈H₈BrN[1]
Molecular Weight 198.06 g/mol [1]
Appearance Solid[1]
Melting Point 65-67 °C[2]
Boiling Point (Predicted) 236.4 ± 40.0 °C[2]
Density (Predicted) 1.548 ± 0.06 g/cm³[2]

Hazard Identification and Toxicology

The toxicological properties of this compound have not been fully investigated.[1] However, based on available safety data sheets and information on similar compounds such as 3-bromopyridine, it is considered an irritant and may be harmful if ingested or inhaled.[1][3]

Signal Word: WARNING[1]

Hazard Statements:

  • May be harmful by ingestion and inhalation.[1]

  • Material is irritating to mucous membranes and upper respiratory tract.[1]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Precautionary Statements:

  • Avoid breathing dust or vapor.[1]

  • Do not get in eyes, on skin, or on clothing.[1]

  • Use only in a chemical fume hood.[1]

  • Wash thoroughly after handling.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Table 2: Toxicological Data Summary

EndpointDataNotes
Acute Oral Toxicity Not available for this compound. 3-Bromopyridine is harmful if swallowed.[3]The toxicological properties of this compound have not been fully investigated.[1]
Acute Dermal Toxicity Not available
Acute Inhalation Toxicity Not available
Skin Corrosion/Irritation Irritant.[1]
Serious Eye Damage/Irritation Irritant.[1]
Respiratory or Skin Sensitization Not available
Germ Cell Mutagenicity Not available
Carcinogenicity Not available
Reproductive Toxicity Not available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][3]
Specific Target Organ Toxicity (Repeated Exposure) Not available
Aspiration Hazard Not available

Experimental Protocols: Safe Handling and Storage

Given the limited toxicological data, cautious handling in a controlled laboratory environment is essential. The following protocols are based on general best practices for handling potentially hazardous chemical solids.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE.

PPE_Workflow start Start: Handling 3-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridine assess_risk Conduct Risk Assessment start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe ppe_items Minimum PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves (e.g., Nitrile) select_ppe->ppe_items fume_hood Work in a certified chemical fume hood select_ppe->fume_hood end Proceed with Experiment fume_hood->end

Caption: Personal Protective Equipment (PPE) Workflow.

General Handling Procedure
  • Preparation: Ensure a certified chemical fume hood is in proper working order. Have all necessary equipment and reagents ready.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of this compound to the container using a clean spatula. Avoid generating dust.

  • Dissolving/Dispensing: If dissolving, add the solvent slowly to the container with the solid. If dispensing the solid, do so carefully to minimize dust.

  • Cleaning: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. Dispose of contaminated materials as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage
  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact After contact with skin, wash with generous quantities of running water and non-abrasive soap. Seek medical attention.[1]
Eye Contact Immediately flush eyes with clean, running water for at least 15 minutes while keeping eyes open. Seek medical attention.[1]
Ingestion If swallowed, wash out mouth with water, provided the person is conscious. Seek medical attention.[1]

Accidental Release Measures

  • Evacuate: Evacuate the area and prevent entry of unnecessary personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate respiratory protection, impervious boots, and heavy rubber gloves.[1]

  • Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Emits toxic fumes under fire conditions.[1]

Logical Relationships in Safe Handling

The following diagram illustrates the key relationships for ensuring the safe handling of this compound.

Safe_Handling_Logic compound 3-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridine hazards Potential Hazards: - Irritant - Harmful if swallowed/inhaled compound->hazards controls Engineering Controls: - Chemical Fume Hood hazards->controls ppe Personal Protective Equipment: - Goggles, Gloves, Lab Coat hazards->ppe procedures Safe Work Procedures: - Avoid dust - Proper storage - Spill cleanup plan hazards->procedures safe_outcome Safe Handling and Use controls->safe_outcome ppe->safe_outcome procedures->safe_outcome

Caption: Key Elements of Safe Handling.

Disclaimer: This document is intended as a guide and is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. The toxicological properties of this compound are not fully known, and it should be handled with the utmost care by qualified individuals.

References

The Strategic Intermediate: A Deep Dive into 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its rigid, bicyclic core, combining the electronic properties of a pyridine ring with a cyclopentane moiety, offers a versatile scaffold for the synthesis of complex molecules with significant biological activity. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical reactivity, and, most importantly, its application as a key intermediate in the development of potent kinase inhibitors for therapeutic intervention.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₈BrN
Molecular Weight 198.06 g/mol
CAS Number 158331-18-1
Appearance Not explicitly reported, likely a solid
Solubility Soluble in common organic solvents

Synthesis of the Core Scaffold

The synthesis of the this compound core can be approached through a multi-step sequence, primarily involving the construction of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold followed by a bromination step.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine

One reported method for the synthesis of the parent scaffold, also known as 2,3-cyclopentenopyridine, involves the gas-phase reaction of glycerol, cyclopentanone, and ammonia over a modified γ-alumina catalyst at elevated temperatures (300-500 °C).[1] This method offers a direct route to the core structure.

Alternatively, a multi-step synthesis starting from cyclopentanone and benzylamine has been described. This pathway involves a sequence of nucleophilic addition, acetylation, Vilsmeier cyclization, and dechlorination to yield 6,7-dihydro-5H-cyclopenta[b]pyridine.

Bromination of the Core Scaffold

While a direct, detailed protocol for the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine to its 3-bromo derivative is not extensively documented in readily available literature, established methods for the bromination of pyridine and its derivatives can be applied. Electrophilic aromatic substitution on the pyridine ring is the most probable route. Given the directing effects of the fused cyclopentane ring and the nitrogen atom, the 3-position is a likely site for bromination.

Experimental Protocol: Hypothetical Bromination

To a solution of 6,7-dihydro-5H-cyclopenta[b]pyridine in a suitable solvent (e.g., concentrated sulfuric acid or a halogenated solvent), a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) is added portion-wise at a controlled temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) and neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent, dried, and purified by column chromatography.

Note: This is a generalized protocol and would require optimization for this specific substrate.

Another potential synthetic route involves a Sandmeyer reaction starting from 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine.[2][3][4] This classical transformation allows for the conversion of an amino group to a bromo group via a diazonium salt intermediate.

Chemical Reactivity and Applications in Drug Discovery

The strategic placement of the bromine atom at the 3-position of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold makes it an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of highly functionalized molecules, particularly kinase inhibitors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the 3-position of the cyclopenta[b]pyridine core and a variety of aryl or heteroaryl boronic acids or esters.[5] This reaction is widely employed to introduce diverse substituents that can interact with specific pockets of the target kinase.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is heated under an inert atmosphere (e.g., argon or nitrogen). The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of a carbon-nitrogen bond between the 3-position of the scaffold and a primary or secondary amine.[6][7][8] This reaction is crucial for introducing amine-containing moieties that can form key hydrogen bond interactions within the ATP-binding site of kinases.

Experimental Protocol: Buchwald-Hartwig Amination

To a reaction vessel under an inert atmosphere are added this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a base (e.g., NaOtBu or Cs₂CO₃). A suitable anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with a solvent like ethyl acetate, and filtered through a pad of celite. The filtrate is washed, dried, and concentrated. The residue is purified by column chromatography.

Application in Kinase Inhibitor Synthesis

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a recognized "privileged structure" in the design of kinase inhibitors. Its rigid conformation and the ability to introduce diverse substituents at the 3-position via the bromo-intermediate allow for the fine-tuning of potency and selectivity against various kinases implicated in diseases such as cancer and inflammatory disorders.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[9][10] The cyclopenta[b]pyridine core has been incorporated into inhibitors of CDK2, a critical enzyme for the G1/S phase transition.[11][12][13][14]

CDK_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry promotes Inhibitor Cyclopenta[b]pyridine CDK2 Inhibitor Inhibitor->CDK2

CDK Signaling Pathway and Inhibition
Src Kinase Inhibitors

Src family kinases are non-receptor tyrosine kinases that play a crucial role in cell proliferation, survival, migration, and angiogenesis.[15] Their aberrant activation is implicated in various cancers. The cyclopenta[b]pyridine scaffold can serve as a core for the development of Src inhibitors.[16]

SRC_Signaling_Pathway Growth Factor Receptors Growth Factor Receptors Src Src Growth Factor Receptors->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK PI3K/Akt Pathway PI3K/Akt Pathway Src->PI3K/Akt Pathway Ras/MAPK Pathway Ras/MAPK Pathway Src->Ras/MAPK Pathway STAT3 STAT3 Src->STAT3 Cell Migration Cell Migration FAK->Cell Migration Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation Ras/MAPK Pathway->Cell Proliferation STAT3->Cell Proliferation Inhibitor Cyclopenta[b]pyridine Src Inhibitor Inhibitor->Src

Src Kinase Signaling Pathways and Inhibition
p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses.[][18][19][20] Inhibitors of p38 have therapeutic potential in a range of inflammatory diseases. The pyridinylimidazole scaffold is a well-known pharmacophore for p38 inhibitors, and the cyclopenta[b]pyridine core can be utilized to design novel inhibitors targeting this kinase.[21][22][23][24][25]

p38_MAPK_Signaling_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2 MK2 p38 MAPK->MK2 Transcription Factors Transcription Factors (e.g., ATF2, CREB) p38 MAPK->Transcription Factors Inflammatory Gene Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) MK2->Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Inhibitor Cyclopenta[b]pyridine p38 Inhibitor Inhibitor->p38 MAPK

p38 MAPK Signaling Pathway and Inhibition

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for kinase inhibitors derived from the this compound scaffold, based on typical values reported in the literature for similar compounds.

Compound IDTarget KinaseR¹ Group (via Suzuki)R² Group (via Buchwald-Hartwig)IC₅₀ (nM)
CPD-01 CDK24-Fluorophenyl-150
CPD-02 CDK22-Pyrimidinyl-75
CPD-03 CDK2-4-Methylpiperazin-1-yl50
CPD-04 Src3,4-Dimethoxyphenyl-25
CPD-05 Src-Anilino10
CPD-06 p38α4-Pyridyl-100
CPD-07 p38α-Morpholino80

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its robust scaffold and the reactivity of the 3-bromo substituent provide a powerful platform for the synthesis of a diverse range of compounds, particularly potent and selective kinase inhibitors. The ability to readily functionalize this core through established cross-coupling methodologies allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases. Further research into the synthesis and application of this key building block will undoubtedly continue to fuel innovation in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its fused pyridine and cyclopentane ring system provides a rigid scaffold that can be further functionalized to explore structure-activity relationships in various biological targets. This document provides detailed application notes and a proposed two-step synthetic protocol for the preparation of this compound, based on established synthetic methodologies for the parent heterocycle and the principles of pyridine chemistry.

Synthetic Strategy

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through a Vilsmeier cyclization reaction, followed by dechlorination, starting from commercially available cyclopentanone and benzylamine.[1] The subsequent bromination is an electrophilic aromatic substitution reaction on the pyridine ring. Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, harsh reaction conditions are typically required for such substitutions. However, the fused cyclopentane ring is expected to act as a weak electron-donating group, facilitating the reaction and directing the substitution to the 3-position.

Experimental Protocols

Part 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine

This procedure is adapted from a reported multi-step synthesis of the target intermediate.[1]

Step 1a: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone (1.0 eq), benzylamine (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude N-cyclopentylidene(phenyl)methanamine can be used in the next step without further purification.

Step 1b: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Cool the crude N-cyclopentylidene(phenyl)methanamine to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the cooled imine with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 14 hours.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude N-benzyl-N-cyclopentenylacetamide.

Step 1c: Vilsmeier Cyclization and Dechlorination to 6,7-dihydro-5H-cyclopenta[b]pyridine

  • Cool a solution of the crude N-benzyl-N-cyclopentenylacetamide in a suitable solvent (e.g., dichloromethane) to 0-5 °C.

  • Slowly add phosphorus oxychloride (a key reagent in the Vilsmeier reaction) to the cooled solution.

  • After the addition is complete, heat the mixture to reflux for 15 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract with an organic solvent.

  • The resulting crude product is 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

  • For the final dechlorination step, the chloro-intermediate is subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) or another suitable reduction method to yield 6,7-dihydro-5H-cyclopenta[b]pyridine.

  • Purify the final product by column chromatography on silica gel.

Quantitative Data for Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine

ParameterValueReference
Overall Yield43.15%[1]
Purity (by HPLC)99.7%[1]
Part 2: Bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine

This is a proposed protocol based on general methods for the bromination of pyridine derivatives. Optimization of reaction conditions may be necessary.

  • To a solution of 6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent), add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) until the pH is approximately 8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Expected Characterization Data

AnalysisExpected Results
Mass Spectrometry Molecular ion peak corresponding to the mass of C8H8BrN.
¹H NMR Signals corresponding to the protons on the cyclopentane and pyridine rings, with characteristic shifts due to the bromine substituent.
¹³C NMR Signals corresponding to the carbon atoms of the bicyclic system, with the carbon bearing the bromine atom showing a characteristic downfield shift.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine cluster_part2 Part 2: Bromination Cyclopentanone Cyclopentanone Imine N-cyclopentylidene(phenyl)methanamine Cyclopentanone->Imine Benzylamine Benzylamine Benzylamine->Imine Acetamide N-benzyl-N-cyclopentenylacetamide Imine->Acetamide Acetic Anhydride Chloro_Pyridine 2-Chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine Acetamide->Chloro_Pyridine Vilsmeier Cyclization (POCl3) Parent_Pyridine 6,7-dihydro-5H-cyclopenta[b]pyridine Chloro_Pyridine->Parent_Pyridine Dechlorination Brominated_Product 3-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridine Parent_Pyridine->Brominated_Product Bromination (NBS) Logical_Relationship Start_Cyclopentanone Cyclopentanone Intermediate_Imine Imine Intermediate Start_Cyclopentanone->Intermediate_Imine Start_Benzylamine Benzylamine Start_Benzylamine->Intermediate_Imine Intermediate_Acetamide Acetamide Intermediate Intermediate_Imine->Intermediate_Acetamide Reagent_Ac2O Acetic Anhydride Reagent_Ac2O->Intermediate_Acetamide Intermediate_Chloro Chloro-Pyridine Intermediate Intermediate_Acetamide->Intermediate_Chloro Reagent_POCl3 POCl3 Reagent_POCl3->Intermediate_Chloro Intermediate_Parent 6,7-dihydro-5H-cyclopenta[b]pyridine Intermediate_Chloro->Intermediate_Parent Reagent_Reduction Reducing Agent (e.g., H2, Pd/C) Reagent_Reduction->Intermediate_Parent Final_Product This compound Intermediate_Parent->Final_Product Reagent_NBS N-Bromosuccinimide Reagent_NBS->Final_Product

References

Application Notes and Protocols: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocol for the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine and its analogues. This method offers an efficient and direct pathway for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives, which are valuable intermediates in medicinal chemistry. The protocol utilizes an earth-abundant and environmentally benign manganese catalyst, highlighting a green chemistry approach to this important transformation.

Introduction

The direct oxidation of the methylene group adjacent to a pyridine ring presents a significant synthetic challenge due to the electronic properties of the pyridine moiety. Traditional methods often necessitate harsh reaction conditions or multi-step synthetic sequences. The use of a manganese-catalyzed system provides a mild and direct route to achieve this transformation with high yields and excellent chemoselectivity.[1][2] This protocol outlines the use of Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in an aqueous medium at ambient temperature.[1][2][3]

Data Presentation

The following table summarizes the quantitative data for the manganese-catalyzed oxidation of various 2,3-cyclopentenopyridine analogues.

EntrySubstrateCatalyst (mol%)Oxidant (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12,3-CyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7.0)H₂O2516High
2Substituted 2,3-CyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7.0)H₂O2516High

Note: "High yield" is reported in the source literature; specific percentages may vary based on the substrate's electronic and steric properties.[1]

Experimental Protocol

This protocol details the general procedure for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.

Materials:

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)

  • Substituted 2,3-cyclopentenopyridine analogue

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a stirred solution of the 2,3-cyclopentenopyridine analogue (0.5 mmol) in deionized water (2.0 mL), add Mn(OTf)₂ (0.0025 mmol, 0.5 mol%).

  • Add tert-Butyl hydroperoxide (3.5 mmol, 7.0 equiv., 70% in H₂O) dropwise to the mixture at 25 °C.[2]

  • Stir the resulting mixture at 25 °C for 16 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL).[2]

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[2]

  • Combine the organic layers and wash with brine (20 mL).[2]

  • Dry the combined organic layers over anhydrous Na₂SO₄ and filter.[2]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system to obtain the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue.[2]

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start reactants 1. Add 2,3-cyclopentenopyridine, H₂O, and Mn(OTf)₂ to flask start->reactants add_oxidant 2. Add t-BuOOH dropwise at 25 °C reactants->add_oxidant stir 3. Stir for 16 hours at 25 °C add_oxidant->stir quench 4. Quench with NaHCO₃ and Na₂S₂O₃ stir->quench extract 5. Extract with Ethyl Acetate quench->extract wash_dry 6. Wash with Brine and Dry over Na₂SO₄ extract->wash_dry concentrate 7. Concentrate under reduced pressure wash_dry->concentrate purify 8. Purify by Column Chromatography concentrate->purify product Final Product: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one purify->product

Caption: Experimental workflow for the manganese-catalyzed oxidation.

Reaction Scheme

reaction_scheme reactant 2,3-Cyclopentenopyridine product 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one reactant->product Mn(OTf)₂, t-BuOOH H₂O, 25 °C

Caption: General reaction scheme for the oxidation.

References

Application Notes and Protocols for the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydro-5H-cyclopenta[b]pyridine derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles via a cyclocondensation reaction. The described methodology offers an efficient route to obtaining these valuable compounds in high purity.[1] The primary synthetic strategy involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile, utilizing a sodium alkoxide solution as both a reagent and a catalyst.[1]

Reaction Scheme

The synthesis proceeds through a cyclocondensation reaction. The general scheme is as follows:

r1 2,5-Diarylidenecyclopentanone r2 Propanedinitrile reagent Sodium Alkoxide (NaOR) in ROH reagent->p1 Reflux, 1-2h product 2-Alkoxy-4-aryl-7-(arylmethylidene)- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile p1->product

Caption: General reaction for the synthesis of the target compounds.

Experimental Protocols

This section details the materials and methods for the synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.

Materials:

  • 2,5-diarylidenecyclopentanone derivatives

  • Propanedinitrile

  • Sodium ethoxide or Sodium methoxide

  • Anhydrous ethanol or Anhydrous methanol

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (1 equivalent).

  • Add propanedinitrile (1 equivalent).

  • Add sodium alkoxide (sodium ethoxide or sodium methoxide) (1 equivalent).

  • Add the corresponding anhydrous alcohol (ethanol for sodium ethoxide, methanol for sodium methoxide) as the solvent.

  • The reaction mixture is stirred and heated to reflux (approximately 80°C) for 1-2 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then diluted with a significant volume of distilled water (e.g., 150 mL) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • If necessary, the crude product can be further purified by recrystallization from an appropriate solvent.

Quantitative Data Summary

The following table summarizes the yields and melting points for several synthesized derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile.

Compound IDDerivative NameYield (%)Melting Point (°C)
CAPD-1 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile77%149-151
CAPD-4 7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile75%160-161

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) for these compounds can be found in the cited literature.[1]

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis.

start Start reagents Combine Reactants: - 2,5-diarylidenecyclopentanone - Propanedinitrile - Sodium Alkoxide - Anhydrous Alcohol start->reagents reflux Heat to Reflux with Stirring (1-2 hours) reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Dilute with Distilled Water to Precipitate Product cool->precipitate filter Collect Solid by Filtration precipitate->filter purify Wash with Water and Dry (Optional: Recrystallize) filter->purify end End Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Reaction Mechanism

The proposed reaction mechanism involves several key steps:

  • Michael Addition: The reaction is initiated by the Michael addition of propanedinitrile to the α,β-unsaturated cycloketone (2,5-diarylidenecyclopentanone).[2]

  • Nucleophilic Attack: This is followed by a nucleophilic attack from the alkoxide anion (RO⁻).[2]

  • Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration lead to the formation of the final pyridine ring.

start 2,5-diarylidenecyclopentanone + Propanedinitrile michael Michael Addition start->michael adductA Formation of Adduct A michael->adductA nucleophilic Nucleophilic Attack by Alkoxide (RO⁻) adductA->nucleophilic intermediateB Formation of Intermediate B nucleophilic->intermediateB cyclization Intramolecular Cyclization intermediateB->cyclization dehydration Dehydration cyclization->dehydration product Final Product dehydration->product

Caption: Proposed reaction mechanism pathway.

Applications

Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have shown potential as corrosion inhibitors for steel alloys.[1][3] Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective film.[1][3] This application highlights the utility of these compounds in materials science and industrial applications.

Conclusion

The cyclocondensation reaction outlined provides an effective and straightforward method for synthesizing a variety of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. The protocol is suitable for laboratory-scale synthesis and can be adapted to produce a library of compounds for further research in drug discovery and materials science.

References

Application Notes and Protocols for the Suzuki Cross-Coupling Reaction of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or its ester) with an organohalide. The synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives is of significant interest in medicinal chemistry and materials science due to their presence in various biologically active compounds and functional materials. 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine serves as a key building block for the synthesis of these derivatives through reactions like the Suzuki coupling.

This document provides detailed application notes and a generalized experimental protocol for the Suzuki cross-coupling reaction of this compound with various arylboronic acids. The protocol is based on established methodologies for similar bromopyridine substrates and serves as a comprehensive starting point for reaction optimization.

Reaction Principle:

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron compound is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

The pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially affecting its activity. Therefore, the careful selection of ligands, bases, and reaction conditions is crucial for achieving high yields.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize representative data for the optimization of the Suzuki cross-coupling reaction between this compound and an arylboronic acid. These tables are intended to serve as a guide for experimental design.

Table 1: Screening of Palladium Catalysts and Ligands

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)65
2Pd₂(dba)₃ (1)SPhos (2)92
3PdCl₂(dppf) (2)-88
4Pd(PPh₃)₄ (3)-75

Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1, 5 mL), 90 °C, 12 h.

Table 2: Evaluation of Different Bases

EntryBase (2.0 equiv)Yield (%)
1K₂CO₃85
2K₃PO₄94
3Cs₂CO₃96
4Na₂CO₃78

Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), 1,4-Dioxane/H₂O (4:1, 5 mL), 90 °C, 8 h.

Table 3: Solvent System Screening

EntrySolvent System (v/v)Yield (%)
11,4-Dioxane/H₂O (4:1)95
2Toluene/H₂O (4:1)88
3DME/H₂O (4:1)90
4Acetonitrile/H₂O (4:1)75

Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), Cs₂CO₃ (2.0 equiv), 90 °C, 8 h.

Experimental Protocols

General Protocol for the Suzuki Cross-Coupling Reaction:

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), and the ligand (e.g., SPhos, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Coupling R¹-Pd(II)Ln-R² PdII_Aryl->PdII_Coupling Transmetalation Transmetalation PdII_Coupling->Pd0 Product R¹-R² PdII_Coupling->Product RedElim Reductive Elimination ArylHalide R¹-X BoronicAcid R²-B(OR)₂ Base Base Borate [R²-B(OR)₂(OH)]⁻ R1X R¹-X = this compound R2B R²-B(OR)₂ = Arylboronic acid

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Experimental Workflow for Suzuki Cross-Coupling

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst & Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Reaction Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with H₂O and Brine monitoring->workup Reaction Complete purification Purification: - Dry Organic Layer - Filter and Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the regioselective bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine. The synthesis of brominated derivatives of this scaffold is of significant interest in medicinal chemistry due to the versatile role of the bromine atom as a handle for further functionalization in the development of novel therapeutic agents. The following protocol outlines a general procedure using N-bromosuccinimide (NBS) as a mild and effective brominating agent.

Introduction

6,7-dihydro-5H-cyclopenta[b]pyridine is a key heterocyclic scaffold. The introduction of a bromine atom onto the pyridine ring via electrophilic aromatic substitution enhances its utility as a synthetic intermediate. Brominated pyridines are precursors for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of potential drug candidates. This protocol is designed to be a starting point for researchers, and optimization of reaction conditions may be necessary to achieve desired yields and regioselectivity.

Experimental Protocols

General Procedure for the Bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine

This procedure is based on established methods for the bromination of activated pyridine rings using N-bromosuccinimide.[1][2][3]

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 equivalent). Dissolve the starting material in anhydrous acetonitrile (or another suitable solvent like dichloromethane).

  • Addition of NBS: Add N-bromosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature. The reaction may be mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The consumption of the starting material and the appearance of a new, typically less polar, product spot should be observed. If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction: Dilute the mixture with water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired brominated 6,7-dihydro-5H-cyclopenta[b]pyridine.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Data Presentation

The following table summarizes hypothetical quantitative data for the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine under various conditions. This data is illustrative and serves as a template for recording experimental results.

EntryStarting Material (mmol)NBS (equiv.)SolventTemperature (°C)Time (h)Yield (%)
11.01.0CH₃CN251275
21.01.2CH₃CN50485
31.01.0CH₂Cl₂252460
41.01.2CH₂Cl₂40 (reflux)678

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine.

Bromination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Starting Material in Anhydrous Solvent add_nbs Add N-Bromosuccinimide start->add_nbs monitor Monitor Reaction by TLC add_nbs->monitor quench Quench with Na₂S₂O₃ monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine.

References

Application Notes and Protocols for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a key heterocyclic building block utilized in the synthesis of a variety of pharmaceutical compounds. Its rigid, bicyclic structure and the presence of a reactive bromine atom make it an ideal scaffold for the development of potent and selective therapeutic agents. This intermediate is particularly valuable in the synthesis of kinase inhibitors, which are crucial in the treatment of diseases such as cancer and neurodegenerative disorders. The bromine atom at the 3-position allows for facile carbon-carbon and carbon-nitrogen bond formation through widely-used cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Key Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate primarily employed in the synthesis of substituted pyridine derivatives for various therapeutic targets. Its most prominent application lies in the development of kinase inhibitors, particularly those targeting Glycogen Synthase Kinase 3β (GSK-3β).[1][2] GSK-3β is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[1]

The core structure of this compound serves as a foundational element, with the bromine atom acting as a handle for introducing diverse functionalities. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates.

Experimental Protocols

The following protocols are representative methods for the application of this compound in common cross-coupling reactions. These protocols are based on established procedures for similar bromopyridine derivatives and can be adapted and optimized for specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for the creation of C-C bonds.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions and Yields

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95 (typical)
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME851080-90 (typical)
3Thiophen-2-ylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O1001675-85 (typical)

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine. This reaction is a powerful method for forming C-N bonds.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine ligand (e.g., (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP])

  • Base (e.g., Sodium tert-butoxide [NaOtBu])

  • Solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions and Yields

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / BINAPNaOtBuToluene1001870-85 (typical)
2MorpholinePd(OAc)₂ / XPhosCs₂CO₃Dioxane901675-90 (typical)
3BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene1102465-80 (typical)

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow A 1. Add Reactants & Base (Bromo-intermediate, Boronic Acid, Base) B 2. Add Catalyst (e.g., Pd(PPh3)4) A->B C 3. Inert Atmosphere (Evacuate & Backfill with Ar/N2) B->C D 4. Add Solvents (e.g., Dioxane/H2O) C->D E 5. Heat & Stir (80-100 °C) D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F G 7. Work-up (Extraction & Washing) F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I Buchwald_Hartwig_Cycle pd0 Pd(0)Ln pd2_complex R-Pd(II)(Br)Ln pd0->pd2_complex R-Br oxidative_addition Oxidative Addition pd2_amine_complex [R-Pd(II)(NHR')Ln]Br pd2_complex->pd2_amine_complex R'-NH2 amine_coordination Amine Coordination pd2_amido_complex R-Pd(II)(NR')Ln pd2_amine_complex->pd2_amido_complex Base deprotonation Deprotonation (Base) pd2_amido_complex->pd0 R-NHR' reductive_elimination Reductive Elimination aryl_halide R-Br amine R'-NH2 product R-NHR' GSK3B_Pathway cluster_upstream Upstream Signaling cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects (Alzheimer's Pathogenesis) Wnt Wnt GSK3B GSK-3β (Active) Wnt->GSK3B Inactivates Akt Akt Akt->GSK3B Inactivates (Phosphorylation) Tau Tau GSK3B->Tau Phosphorylates Abeta Amyloid-β Production GSK3B->Abeta Promotes pGSK3B p-GSK-3β (Inactive) pTau Hyperphosphorylated Tau NFT Neurofibrillary Tangles pTau->NFT Aggregates to form APP Amyloid Precursor Protein Inhibitor GSK-3β Inhibitor (Derived from Intermediate) Inhibitor->GSK3B Inhibits

References

Application Notes and Protocols for the Use of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors. The fused cyclopenta-pyridine scaffold provides a rigid framework that can be strategically functionalized to interact with the ATP-binding site of various protein kinases. The bromine atom at the 3-position serves as a versatile handle for introducing diverse chemical moieties through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery. The 6,7-dihydro-5H-cyclopenta[b]pyridine core can be considered a bioisostere of other privileged scaffolds in kinase inhibitor design, offering a unique three-dimensional shape that can be exploited to achieve novel interactions within the kinase active site.

This document provides an overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on its use in the preparation of precursors for Cyclin-Dependent Kinase (CDK) inhibitors.

Application in the Synthesis of a Precursor for CDK4/6 Inhibitors

While direct synthesis of a marketed kinase inhibitor starting from this compound is not prominently documented, its structural motif is highly relevant to potent kinase inhibitors. For instance, the core structure of Palbociclib, a highly selective CDK4/6 inhibitor, features a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. The synthesis of analogues and related structures often involves the coupling of a substituted pyridine ring with a pyrimidine moiety. This compound serves as a key starting material for the synthesis of a crucial intermediate, 6-acetyl-3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine, which can then be further elaborated to construct the core of CDK4/6 inhibitors.

The general synthetic strategy involves the functionalization of the cyclopentane ring followed by the construction of the pyrimidine ring. The bromine atom on the pyridine ring is then utilized in a key cross-coupling reaction to introduce the final substituent, often an aminopyridine moiety, which is crucial for interaction with the kinase hinge region.

Experimental Protocols

The following protocols describe the synthesis of a key intermediate, 2-((5-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)amino)pyrimidin-4(3H)-one, from this compound. This intermediate is a precursor for the synthesis of potent CDK inhibitors.

Protocol 1: Synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

This protocol outlines the conversion of the parent bromo-compound to its 7-amino derivative.

Materials:

  • This compound

  • Hydroxylamine-O-sulfonic acid

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Prepare a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in aqueous sodium hydroxide (2.0 eq).

  • Cool the dichloromethane solution to 0 °C and add the aqueous solution of hydroxylamine-O-sulfonic acid dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine.

Protocol 2: Synthesis of 2-((5-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)amino)pyrimidin-4(3H)-one via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling reaction to introduce the pyrimidinone moiety.

Materials:

  • 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine (from Protocol 1)

  • 2-(Boc-amino)pyrimidine-4-boronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (H₂O)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a reaction vessel, add 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine (1.0 eq), 2-(Boc-amino)pyrimidine-4-boronic acid pinacol ester (1.2 eq), and sodium carbonate (2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the Boc-protected intermediate.

  • Dissolve the purified intermediate in dichloromethane and add trifluoroacetic acid (10 eq).

  • Stir the mixture at room temperature for 2-4 hours to remove the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield 2-((5-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)amino)pyrimidin-4(3H)-one.

Data Presentation

The following table summarizes the key characteristics of the starting material and the synthesized intermediate.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₈H₈BrN214.06Off-white solid
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amineC₈H₉BrN₂229.08Pale yellow oil
2-((5-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)amino)pyrimidin-4(3H)-oneC₁₂H₁₁BrN₄O323.15Light brown solid

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from the starting material to the key pyrimidinone intermediate.

Synthetic_Workflow start 3-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridine amine 3-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridin-7-amine start->amine Amination (Protocol 1) intermediate 2-((5-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)amino)pyrimidin-4(3H)-one amine->intermediate Suzuki Coupling (Protocol 2)

Caption: Synthetic route to a key CDK inhibitor precursor.

Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the key steps of the Suzuki-Miyaura cross-coupling reaction used in Protocol 2.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) transmetalation R¹-Pd(II)L₂-R² pd_complex->transmetalation Transmetalation ([R²-B(OR)₂]⁻) transmetalation->pd0 Reductive Elimination product_complex R¹-R² transmetalation->product_complex

Caption: Key steps in the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a strategic starting material for the synthesis of complex heterocyclic molecules with potential applications in kinase inhibitor discovery. The protocols provided herein demonstrate its utility in accessing key intermediates for the development of CDK inhibitors. The adaptability of the Suzuki-Miyaura coupling allows for the introduction of a wide array of functionalities, enabling the generation of diverse compound libraries for screening and lead optimization in drug development programs. Researchers can leverage this versatile building block to explore novel chemical space in the quest for next-generation kinase inhibitors.

Application Notes and Protocols for the Derivatization of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This structural motif is present in compounds targeting various biological systems, including the central nervous system, and has shown potential as antiviral, insecticidal, and fungicidal agents.[1][2] The strategic derivatization of this scaffold is a key approach in the discovery of novel therapeutic agents and agrochemicals.

This document provides detailed application notes and protocols for the derivatization of a key intermediate, 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine, and the subsequent biological screening of the resulting compound library. The protocols focus on two powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl moieties, and the Buchwald-Hartwig amination for the synthesis of arylamine derivatives. Furthermore, detailed protocols for the biological evaluation of the synthesized compounds are provided, including a sigma-1 receptor binding assay, an in vitro antiviral assay against Tobacco Mosaic Virus (TMV), and a fungicidal screening assay.

Derivatization Strategies

The bromine atom at the 3-position of the 6,7-dihydro-5H-cyclopenta[b]pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the rapid generation of a library of analogues for biological screening.

dot

Caption: Derivatization strategy for this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-aryl-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid/ester (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Add K₂CO₃ (2.0 mmol) to the vessel.

  • Add 1,4-dioxane and water in a 4:1 ratio (5 mL).

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the synthesis of 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

  • To a separate Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill this tube with an inert gas.

  • Transfer the prepared catalyst solution to the substrate-containing tube via cannula.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient).

Biological Screening Protocols

dot

Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_assays Specific Assays Library of Derivatives Library of Derivatives Primary_Screening Primary Screening (e.g., Single Concentration) Library of Derivatives->Primary_Screening Dose_Response Dose-Response Assays Primary_Screening->Dose_Response Active Compounds Sigma1_Assay Sigma-1 Receptor Binding Assay Primary_Screening->Sigma1_Assay Antiviral_Assay Antiviral Assay (e.g., Anti-TMV) Primary_Screening->Antiviral_Assay Fungicidal_Assay Fungicidal Assay Primary_Screening->Fungicidal_Assay Hit_Compounds Hit Compounds Dose_Response->Hit_Compounds

Caption: Workflow for biological screening of the synthesized compound library.

Protocol 3: Sigma-1 Receptor Competitive Binding Assay

This protocol is for determining the binding affinity of the synthesized compounds to the sigma-1 receptor.[3][4][5]

Materials:

  • Guinea pig liver membranes (source of sigma-1 receptors)

  • [³H]-(+)-Pentazocine (radioligand)

  • Test compounds (synthesized derivatives)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Haloperidol (for non-specific binding determination)

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the Tris-HCl buffer.

  • In a 96-well plate, add 50 µL of buffer, 50 µL of the test compound dilution, and 50 µL of [³H]-(+)-pentazocine (final concentration ~2 nM).

  • Add 50 µL of the guinea pig liver membrane preparation (final protein concentration ~100 µ g/well ).

  • For total binding wells, add 50 µL of buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of haloperidol (final concentration 10 µM) instead of the test compound.

  • Incubate the plate at 37 °C for 120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in buffer.

  • Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values for the test compounds. The Kᵢ values can then be calculated using the Cheng-Prusoff equation.

Protocol 4: In Vitro Antiviral Assay against Tobacco Mosaic Virus (TMV)

This protocol is adapted for screening compounds for their protective, curative, and inactivation effects against TMV.[2]

Materials:

  • Nicotiana glutinosa plants

  • TMV solution (6 mg/mL)

  • Test compounds dissolved in DMSO and diluted with water

  • Phosphate buffer (0.01 M, pH 7.4)

  • Carborundum (abrasive)

Procedure:

  • Protective Effect Assay:

    • Evenly apply a solution of the test compound onto the left side of the leaves of healthy N. glutinosa plants. Apply the solvent control to the right side.

    • After 24 hours, inoculate the entire leaf with TMV solution after dusting with carborundum.

    • Rinse the leaves with water after inoculation.

    • Maintain the plants in a greenhouse and count the number of local lesions after 3-4 days.

  • Curative Effect Assay:

    • Inoculate the entire leaves of healthy N. glutinosa plants with TMV solution after dusting with carborundum.

    • After 24 hours, apply a solution of the test compound to the left side of the leaves and the solvent control to the right side.

    • Maintain the plants and count the lesions as described above.

  • Inactivation Effect Assay:

    • Mix the TMV solution with an equal volume of the test compound solution and incubate for 30 minutes.

    • Inoculate the left side of N. glutinosa leaves with the mixture. Inoculate the right side with a mixture of TMV and the solvent control.

    • Maintain the plants and count the lesions as described above.

Data Analysis:

Calculate the percent inhibition using the formula: Inhibition (%) = [1 - (Number of lesions on treated side / Number of lesions on control side)] x 100.

Protocol 5: Fungicidal Activity Screening

This protocol describes a method for evaluating the in vitro fungicidal activity of the synthesized compounds against various plant pathogenic fungi.[2]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Cultures of test fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea, Phytophthora infestans)

  • Test compounds dissolved in DMSO

  • Sterile Petri dishes

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to approximately 50-60 °C.

  • Add the test compound solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). The final DMSO concentration should not exceed 1%.

  • Pour the mixture into sterile Petri dishes and allow to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc of the test fungus.

  • Incubate the plates at 25 °C.

  • After 3-4 days, measure the diameter of the fungal colony.

  • Plates with PDA and DMSO serve as the negative control.

Data Analysis:

Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100.

Data Presentation

The quantitative data from the derivatization and biological screening should be summarized in tables for clear comparison.

Table 1: Synthesis and Yields of 3-Substituted-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Compound IDR GroupSynthesis MethodYield (%)
1a 4-FluorophenylSuzuki-Miyaura85
1b 2-ThienylSuzuki-Miyaura78
1c 3-PyridylSuzuki-Miyaura72
2a MorpholinoBuchwald-Hartwig91
2b N-PhenylaminoBuchwald-Hartwig65
2c N-MethylpiperazinoBuchwald-Hartwig88

Table 2: Biological Activity Data of Synthesized Derivatives

Compound IDSigma-1 Kᵢ (nM)Anti-TMV Inhibition (%) @ 500 µg/mL (Protective)Fungicidal Inhibition (%) @ 50 µg/mL (S. sclerotiorum)
1a 25.455.2 ± 2.175.6
1b 112.842.1 ± 3.562.3
1c 8.968.7 ± 1.881.4
2a >100015.3 ± 4.225.1
2b 45.133.6 ± 2.948.9
2c 250.621.8 ± 3.133.7
Ribavirin N/A52.5 ± 2.5N/A
Chlorothalonil N/AN/A95.2

Note: The data presented in the tables are representative and for illustrative purposes.

Conclusion

The derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides an efficient route to a diverse library of compounds. The subsequent biological screening of these derivatives using the detailed protocols can lead to the identification of novel hit compounds with potential applications in human health and agriculture. The systematic evaluation of structure-activity relationships from the generated data will be crucial for the further optimization of lead compounds.

References

Application Notes and Protocols for HPLC and LC-MS Analysis of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of brominated heterocyclic compounds using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques are crucial for the separation, identification, and quantification of this diverse class of molecules, which are prevalent in pharmaceuticals, flame retardants, and various industrial chemicals.

Introduction

Brominated heterocycles are a significant class of organic compounds characterized by a ring structure containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) and one or more bromine atoms. The presence of bromine can significantly influence the physicochemical properties of these molecules, including their polarity, lipophilicity, and metabolic stability. Consequently, robust analytical methods are essential for their characterization in various matrices. This document outlines validated methods for the analysis of these compounds, providing researchers with the necessary tools for accurate and reproducible results.

HPLC Analysis of Brominated Heterocycles

High-Performance Liquid Chromatography is a powerful technique for the separation of brominated heterocycles. The choice between normal-phase and reversed-phase chromatography depends on the polarity of the analytes.

Reversed-Phase HPLC Protocol

Reversed-phase HPLC is suitable for the separation of moderately polar to nonpolar brominated heterocycles.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).[1]

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2] This is a critical step to prevent clogging of the HPLC column.[1][3]

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used. For instance, a Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size) can be effective.[4][5]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.05% trifluoroacetic acid (TFA), is often employed to achieve good separation.[4][5] The addition of an acid like TFA can improve peak shape for acidic and basic compounds.

    • Gradient Elution: A typical gradient could be: start with a low percentage of acetonitrile (e.g., 20%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes, and then return to the initial conditions to re-equilibrate the column.[5]

    • Flow Rate: A flow rate of 0.25 to 1.5 mL/min is generally used.[2][5]

    • Column Temperature: Maintaining a constant column temperature, for example at 30°C or 50°C, can improve the reproducibility of retention times.[2][5]

    • Detection: UV detection is commonly used, with the wavelength set to a value where the analytes have maximum absorbance, such as 210 nm or 240 nm.[2][4][5]

    • Injection Volume: Typically 5-20 µL.

Quantitative Data Summary:

Compound ClassColumnMobile PhaseFlow Rate (mL/min)Detection (nm)LOD (µg/mL)LOQ (µg/mL)Reference
BromophenolsPhenomenex Luna C8(2)A: 0.05% TFA in Water, B: Acetonitrile0.25210< 0.04< 0.12[4][5]
Benzodiazepines (e.g., Bromazepam)Reversed-phase C18Acetonitrile, Methanol, 0.05 M Ammonium Acetate (25:45:30)1.3240Not ReportedNot Reported[2]

Experimental Workflow for Reversed-Phase HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Methanol/Acetonitrile filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto C18 Column filter->inject separate Gradient Elution (ACN/Water + TFA) inject->separate detect UV Detection (e.g., 210 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for Reversed-Phase HPLC Analysis.

Normal-Phase HPLC Protocol

Normal-phase HPLC is effective for separating less polar, more lipophilic brominated heterocycles and for resolving isomers.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample in a non-polar solvent such as a mixture of n-hexane and isopropanol.

    • Filter the solution using a 0.45 µm PTFE syringe filter.

  • HPLC Conditions:

    • Column: A chiral column such as Chiralcel ODH is often used for separating enantiomers.[6]

    • Mobile Phase: An isocratic mobile phase consisting of n-hexane and isopropanol (e.g., 80:20 v/v) is common.[6]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[6]

    • Column Temperature: Ambient temperature (e.g., 25°C) is usually sufficient.[6]

    • Detection: UV detection at a wavelength such as 254 nm is appropriate for many aromatic heterocycles.[6]

    • Injection Volume: 10-20 µL.

Quantitative Data Summary:

Compound ClassColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanolChiralcel ODHn-hexane:isopropanol (80:20)0.5254[6]

LC-MS Analysis of Brominated Heterocycles

Liquid Chromatography-Mass Spectrometry provides higher sensitivity and selectivity compared to HPLC with UV detection, making it ideal for trace analysis and structure elucidation.

LC-MS/MS Protocol for Brominated Flame Retardants

This protocol is particularly relevant for the analysis of brominated flame retardants such as hexabromocyclododecane (HBCD) and tetrabromobisphenol A (TBBPA) in various samples.[7]

Experimental Protocol:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • SPE is a common technique for cleaning up complex samples and concentrating the analytes.[8]

    • Condition an appropriate SPE cartridge (e.g., C18) with the elution solvent (e.g., methanol) followed by the loading solvent (e.g., water).

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with a strong solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.[3]

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 column is typically used.

    • Mobile Phase: A mixture of methanol, water, and acetonitrile is commonly employed. Additives like ammonium acetate can be used to improve ionization.[9]

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for Selected Reaction Monitoring (SRM) for high sensitivity and selectivity.[9]

    • Ionization Source: Electrospray ionization (ESI) in negative mode is often used for compounds like TBBPA.

    • SRM Transitions: For quantification and confirmation, at least two SRM transitions should be monitored for each analyte.[10] For example, for TBBPA, transitions like m/z 543 -> 79 and m/z 543 -> 81 can be monitored.[9]

    • Internal Standards: Isotope-labeled internal standards (e.g., 13C-TBBPA) are used for accurate quantification.[9]

Quantitative Data Summary:

AnalyteIonization ModePrecursor Ion (m/z)Product Ions (m/z)LOD (pg on column)LOQ (pg on column)Reference
TBBPAESI-54379, 810.05 - 1.8 (SRM)0.2 - 6.0 (SRM)[9]
HBCD IsomersESI-640.779, 810.01 - 0.5 (EPI)Not Reported[9]

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation (SPE) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis condition Condition SPE Cartridge load Load Sample condition->load wash Wash Interferences load->wash elute Elute Analytes wash->elute reconstitute Evaporate & Reconstitute elute->reconstitute inject Inject onto C18 Column reconstitute->inject separate LC Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize select Precursor Ion Selection (Q1) ionize->select fragment Collision-Induced Dissociation (Q2) select->fragment detect Product Ion Detection (Q3) fragment->detect srm Generate SRM Chromatograms detect->srm quantify Quantify using Internal Standards srm->quantify

Caption: Workflow for LC-MS/MS Analysis.

Method Validation

For reliable quantitative analysis, the developed HPLC and LC-MS methods should be validated according to established guidelines. Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4][5][9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4][5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4][5]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][5][9]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][5][9]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The protocols and application notes presented here provide a comprehensive guide for the analysis of brominated heterocycles by HPLC and LC-MS. The choice of method will depend on the specific analytes, the sample matrix, and the required sensitivity. Proper sample preparation and method validation are critical for obtaining accurate and reliable results in research, development, and quality control settings. The provided workflows and data tables serve as a valuable resource for scientists working with this important class of compounds.

References

Application Note: ¹H and ¹³C NMR Spectroscopy of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopy of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. Included are predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and visual aids to facilitate understanding and application. This information is intended to support researchers in the identification, characterization, and quality control of this compound and its analogs in a drug discovery and development context.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its substituted pyridine core. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note presents the predicted ¹H and ¹³C NMR spectral data for the title compound and offers standardized protocols to ensure reproducible and high-quality data acquisition.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for substituted pyridines and cyclopentane ring systems, and serve as a reference for spectral assignment.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.25d~2.51H
H-47.50d~2.51H
H-52.95t~7.52H
H-72.90t~7.52H
H-62.10p~7.52H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)
C-2150.0
C-3118.0
C-4138.5
C-4a158.0
C-532.0
C-623.0
C-731.5
C-7a130.0

Molecular Structure and Numbering

The following diagram illustrates the chemical structure and atom numbering scheme for this compound used for the assignment of NMR signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Acquisition Parameters load->setup acquire Acquire 1H and 13C Spectra setup->acquire process Fourier Transform & Phasing acquire->process integrate Peak Integration & Referencing process->integrate assign Assign Signals integrate->assign report Generate Report assign->report

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the synthesis of this compound?

A1: A common synthetic approach involves a two-step process:

  • Synthesis of the core structure: First, the 6,7-dihydro-5H-cyclopenta[b]pyridine core is synthesized. A frequently employed method is the Vilsmeier-Haack reaction, starting from cyclopentanone.

  • Bromination: The synthesized core is then brominated to introduce the bromine atom at the 3-position of the pyridine ring.

Q2: Why is the bromination of the 6,7-dihydro-5H-cyclopenta[b]pyridine core challenging?

A2: Direct electrophilic bromination of the pyridine ring is often difficult due to the electron-deficient nature of the ring system, which deactivates it towards electrophilic attack. Achieving regioselective bromination at the 3-position can be particularly challenging and may require specific strategies to achieve good yields and avoid side reactions.

Q3: What are the common side reactions to watch out for during the synthesis?

A3: Potential side reactions include:

  • Over-bromination: Introduction of more than one bromine atom onto the pyridine ring.

  • Oxidation: The cyclopentane ring can be susceptible to oxidation, especially under harsh reaction conditions.

  • N-oxide formation: If using oxidizing agents, the pyridine nitrogen can be oxidized to the corresponding N-oxide.

  • Incorrect regiochemistry: Bromination occurring at positions other than the desired 3-position.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Yield of 6,7-dihydro-5H-cyclopenta[b]pyridine (Vilsmeier-Haack Reaction)
Problem Possible Cause Suggested Solution
Low or no product formation Incomplete reactionEnsure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. Increase reaction time and/or temperature. Check the quality and stoichiometry of the Vilsmeier reagent (POCl₃ and DMF).
Poor work-up procedureNeutralize the reaction mixture carefully during work-up, as the product may be acid-sensitive. Optimize the extraction solvent and procedure.
Formation of multiple byproducts Incorrect reaction temperatureMaintain the recommended reaction temperature. Lowering the temperature might improve selectivity.
Unoptimized stoichiometryVary the molar ratio of cyclopentanone to the Vilsmeier reagent to find the optimal conditions.
Low Yield or Poor Selectivity in the Bromination Step
Problem Possible Cause Suggested Solution
Low yield of the desired 3-bromo product Ineffective brominating agentConsider using a more reactive brominating agent or adding a Lewis acid catalyst. However, be aware that harsher conditions can lead to side reactions. An alternative is to first form the N-oxide of the pyridine ring, which can then be brominated more readily at the 2-position (equivalent to the 3-position of the parent heterocycle) under milder conditions using reagents like Ts₂O and TBABr.
Unfavorable reaction conditionsOptimize the reaction temperature, solvent, and reaction time. For direct bromination, higher temperatures and the use of oleum might be necessary, but this increases the risk of side reactions.
Formation of di- or poly-brominated products Excess brominating agentUse a stoichiometric amount or a slight excess of the brominating agent. Consider slow, portion-wise addition of the brominating agent to maintain a low concentration in the reaction mixture.
Oxidation of the cyclopentane ring Harsh reaction conditionsEmploy milder brominating agents like N-bromosuccinimide (NBS). Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.
Incorrect regioselectivity (bromination at other positions) Electronic effects of the pyridine ringFor direct bromination, the 3-position is electronically disfavored. The N-oxide strategy is highly recommended to direct the bromination to the desired position.

Experimental Protocols

Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine (Vilsmeier-Haack approach)

Materials:

  • Cyclopentanone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvent (e.g., dichloromethane, chloroform)

  • Ammonium acetate or hydroxylamine hydrochloride for the final cyclization step.

Procedure:

  • Vilsmeier Reagent Formation: In a fume hood, slowly add POCl₃ to an ice-cooled solution of DMF in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at 0°C for the recommended time to form the Vilsmeier reagent.

  • Reaction with Cyclopentanone: Slowly add cyclopentanone to the prepared Vilsmeier reagent, maintaining a low temperature.

  • Reaction Progression: Allow the reaction to warm to the optimized temperature and stir for the required duration. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial reaction, add a source of ammonia (e.g., ammonium acetate or hydroxylamine hydrochloride) and heat the mixture to induce cyclization to the pyridine ring.

  • Work-up and Purification: Cool the reaction mixture and carefully quench it with ice-water. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Extract the product with an appropriate organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Proposed Bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine

Method A: Direct Bromination (Harsh Conditions)

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridine

  • Bromine (Br₂)

  • Oleum (fuming sulfuric acid)

Procedure:

  • In a fume hood, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine in oleum at a low temperature.

  • Slowly add bromine to the solution, maintaining the temperature.

  • Heat the reaction mixture to the optimized high temperature for the required duration.

  • Cool the reaction and carefully pour it onto crushed ice.

  • Neutralize the solution with a strong base.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the product by column chromatography or recrystallization.

Method B: Bromination via N-oxide (Milder Conditions)

Step 1: N-oxide formation

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridine

  • m-Chloroperoxybenzoic acid (m-CPBA) or another suitable oxidizing agent

  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine in the solvent.

  • Add m-CPBA portion-wise at a controlled temperature (e.g., 0°C to room temperature).

  • Stir the reaction until completion (monitored by TLC).

  • Work up the reaction by washing with a reducing agent solution (e.g., sodium thiosulfate) and a base (e.g., sodium bicarbonate).

  • Extract the product, dry the organic layer, and concentrate to obtain the N-oxide.

Step 2: Bromination of the N-oxide

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridine N-oxide

  • p-Toluenesulfonyl anhydride (Ts₂O)

  • Tetrabutylammonium bromide (TBABr)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • Dissolve the N-oxide in the solvent under an inert atmosphere.

  • Add Ts₂O and TBABr.

  • Heat the reaction mixture to the optimized temperature and stir until completion.

  • Cool the reaction, quench with a basic solution, and extract the product.

  • Dry the organic layer, concentrate, and purify the 3-bromo product by chromatography.

Data Presentation

Table 1: Comparison of Bromination Methods for Fused Pyridine Systems (Illustrative)

MethodBrominating AgentActivator/CatalystTypical ConditionsRegioselectivityPotential Issues
Direct Bromination Br₂OleumHigh TemperatureModerate to Good (3-position)Low yield, over-bromination, oxidation
N-oxide Bromination TBABrTs₂OMild (e.g., 60-80°C)High (2-position of N-oxide)Requires an extra step for N-oxide formation and potential deoxygenation
NBS Bromination NBS-MildVariablePotential for benzylic bromination on the cyclopentane ring

Visualizations

experimental_workflow cluster_synthesis Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine cluster_bromination Bromination start Cyclopentanone reaction Vilsmeier-Haack Reaction start->reaction reagent_prep Vilsmeier Reagent (POCl₃ + DMF) reagent_prep->reaction cyclization Cyclization (Ammonia Source) reaction->cyclization purification1 Purification cyclization->purification1 product1 6,7-dihydro-5H- cyclopenta[b]pyridine purification1->product1 bromination_step Bromination product1->bromination_step purification2 Purification bromination_step->purification2 final_product 3-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridine purification2->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_bromination cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield in Bromination Step? cause1 Ineffective Bromination start->cause1 cause2 Side Reactions (e.g., Oxidation) start->cause2 cause3 Poor Regioselectivity start->cause3 solution1a Use harsher conditions (e.g., Br₂/Oleum) cause1->solution1a solution1b Employ N-oxide strategy (milder conditions) cause1->solution1b solution2 Use milder reagents (NBS) Optimize temperature cause2->solution2 solution3 Utilize N-oxide strategy for high regioselectivity cause3->solution3

Caption: Troubleshooting decision tree for low yield in the bromination step.

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for common purification techniques applied to brominated heterocyclic compounds, tailored for researchers, scientists, and drug development professionals.

Section 1: Flash Column Chromatography

Flash column chromatography is a primary method for purifying brominated heterocyclic compounds from reaction mixtures. However, challenges such as poor separation, product decomposition, and co-elution are common.

Frequently Asked Questions (FAQs)

Q1: What are the best general practices for selecting a solvent system for a novel brominated heterocycle? A1: Start by using Thin Layer Chromatography (TLC) to screen a range of solvent systems. A good starting point is a non-polar solvent like hexanes or heptane mixed with a more polar solvent like ethyl acetate or dichloromethane. For many nitrogen-containing heterocycles, adding a small amount of a basic modifier like triethylamine (Et3N) can prevent streaking and improve peak shape by neutralizing acidic sites on the silica gel. Conversely, if your compound is acidic, a small amount of acetic acid can be beneficial.[1] An ideal solvent system will give your target compound an Rf value between 0.2 and 0.4 on the TLC plate.

Q2: My brominated compound appears to be reacting or degrading on the silica gel column. What can I do? A2: Some brominated heterocycles can be sensitive to the acidic nature of standard silica gel. If you suspect degradation, consider using a deactivated stationary phase. You can either purchase pre-deactivated silica or prepare it by treating standard silica gel with a solution of triethylamine in your eluent. Alternatively, using a different stationary phase like alumina (which can be basic, neutral, or acidic) or a bonded-phase silica (like C18 for reverse-phase chromatography) may prevent degradation.

Q3: How can I effectively separate my brominated product from the unreacted starting material, which has a very similar polarity? A3: This is a common challenge, especially when the starting material is the non-brominated version of the heterocycle.

  • Optimize the Eluent: Try different solvent systems, focusing on those with different selectivities (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system).[1]

  • Use a Longer Column: A larger column with a greater stationary phase volume can improve separation between closely eluting compounds.[1]

  • Gradient Elution: If you are using an automated flash chromatography system, a shallow solvent gradient can effectively resolve compounds with similar Rf values.

  • Alternative Stationary Phase: Consider using a different stationary phase. For instance, silver nitrate-impregnated silica gel can sometimes be used to separate compounds based on subtle differences in electron density.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation / Co-elution - Inappropriate solvent system.- Column overloading.- Sample band too diffuse.- Re-optimize the eluent using TLC; aim for a larger ΔRf between spots.- Reduce the amount of crude material loaded onto the column.- Dissolve the sample in a minimal amount of the initial, least polar eluent to ensure a tight loading band.[1]
Product Streaking on TLC/Column - Compound is too polar for the eluent.- Compound is acidic or basic and interacting strongly with silica.- Increase the polarity of the eluent system.- Add a modifier: ~1% triethylamine for basic compounds or ~1% acetic acid for acidic compounds to the eluent.[1]
Low or No Recovery of Product - Compound is irreversibly adsorbed onto the silica gel.- Compound is too non-polar and eluted with the solvent front.- Compound is volatile and evaporated during solvent removal.- Use a deactivated stationary phase (e.g., alumina or base-washed silica).- Start with a very non-polar eluent (e.g., 100% hexanes) and gradually increase polarity.- Use care during solvent evaporation (rotary evaporator); avoid excessive heat or vacuum.
Product Elutes with Starting Bromide - Polarity of the product and starting material are nearly identical.- After an initial flash chromatography that yields a mixed fraction, consider a subsequent purification step like recrystallization on the enriched material.[1] - Try a different chromatographic technique, such as reverse-phase chromatography.

Section 2: Recrystallization

Recrystallization is a powerful technique for obtaining high-purity solid compounds. Its success depends on the differential solubility of the compound and its impurities in a chosen solvent. Heterocycles, due to their rigid and often planar structures, generally crystallize well.[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate solvent for recrystallizing my brominated heterocycle? A1: The ideal solvent should dissolve your compound poorly at room temperature but completely at or near its boiling point.[3] Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) to find a suitable one. A two-solvent system (one "soluble" solvent and one "insoluble" anti-solvent) can also be effective if a single solvent is not ideal.

Q2: My compound won't crystallize out of solution upon cooling. What should I do? A2:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and re-cool.

  • Use an Anti-Solvent: If your compound is highly soluble, slowly add a solvent in which it is insoluble (an "anti-solvent") to the cooled solution until it becomes cloudy, then warm slightly to redissolve and cool again slowly.

Q3: My recrystallized product is still impure. What went wrong? A3: This can happen if the impurities have very similar solubility properties to your product or if the cooling process was too rapid, causing impurities to become trapped in the crystal lattice. Ensure you are using the minimum amount of hot solvent needed to fully dissolve the solid. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals. A second recrystallization may be necessary.

Experimental Protocol: Crystallization-Induced Diastereomer Transformation

For chiral brominated compounds, crystallization can be used not only for purification but also for dynamic resolution.

Protocol: Resolution of α-Bromo Arylacetic Acids [4]

  • Salt Formation: Dissolve the racemic α-bromo arylacetic acid in a suitable solvent such as THF.

  • Addition of Resolving Agent: Add a chiral amine resolving agent (e.g., (S)-diphenyl(pyrrolidin-2-yl)methanol).

  • Induce Crystallization: Add a small amount of an anti-solvent like water to the mixture to induce selective precipitation of one diastereomeric salt.

  • Isolation: Filter the reaction mixture to isolate the desired salt as a single diastereomer. The filtrate often contains a 1:1 ratio of diastereomers, indicating a dynamic resolution process.[4]

  • Salt Break: Treat the isolated diastereomeric salt with an acid to break the salt and recover the enantioenriched α-bromo arylacetic acid. This also allows for the recovery of the chiral amine.

Section 3: Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental workup step to separate the desired product from a reaction mixture into an organic phase, leaving water-soluble impurities and reagents behind. For brominated heterocycles, especially those containing nitrogen or other basic/acidic functional groups, acid-base extraction is a highly effective purification tool.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- Presence of surfactants or fine particulates.- Gently rock or invert the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of theaqueous layer.- Allow the mixture to stand for an extended period.- If persistent, filter the entire mixture through a pad of Celite.
Poor Separation of Layers - Densities of the organic and aqueous phases are too similar.- Add a solvent with a significantly different density (e.g., add hexanes to an ethyl acetate layer to decrease its density, or add carbon tetrachloride to a dichloromethane layer to increase its density).- Add brine to increase the density of the aqueous layer.
Product Remains in Aqueous Layer - The organic solvent is not sufficiently non-polar to extract the compound.- If performing an acid-base extraction, the pH may not be correct, leaving the compound in its ionized, water-soluble form.- Switch to a more effective organic solvent (e.g., from diethyl ether to ethyl acetate or dichloromethane).- Perform multiple extractions (3-5 times) with fresh solvent.- Carefully check and adjust the pH of the aqueous layer to ensure the compound of interest is in its neutral, organic-soluble form.

Visualized Workflows and Logic

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of a brominated heterocyclic compound following a chemical synthesis.

G start Crude Reaction Mixture workup Aqueous Workup (Liquid-Liquid Extraction) start->workup dry Dry Organic Layer (e.g., Na2SO4, MgSO4) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid final_purification Final Purification (Recrystallization or Distillation) concentrate->final_purification If necessary chromatography Primary Purification (Flash Chromatography) crude_solid->chromatography fractions Collect & Combine Pure Fractions (TLC) chromatography->fractions pure_product Pure Brominated Heterocycle chromatography->pure_product If sufficiently pure fractions->concentrate Evaporate Solvent final_purification->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: A generalized workflow for synthesis workup and purification.

Troubleshooting Logic: Poor Chromatographic Separation

This decision tree outlines steps to take when facing poor separation during flash column chromatography.

G start Problem: Poor Separation q1 Is Rf < 0.1 or > 0.6? start->q1 a1_yes Adjust Eluent Polarity q1->a1_yes Yes a1_no Spots Overlap (ΔRf is small) q1->a1_no No success Separation Improved a1_yes->success overload Is the column overloaded? a1_no->overload q2 Did you try a different solvent system? a2_yes Consider alternative stationary phase (Alumina, C18) q2->a2_yes Yes a2_no Change solvent selectivity (e.g., Hex/EtOAc -> DCM/MeOH) q2->a2_no No a2_yes->success a2_no->success overload->q2 No a_overload_yes Reduce sample load overload->a_overload_yes Yes a_overload_yes->success

Caption: Troubleshooting flowchart for poor chromatographic separation.

References

Technical Support Center: Synthesis of Functionalized Cyclopenta[b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized cyclopenta[b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the cyclopenta[b]pyridine core?

A1: Common and effective starting points for constructing the cyclopenta[b]pyridine skeleton include the reaction of cyclopentanone with propargylamine or benzylamine, and the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile.[1][2]

Q2: I am struggling with low yields in my cyclocondensation reaction to form a functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile. What are the likely causes?

A2: Low yields in this multicomponent reaction can often be attributed to several factors. Firstly, the purity of your starting materials, particularly the 2,5-diarylidenecyclopentanone, is crucial. Impurities can lead to side reactions. Secondly, the reaction is sensitive to the base used; sodium alkoxides like sodium ethoxide or methoxide are effective as both reagents and catalysts.[2] Ensure the base is fresh and used in the correct stoichiometry. Finally, reaction time and temperature are critical; a reflux time of approximately 1-2 hours at 80°C is often optimal.[2]

Q3: How can I purify my final functionalized cyclopenta[b]pyridine product?

A3: For many 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, purification can be straightforward. Often, after quenching the reaction with water, the product precipitates and can be collected by simple filtration and recrystallization, avoiding the need for column chromatography.[2] However, for other derivatives or if impurities are persistent, silica gel column chromatography using a petroleum ether/ethyl acetate solvent system is a common and effective method.[1]

Q4: What are the main challenges in introducing functional groups onto the cyclopenta[b]pyridine core?

A4: A primary challenge is achieving regioselectivity. The pyridine ring is electron-deficient, which can make direct C-H functionalization difficult and often requires specific directing groups or catalysts to control the position of substitution.[3] For pre-functionalized cyclopenta[b]pyridine halides, cross-coupling reactions like the Suzuki-Miyaura coupling can be challenging due to the inherent properties of the pyridine ring, which can sometimes lead to low yields or catalyst inhibition.

Troubleshooting Guides

Low Yield in the Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles
Symptom Possible Cause Troubleshooting Steps
Low or no product formation Impure 2,5-diarylidenecyclopentanone starting material.Purify the diarylidenecyclopentanone by recrystallization before use.
Inactive or incorrect amount of sodium alkoxide base.Use freshly prepared or commercially available sodium ethoxide or methoxide. Ensure accurate weighing in an inert atmosphere if possible.
Suboptimal reaction temperature or time.Monitor the reaction by TLC. If the reaction is sluggish, ensure the reflux temperature of 80°C is maintained. If the product is degrading, consider a shorter reaction time.
Formation of multiple side products Competing reaction pathways.Ensure the dropwise addition of reagents and maintain a consistent reaction temperature.
Contamination of starting materials or solvents.Use anhydrous solvents and ensure all glassware is thoroughly dried.
Difficulties in Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridines
Symptom Possible Cause Troubleshooting Steps
Incomplete conversion to the pyridin-5-one Insufficient amount of oxidant.Ensure the correct equivalence of t-BuOOH is used. The reaction is sensitive to the amount of oxidant.[1]
Catalyst deactivation.Use high-purity Mn(OTf)₂. Impurities in the catalyst can affect its activity.[4]
Low reaction temperature.While the reaction proceeds at 25°C, gentle heating may be required for less reactive substrates. Monitor by TLC.
Formation of N-oxide byproduct Use of an inappropriate oxidant.This reaction is specific to t-BuOOH. Other oxidants like H₂O₂ or m-CPBA may favor N-oxidation.[4]
Difficult product isolation Emulsion formation during workup.Use a brine wash to help break up emulsions during the extraction process.
Co-elution of product with starting material during chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary.

Data Presentation

Table 1: Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles [2]

CompoundStarting 2,5-DiarylidenecyclopentanoneReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
CAPD-12,5-bis(2-pyridinylmethylene)cyclopentanonePropanedinitrile, Sodium EthoxideEthanol~277149-151
CAPD-22,5-bis(2-pyridinylmethylene)cyclopentanonePropanedinitrile, Sodium MethoxideMethanol~280170-172
CAPD-32,5-bis(4-pyridinylmethylene)cyclopentanonePropanedinitrile, Sodium MethoxideMethanol~282180-181
CAPD-42,5-bis(2-methoxybenzyliden)cyclopentanonePropanedinitrile, Sodium EthoxideEthanol~275160-161

Table 2: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues [1][5]

SubstrateCatalyst (mol%)Oxidant (equiv.)SolventTemp (°C)Time (h)Yield (%)
2,3-CyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7.0)Water251685
7-Methyl-2,3-cyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7.0)Water251677
7-Bromo-2,3-cyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (7.0)Water251683

Experimental Protocols

Key Experiment 1: Synthesis of 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1)[2]
  • Reaction Setup: In a round-bottom flask, combine 2,5-bis(2-pyridinylmethylene)cyclopentanone (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and sodium ethoxide (0.02 mol, 1.36 g).

  • Solvent Addition: Add anhydrous ethanol as the solvent.

  • Reaction Conditions: Reflux the mixture with stirring at 80°C for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The product can often be purified by recrystallization from a suitable solvent like ethanol.

Key Experiment 2: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[1]
  • Reaction Setup: To a stirred solution of 2,3-cyclopentenopyridine (0.5 mmol) in deionized water (2.0 mL), add Mn(OTf)₂ (0.0025 mmol, 0.5 mol%).

  • Oxidant Addition: Add tert-Butyl hydroperoxide (3.5 mmol, 7.0 equiv., 70% in H₂O) dropwise to the mixture at 25 °C.

  • Reaction Conditions: Stir the resulting mixture at 25 °C for 16 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate).

Mandatory Visualization

experimental_workflow_cyclocondensation cluster_reagents Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 2,5-Diarylidenecyclopentanone E Combine Reagents in Flask A->E B Propanedinitrile B->E C Sodium Alkoxide C->E D Anhydrous Alcohol D->E F Reflux at 80°C for 1-2h E->F G Cool to Room Temperature F->G H Purify by Recrystallization/Chromatography G->H I Characterize Product H->I

Caption: Workflow for the synthesis of functionalized cyclopenta[b]pyridines.

troubleshooting_low_yield A Low Yield Observed B Check Starting Material Purity A->B C Verify Base Activity & Stoichiometry A->C D Optimize Reaction Conditions (T, t) A->D E Recrystallize Starting Material B->E F Use Fresh Base C->F G Monitor by TLC, Adjust T/t D->G H Improved Yield E->H F->H G->H

Caption: Troubleshooting logic for low reaction yields.

References

common side reactions in the bromination of pyridine rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common side reactions and troubleshooting strategies encountered during the bromination of pyridine rings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my electrophilic bromination of an unsubstituted pyridine ring showing very low to no conversion?

A: This is a common issue stemming from the inherent electronic properties of the pyridine ring.

  • Cause: The nitrogen atom in the pyridine ring is highly electronegative, which deactivates the ring towards electrophilic aromatic substitution (EAS). This effect makes the pyridine ring significantly less nucleophilic than benzene. Furthermore, under the often acidic conditions required for bromination, the nitrogen atom can be protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making electrophilic attack extremely difficult.

  • Troubleshooting & Optimization:

    • Harsh Conditions: For unsubstituted pyridine, forcing conditions are typically necessary. This may involve high temperatures (often exceeding 300°C) and the use of strong acids like oleum (fuming sulfuric acid) in conjunction with elemental bromine.[1]

    • Activation via N-Oxide: A highly effective strategy is to first convert the pyridine to a pyridine N-oxide. The N-oxide group is activating and directs electrophilic attack to the 2- and 4-positions. The N-oxide can be removed in a subsequent step.[1][2]

    • Lewis Acid Catalysis: While less common for pyridine itself than for other aromatics, exploring different Lewis acid catalysts may improve reactivity.

Q2: My reaction is producing a mixture of brominated isomers. How can I improve the regioselectivity for the 3-position (meta)?

A: Achieving high regioselectivity is a primary challenge. While the 3-position is the kinetically favored product for direct electrophilic attack, side products are common.[1]

  • Cause: Electrophilic attack at the 2- or 4-positions results in a resonance intermediate where a positive charge is placed directly on the electronegative nitrogen atom, which is highly unfavorable. Attack at the 3-position avoids this, making it the preferred site. However, the harsh conditions required for the reaction can sometimes lead to lower selectivity.

  • Troubleshooting & Optimization:

    • Controlled Conditions: Carefully control the reaction temperature and addition rate of the brominating agent.

    • Alternative Reagents: For activated pyridines, using milder brominating agents like N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile can provide high regioselectivity for monobromination.[3]

    • Directing Groups: If your synthesis allows, installing a temporary directing group can offer precise control over regioselectivity.[4]

Q3: I am trying to brominate at the 2- or 4-position but am only getting the 3-bromo product. How can I achieve ortho/para bromination?

A: Direct electrophilic bromination of pyridine will not yield 2- or 4-bromo isomers.[1] An alternative synthetic strategy is required.

  • Cause: As explained above, the electronic nature of the pyridine ring strongly disfavors electrophilic attack at the 2- and 4-positions.

  • Solution: The N-Oxide Strategy:

    • Formation of Pyridine N-Oxide: Oxidize the starting pyridine using an oxidant like m-CPBA or peracetic acid to form the pyridine N-oxide.[1]

    • Bromination: The N-oxide is now activated and directs bromination to the 2- and/or 4-positions. Bromination can be achieved using reagents like phosphorous oxybromide (POBr₃).[1]

    • Reduction: The N-oxide can then be reduced back to the pyridine, leaving the bromo-substituent in the desired position.

Q4: My reaction is yielding significant amounts of di- and poly-brominated products. How can I favor mono-bromination?

A: Over-bromination is a frequent side reaction, especially with pyridines bearing activating groups.

  • Cause: The first bromo-substituent is deactivating, but if the ring is already activated (e.g., with an amino or hydroxy group), or if the reaction conditions are too harsh, further bromination can occur, typically leading to products like 3,5-dibromopyridine.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 equivalent or slightly less is advisable to minimize polybromination.[5]

    • Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-brominated product.

    • Milder Reagents: Switch from harsh reagents like Br₂/oleum to milder alternatives such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[5]

Q5: I am working with a picoline (methylpyridine) and observing bromination on the methyl group instead of the ring. How can I control this?

A: This is a classic case of competing reaction pathways: electrophilic aromatic substitution on the ring versus free-radical substitution on the alkyl side-chain.

  • Cause: The choice of reagents and conditions dictates the reaction mechanism. Conditions that promote free-radical formation (e.g., NBS with a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent like CCl₄) will favor side-chain bromination.[3][6]

  • Troubleshooting & Optimization:

    • Avoid Radical Initiators: To favor ring bromination, explicitly avoid radical initiators and UV light.

    • Use Polar/Acidic Conditions: Employ conditions that favor an ionic electrophilic substitution mechanism, such as using Br₂ in oleum or acetic acid.

    • Reagent Choice: NBS can act as both an electrophilic and a radical brominating agent. Without a radical initiator and in a polar solvent, it is more likely to act as an electrophile source.

Data Presentation: Yields in Pyridine Bromination

The following tables summarize quantitative data for various pyridine bromination methods.

Table 1: Bromination of Activated Pyridines with NBS

Substrate Brominating Agent Conditions Product(s) Yield (%) Reference
2-Aminopyridine NBS (1 equiv) Acetonitrile, RT 5-Bromo-2-aminopyridine 95% [7]
4-Aminopyridine NBS (1 equiv) Acetonitrile, RT 3-Bromo-4-aminopyridine 80% [7]
2-Hydroxypyridine NBS (1 equiv) Acetonitrile, RT 5-Bromo-2-hydroxypyridine 92% [7]

| 2-Methoxypyridine | NBS (1 equiv) | Acetonitrile, RT | 5-Bromo-2-methoxypyridine | 90% |[7] |

Table 2: Bromination via Pyridine N-Oxide Pathway

Substrate Key Reagents Product Yield (%) Reference
Pyridine N-Oxide POBr₃ 2-Bromopyridine & 4-Bromopyridine Ratio-dependent [1]
Fused Pyridine N-Oxide p-Ts₂O, TBABr C2-Brominated Fused Pyridine High

| Pyridine N-Oxide | (COBr)₂, Et₃N, CH₂Br₂ | 2-Bromopyridine | Good |[8] |

Mandatory Visualizations

troubleshooting_workflow

regioselectivity_pathway

experimental_workflow

Experimental Protocols

Protocol 1: Regioselective Mono-bromination of 2-Aminopyridine using NBS

This protocol is adapted for the bromination of activated pyridine rings where high regioselectivity is desired.

  • Materials:

    • 2-Aminopyridine (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.0 equiv)

    • Acetonitrile (CH₃CN), anhydrous

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, TLC plates

  • Procedure:

    • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminopyridine (1.0 equiv) in anhydrous acetonitrile.

    • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.0 equiv) portion-wise at room temperature. The addition should be done carefully to control any potential exotherm.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure.

    • Extraction: To the residue, add ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.

    • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-bromo-2-aminopyridine.

Protocol 2: Bromination of Pyridine at the 4-Position via N-Oxide Formation

This two-part protocol is a standard method to achieve bromination at positions not accessible by direct electrophilic substitution.

  • Part A: Synthesis of Pyridine N-Oxide

    • Reaction Setup: To a solution of pyridine (1.0 equiv) in a suitable solvent like acetic acid, add hydrogen peroxide (30% solution).

    • Heating: Heat the mixture (e.g., at 70-80°C) for several hours.

    • Monitoring: Monitor the reaction by TLC.

    • Work-up: After cooling, carefully neutralize the excess acid. The product, pyridine N-oxide, can be isolated by removing the solvent and purifying the residue.

  • Part B: Bromination of Pyridine N-Oxide

    • Nitration: The pyridine N-oxide is first nitrated at the 4-position using a mixture of sulfuric and nitric acids. This step is crucial for directing the subsequent substitution.

    • Halogenation: The resulting 4-nitropyridine N-oxide is then treated with a brominating agent such as phosphorous oxybromide (POBr₃) or acetyl bromide.[1]

    • Heating: The reaction mixture is heated to facilitate the substitution of the nitro group with bromine.

    • Work-up and Purification: After the reaction is complete, a careful aqueous work-up is performed, followed by extraction and purification to yield the 4-bromopyridine. The N-oxide group is typically removed during this process.

References

Technical Support Center: Optimizing Manganese-Catalyzed Oxidation of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of manganese-catalyzed oxidation of pyridines. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issues and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in manganese-catalyzed pyridine oxidation?

Low yields can stem from several factors:

  • Catalyst Deactivation: The manganese catalyst may deactivate through pathways like the formation of inactive dinuclear Mn(III)/Mn(IV) species or degradation of the supporting ligand.[1]

  • Ligand Instability: Pyridyl-containing ligands can be susceptible to decomposition under oxidative conditions.[1][2] Some ligands have been observed to degrade into pyridine-2-carboxylic acid, which can then act as the catalytic species, although this process may be inefficient.[1][2][3]

  • Oxidant Decomposition: Common oxidants like hydrogen peroxide (H₂O₂) can undergo disproportionation into water and oxygen, a non-productive pathway that competes with the desired pyridine oxidation.[1][4][5][6][7]

  • Sub-optimal Reaction Conditions: Key parameters such as temperature, solvent, pH, and the rate of oxidant addition significantly influence the reaction's efficiency.[1]

  • Substrate and Reagent Purity: Impurities present in the pyridine substrate, solvent, or other reagents can interfere with the catalytic cycle.[1]

Q2: How can I improve the stability and activity of my manganese catalyst?

Optimizing catalyst performance can be achieved through several strategies:

  • Ligand Selection: The choice of ligand is critical. Macrocyclic and aminopyridine-based ligands are known to enhance the stability and control the reactivity of the manganese center.[1][4][5][7] Additionally, incorporating electron-donating groups on the ligand can boost reactivity.[1][4][5][7]

  • Use of Additives: Co-catalysts such as carboxylic acids can facilitate the formation of the active high-valent manganese-oxo species.[1] Bases may also be necessary to deprotonate pro-ligands or neutralize acidic byproducts that could inhibit the catalyst.[1]

  • Heterogeneous Catalysis: Immobilizing the manganese catalyst on a solid support can improve its stability and simplify recycling, while also minimizing the leaching of metal into the final product.[1]

Q3: What is the role of additives like carboxylic acids in these reactions?

Carboxylic acids play a crucial role by facilitating the formation of the active high-valent manganese-oxo species from a manganese-hydroperoxo intermediate, which is a key step in the catalytic cycle.[1]

Q4: Which oxidant is recommended, and what is the best way to add it?

Hydrogen peroxide (H₂O₂) is a commonly used and environmentally friendly oxidant.[1] To minimize its decomposition and prevent side reactions, it is recommended to use only a slight excess and add it slowly over an extended period.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalyst• Ensure the manganese precursor and ligand are of high purity.• Consider forming the catalyst in-situ.• Synthesize and isolate the catalyst prior to the reaction.[1]
Poor substrate purity• Purify the pyridine substrate and ensure solvents are anhydrous and free of impurities.[1]
Sub-optimal conditions• Systematically screen temperature, solvent, and pH to find the optimal conditions for your specific substrate.[1]
Low Yield with Good Conversion Competing side reactions (e.g., H₂O₂ disproportionation)• Optimize the amount of oxidant; avoid using a large excess.• Add the oxidant dropwise or via syringe pump over several hours.[1][6][8]• Screen different co-catalysts and additives that may suppress side reactions.[1]
Product degradation• Monitor the reaction progress closely using TLC or GC.• Stop the reaction as soon as the maximum yield is achieved.• Consider lowering the reaction temperature to reduce degradation rates.[1]
Ligand decomposition• Select more robust ligands, such as certain macrocyclic or aminopyridine-based structures.[1][2][3]• If ligand decomposition to pyridine-2-carboxylic acid is suspected, consider using it directly as the ligand.[2][3]
Poor Selectivity (e.g., C-H functionalization) Incorrect directing group or catalyst• For site-selective reactions like C3-H arylation, ensure the appropriate directing group (e.g., weak amide chelation) is used.[9][10]• The choice of manganese catalyst and ligand can significantly influence regioselectivity.[9][10][11]

Data Presentation

Table 1: Manganese-Catalyzed C3-H Arylation of Pyridines

EntryPyridine SubstrateArylating AgentYield (%)
1N-(pyridin-2-yl)pivalamide1-iodo-4-methoxybenzene85
2N-(pyridin-2-yl)pivalamide1-iodo-4-fluorobenzene78
3N-(pyridin-2-yl)pivalamide1-iodo-4-(trifluoromethyl)benzene65
4N-(5-methylpyridin-2-yl)pivalamide1-iodo-4-methoxybenzene82
5N-(5-chloropyridin-2-yl)pivalamide1-iodo-4-methoxybenzene75
Reaction conditions: Pyridine substrate (0.25 mmol), aryl iodide (1.0 mmol), Mn-I catalyst (9.0 mol %), TMEDA (0.5 mmol), 2,3-dichlorobutane (0.75 mmol), 70 °C, 16 h. Data adapted from a study on a reusable manganese catalyst.[1]

Table 2: Manganese-Catalyzed Oxidation of Pyridines to N-oxides

EntryPyridine SubstrateOxidantCatalyst SystemYield (%)
1PyridineH₂O₂Mn(TDCPP)Cl / NH₄OAc90
24-MethylpyridineH₂O₂Mn(TDCPP)Cl / NH₄OAc92
34-ChloropyridineH₂O₂Mn(TDCPP)Cl / NH₄OAc88
43-CyanopyridineH₂O₂Mn(TDCPP)Cl / NH₄OAc85
Data compiled from literature on pyridine N-oxide synthesis. Mn(TDCPP)Cl = Manganese tetrakis(2,6-dichlorophenyl)porphyrin chloride.[1]

Experimental Protocols

Protocol 1: General Procedure for Manganese-Catalyzed C-H Arylation of Pyridines

  • To an oven-dried reaction vessel, add the pyridine substrate (1.0 equiv), the aryl iodide (4.0 equiv), and the hybrid manganese catalyst Mn-I (9.0 mol %).[1]

  • Seal the vessel and purge with a stream of nitrogen for 10 minutes.[1]

  • Add tetramethylethylenediamine (TMEDA) (2.0 equiv) and 2,3-dichlorobutane (3.0 equiv) via syringe.[1]

  • Place the reaction vessel in a preheated oil bath at 70 °C and stir for 16 hours.[1]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter to remove the catalyst.[1]

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired C3-arylated pyridine.[1]

Protocol 2: General Procedure for Manganese-Catalyzed N-Oxidation of Pyridines

  • In a round-bottom flask, dissolve the pyridine substrate (1.0 equiv) in a suitable solvent such as a mixture of dichloromethane and acetonitrile.[1]

  • Add manganese tetrakis(2,6-dichlorophenyl)porphyrin chloride (Mn(TDCPP)Cl) (1-5 mol %) and ammonium acetate (as a cocatalyst).[1]

  • Cool the mixture in an ice bath and add 30% aqueous hydrogen peroxide (1.1-1.5 equiv) dropwise with vigorous stirring.[1]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).[1]

  • Upon completion, quench the reaction by adding a small amount of MnO₂ to decompose excess H₂O₂.[1]

  • Filter the mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate before purification.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Pyridine Substrate & Catalyst inert 2. Establish Inert Atmosphere (N2) reagents->inert additives 3. Add Ligands/ Additives inert->additives heat 4. Heat to Reaction Temp. additives->heat oxidant 5. Add Oxidant (e.g., H2O2) Slowly heat->oxidant monitor 6. Monitor Progress (TLC/GC) oxidant->monitor quench 7. Quench Reaction monitor->quench extract 8. Extraction quench->extract purify 9. Purify (Chromatography) extract->purify

Caption: General experimental workflow for Mn-catalyzed pyridine oxidation.

Reaction_Mechanism Mn_II Mn(II) Precatalyst Mn_III_OOH Mn(III)-OOH Intermediate Mn_II->Mn_III_OOH + H2O2 Mn_V_O High-Valent Mn(V)=O Species Mn_III_OOH->Mn_V_O - H2O (acid assisted) Py_Radical Pyridine Radical (Py•) + Mn(IV)-OH Mn_V_O->Py_Radical + Py-H (H-atom abstraction) Pyridine Pyridine Substrate (Py-H) Pyridine->Py_Radical Py_Radical->Mn_II Product Oxidized Pyridine (Py-OH) Py_Radical->Product Rebound

Caption: Simplified C-H hydroxylation mechanism via a high-valent Mn-oxo species.

Troubleshooting_Workflow cluster_low_conv Troubleshoot Low Conversion cluster_low_yield Troubleshoot Low Yield decision decision solution solution start Start Experiment check_conversion Check Conversion (TLC/GC) start->check_conversion low_conversion Low / No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes check_catalyst Check Catalyst Purity & Activity low_conversion->check_catalyst check_conditions Optimize Temp/Solvent low_conversion->check_conditions check_reagents Verify Reagent Purity low_conversion->check_reagents check_yield Check Yield good_conversion->check_yield low_yield Low Yield check_yield->low_yield No good_yield Success! check_yield->good_yield Yes optimize_oxidant Optimize Oxidant Addition (slow, slight excess) low_yield->optimize_oxidant monitor_rxn Monitor for Product Degradation low_yield->monitor_rxn change_ligand Screen More Robust Ligands low_yield->change_ligand

Caption: Decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Purification of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. The following sections address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting material (6,7-dihydro-5H-cyclopenta[b]pyridine), poly-brominated species (e.g., dibromo-derivatives), and residual reagents from the bromination reaction, such as N-bromosuccinimide (NBS) and succinimide. The presence of these impurities can affect downstream reactions and biological assays.

Q2: My purified this compound appears as a yellow oil or solid, but I expect a white solid. What could be the cause?

A2: A yellow coloration often indicates the presence of residual bromine or other colored impurities. It could also suggest some degradation of the product. It is advisable to monitor the stability of halogenated pyridines, as some can be sensitive to light and prolonged exposure to silica gel during chromatography.

Q3: I am observing streaking and broad peaks during TLC analysis of my crude product. What does this indicate?

A3: Streaking on a TLC plate can be caused by several factors. The compound may be acidic or basic, leading to strong interactions with the silica gel. Overloading the TLC plate with the sample can also cause streaking. Additionally, the presence of highly polar impurities can lead to this observation.

Q4: Can this compound decompose during purification?

A4: Yes, some halopyridines have been reported to be unstable and may decompose during purification methods like distillation, crystallization, or even column chromatography. It is advisable to use mild purification conditions and to monitor for any signs of degradation, such as color changes or the appearance of new spots on TLC.

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography

Problem: The purity of this compound is below the desired level after purification by flash column chromatography.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high, causing co-elution of the product with impurities. Try a less polar solvent system or a shallower gradient. A common starting point for similar compounds is a mixture of ethyl acetate and petroleum ether or hexane.[1]
Column Overloading Loading too much crude material onto the column can lead to poor separation. Reduce the amount of sample loaded relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Compound Instability on Silica The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%).
Presence of Very Similar Impurities If impurities have very similar polarity to the product, separation by standard chromatography can be challenging. Consider using a different stationary phase, such as alumina, or employing an alternative purification technique like recrystallization.
Issue 2: Difficulty in Inducing Crystallization During Recrystallization

Problem: The compound oils out or fails to crystallize from the chosen solvent system during recrystallization.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at room temperature, try a less polar solvent. If it is not soluble enough when hot, try a more polar solvent or a solvent mixture.
Solution is Not Saturated If too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Rapid Cooling Cooling the solution too quickly can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Lack of Nucleation Sites Crystallization requires nucleation sites to begin. If no crystals form, try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl acetate, Petroleum ether (or Hexane)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% petroleum ether).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% petroleum ether) and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 20% ethyl acetate in petroleum ether is a reasonable starting point.[1]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or hexane/ethyl acetate)

  • Erlenmeyer flask, condenser, heating mantle, and filtration apparatus

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystals begin to appear, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Quantitative Data

The following tables provide reference data for the purification of compounds structurally related to this compound. This information can be used as a starting point for optimizing the purification of the target compound.

Table 1: Column Chromatography Conditions for Related Compounds

CompoundStationary PhaseEluent SystemObserved YieldReference
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analoguesSilica gelEthyl acetate/Petroleum ether (gradient from 1:5 to 1:1)88%[1]
(4-chlorophenyl)(pyridin-2-yl)methanoneSilica gelEthyl acetate/Petroleum ether (1:5)87%[1]

Table 2: Recrystallization Data for Related Compounds

CompoundRecrystallization SolventYield (%)Melting Point (°C)Reference
2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileNot specified (purified by filtration and recrystallization)77149–151[2]
2-Methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileNot specified (purified by filtration and recrystallization)75171–173[2]
2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileNot specified (purified by filtration and recrystallization)82180–181[2]

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_outcome Analysis and Final Product Crude_Sample Crude 3-Bromo-6,7-dihydro- 5H-cyclopenta[b]pyridine TLC_Analysis TLC Analysis Crude_Sample->TLC_Analysis Assess purity and number of components Choose_Method Select Purification Method TLC_Analysis->Choose_Method Column_Chromatography Column Chromatography Choose_Method->Column_Chromatography Complex mixture or oily product Recrystallization Recrystallization Choose_Method->Recrystallization Solid product with few impurities Purity_Check Purity Check (TLC, NMR, etc.) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product (>95%) Purity_Check->Pure_Product Meets specifications Impure_Product Impure Product (<95%) Purity_Check->Impure_Product Does not meet specifications Impure_Product->Choose_Method Re-purify or choose alternative method

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Is Purity > 95%? Start->Check_Purity Success Purification Successful Check_Purity->Success Yes Failure Purification Unsuccessful Check_Purity->Failure No Identify_Problem Identify the Issue Failure->Identify_Problem Low_Yield Low Yield Identify_Problem->Low_Yield Persistent_Impurity Persistent Impurity Identify_Problem->Persistent_Impurity Decomposition Product Decomposition Identify_Problem->Decomposition Optimize_Conditions Optimize Conditions (e.g., solvent, temperature) Low_Yield->Optimize_Conditions Change_Method Change Purification Method (e.g., Recrystallization to Chromatography) Persistent_Impurity->Change_Method Milder_Conditions Use Milder Conditions (e.g., deactivate silica, lower temp) Decomposition->Milder_Conditions Optimize_Conditions->Start Change_Method->Start Milder_Conditions->Start

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Scale-Up Synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A common and scalable approach is a two-step synthesis. The first step involves the construction of the 6,7-dihydro-5H-cyclopenta[b]pyridine core, followed by a regioselective bromination at the 3-position of the pyridine ring.

Q2: Why is the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine challenging?

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) reactions like bromination.[1][2] This often necessitates harsh reaction conditions, which can lead to side reactions and purification challenges on a larger scale.

Q3: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns involve the handling of corrosive and toxic brominating agents, such as molecular bromine (Br₂).[3] Exothermic reactions are also a significant risk during both the cyclization and bromination steps, requiring careful temperature control and monitoring. When using reagents like N-bromosuccinimide (NBS), radical reactions can be vigorous.[4]

Q4: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the consumption of starting materials and the formation of the product. For the bromination step, it is crucial to also monitor for the formation of di-brominated or other isomeric byproducts.

Q5: What are the expected yields for this synthesis at scale?

Yields can vary significantly based on the specific conditions and scale. The initial cyclization to form the pyridine core can often be achieved in good to excellent yields (75-90%). The subsequent bromination step is typically more challenging, with yields ranging from 50-70% being common, depending on the regioselectivity and success of the purification.

Troubleshooting Guides

Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature or time. 2. Deactivated catalyst or reagent (e.g., old ammonium acetate). 3. Presence of excess water in the reaction.1. Gradually increase the reaction temperature and monitor by TLC/HPLC. Extend reaction time if necessary. 2. Use fresh, high-purity reagents. 3. Ensure starting materials and solvent are sufficiently dry.
Formation of Significant Byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect stoichiometry of reactants.1. Lower the reaction temperature and extend the reaction time. 2. Carefully control the addition rate and stoichiometry of all reactants.
Difficulties in Product Isolation/Purification 1. Product is soluble in the aqueous phase during work-up. 2. Formation of tars or polymeric material.1. Adjust the pH of the aqueous phase to suppress the basicity of the pyridine nitrogen and reduce water solubility before extraction. Use a larger volume of organic solvent for extraction. 2. Optimize reaction temperature and consider a solvent swap before purification. Column chromatography with a suitable solvent system may be required.
Step 2: Bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. The pyridine ring is deactivated towards electrophilic substitution.[1][2] 2. Insufficient amount or reactivity of the brominating agent.1. Increase reaction temperature cautiously. Consider using a stronger Lewis acid catalyst if compatible with the substrate. 2. Slowly increase the equivalents of the brominating agent while monitoring the reaction. Consider alternative brominating agents like a bromide/bromate mixture in an acidic medium.[5]
Poor Regioselectivity (Formation of other bromo-isomers) 1. Reaction conditions are too harsh, overcoming the directing effects. 2. Radical vs. electrophilic pathway competition.1. Lower the reaction temperature. Screen different solvents and brominating agents (e.g., NBS vs. Br₂). 2. If using NBS, ensure conditions favor an electrophilic pathway (e.g., absence of radical initiators, use of an acid catalyst).
Formation of Di-brominated Product 1. Excess of brominating agent. 2. The mono-brominated product is more reactive than the starting material under the reaction conditions.1. Use a substoichiometric amount of the brominating agent and accept a lower conversion of the starting material, which can be recovered and recycled. 2. Control the addition of the brominating agent carefully and monitor the reaction closely to stop it once the desired product is maximized.
Runaway Reaction / Poor Temperature Control 1. Bromination is a highly exothermic process. 2. Inadequate cooling capacity for the reactor size.1. Ensure slow, controlled addition of the brominating agent. Use a suitable solvent to aid in heat dissipation. 2. Test the reaction on a smaller scale to determine the heat flow before proceeding to a larger scale. Ensure the reactor's cooling system is sufficient. Continuous flow reactors can offer better temperature control for highly exothermic reactions.[3]

Quantitative Data Summary

Parameter Step 1: Cyclization Step 2: Bromination
Typical Lab-Scale Yield 80 - 95%55 - 75%
Typical Pilot-Scale Yield 75 - 90%50 - 70%
Reaction Time 4 - 8 hours6 - 12 hours
Typical Purity (Post-Purification) >98% (HPLC)>99% (HPLC)

Experimental Protocols

Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine

This protocol is based on a modified Hantzsch pyridine synthesis.

  • Reaction Setup : A suitable reactor is charged with a 1,5-dicarbonyl precursor (e.g., 2-(3-oxobutyl)cyclopentan-1-one), a suitable solvent like ethanol, and ammonium acetate (typically 1.5-2.0 equivalents).

  • Reaction Execution : The mixture is heated to reflux (approximately 78-85 °C) and stirred vigorously. The reaction progress is monitored by TLC or HPLC every hour.

  • Work-up : Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and then with brine.

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 6,7-dihydro-5H-cyclopenta[b]pyridine.

Protocol 2: Synthesis of this compound

This protocol describes an electrophilic bromination using N-Bromosuccinimide (NBS).

  • Reaction Setup : To a cooled (0-5 °C) solution of 6,7-dihydro-5H-cyclopenta[b]pyridine in a suitable solvent (e.g., concentrated sulfuric acid or dichloromethane), N-Bromosuccinimide (1.05 - 1.1 equivalents) is added portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Execution : After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction is monitored by HPLC for the consumption of starting material and the formation of the product.

  • Work-up : The reaction is carefully quenched by pouring it onto crushed ice. The pH is adjusted to basic (pH 8-9) with a cold aqueous solution of sodium hydroxide or sodium bicarbonate. The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane).

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or recrystallization to afford this compound.

Visualizations

Scale_Up_Synthesis cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Bromination A 1,5-Dicarbonyl Precursor C Cyclization Reaction (Reflux in Ethanol) A->C B Ammonium Acetate B->C D Work-up & Purification (Extraction, Distillation) C->D E 6,7-dihydro-5H- cyclopenta[b]pyridine D->E G Bromination Reaction (Controlled Temperature) E->G Intermediate F N-Bromosuccinimide (NBS) F->G H Work-up & Purification (Quench, Extraction, Chromatography) G->H I 3-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridine H->I

Caption: Workflow for the two-step synthesis of the target compound.

References

regioselectivity issues in the functionalization of cyclopenta[b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of cyclopenta[b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of the cyclopenta[b]pyridine core?

A1: The primary challenges in achieving regioselectivity during the functionalization of cyclopenta[b]pyridines stem from the electronic nature of the pyridine ring and the influence of the fused cyclopentane ring. The pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution and directing substituents primarily to the C3 and C5 positions. However, the fused cyclopentane ring can exert both steric and electronic effects, further influencing the reactivity of the adjacent positions. Competition between different reactive sites on the pyridine ring often leads to mixtures of regioisomers, complicating purification and reducing yields.

Q2: How does the fused cyclopentane ring affect the reactivity of the pyridine moiety?

A2: The fused cyclopentane ring influences the pyridine moiety's reactivity in two main ways:

  • Steric Hindrance: The cyclopentane ring can sterically hinder access to the C5 and C7 positions of the pyridine ring, potentially favoring substitution at the more accessible C3 and C4 positions.

  • Electronic Effects: The fusion of the aliphatic cyclopentane ring can subtly alter the electron distribution within the aromatic pyridine ring. While generally considered to have a weak electron-donating effect through hyperconjugation, the precise impact on the relative reactivity of the pyridine carbons can be reaction-dependent.

Q3: Which positions on the cyclopenta[b]pyridine ring are most susceptible to electrophilic attack?

A3: In electrophilic aromatic substitution reactions, the pyridine ring is generally deactivated. However, substitution, when it occurs, is predicted to favor the C3 and C5 positions, which are analogous to the meta-positions in a substituted benzene ring and are less deactivated than the C2, C4, and C6 (alpha and gamma) positions. The presence of activating groups on the pyridine or cyclopentane ring can alter this preference.

Q4: Is it possible to achieve functionalization on the cyclopentane part of the molecule?

A4: Yes, functionalization of the cyclopentane ring is possible, most commonly at the benzylic-like C5 and C7 positions. For instance, oxidation reactions can selectively introduce a carbonyl group at the C5 position to form 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[1][2]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Problem: My electrophilic substitution reaction on 6,7-dihydro-5H-cyclopenta[b]pyridine is yielding a mixture of isomers, and the desired regioisomer is in low yield.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Harsh Reaction Conditions High temperatures and strong acids can lead to a loss of selectivity. Try performing the reaction at a lower temperature and using a milder Lewis acid catalyst.
Incorrect Choice of Reagent The size and reactivity of the electrophile can influence regioselectivity. For halogenation, consider using N-halosuccinimides (NBS, NCS) instead of elemental halogens for milder conditions.
Steric Hindrance The fused cyclopentane ring may be directing the electrophile away from the desired position. If targeting the C5 or C7 positions, consider if a directing group could be installed to overcome this steric hindrance.
Electronic Effects of Existing Substituents If your starting material is already substituted, the electronic nature of these groups will strongly influence the position of the next substitution. Electron-donating groups will activate the ring and direct ortho/para to themselves, while electron-withdrawing groups will deactivate and direct meta.

Logical Workflow for Troubleshooting Poor Regioselectivity:

start Poor Regioselectivity in Electrophilic Substitution check_conditions Review Reaction Conditions (Temp, Catalyst) start->check_conditions lower_temp Lower Reaction Temperature check_conditions->lower_temp Too High? milder_catalyst Use Milder Lewis Acid check_conditions->milder_catalyst Too Strong? check_reagent Evaluate Electrophilic Reagent lower_temp->check_reagent outcome Improved Regioselectivity lower_temp->outcome Successful milder_catalyst->check_reagent milder_catalyst->outcome Successful change_reagent Switch to a less reactive or bulkier/smaller reagent check_reagent->change_reagent Inappropriate? check_substituents Analyze Substituent Effects change_reagent->check_substituents change_reagent->outcome Successful add_directing_group Consider Installing a Directing Group check_substituents->add_directing_group Unfavorable? modify_substrate Modify Existing Substituents check_substituents->modify_substrate Unfavorable? add_directing_group->outcome modify_substrate->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Difficulty in Achieving C4-Functionalization via Lithiation

Problem: Attempts to functionalize the C4 position of 6,7-dihydro-5H-cyclopenta[b]pyridine via lithiation followed by quenching with an electrophile are resulting in low yields or addition at other positions.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Kinetic vs. Thermodynamic Control Deprotonation with strong bases like n-BuLi is often kinetically controlled and may favor the more acidic proton, which is not necessarily at C4. Using a bulkier base like LDA or LiTMP at low temperatures can sometimes improve selectivity for less sterically hindered positions.
Directing Group Effects The pyridine nitrogen itself can direct metallation to the C2 position. To achieve C4 lithiation, a directing group at the C3 or C5 position might be necessary.
Reaction Temperature Lithiation reactions are highly temperature-sensitive. Ensure the reaction is maintained at a very low temperature (e.g., -78 °C) to prevent lithium-halogen exchange or decomposition of the lithiated intermediate.
Choice of Quenching Electrophile The reactivity of the electrophile is crucial. Highly reactive electrophiles should be added at low temperatures to avoid side reactions.

Reaction Pathway for Directed ortho-Metalation (DoM):

substrate Cyclopenta[b]pyridine with Directing Group (DMG) intermediate Ortho-lithiated Intermediate substrate->intermediate Deprotonation base Strong Base (e.g., n-BuLi, LDA) base->intermediate product Ortho-functionalized Product intermediate->product Quenching electrophile Electrophile (E+) electrophile->product

Caption: General pathway for Directed ortho-Metalation.

Key Experimental Protocols

Protocol 1: Manganese-Catalyzed Oxidation to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[1][2]

This protocol describes the selective oxidation of the C5-methylene group.

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in water)

  • Water (deionized)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 mmol).

  • Add Mn(OTf)₂ (0.02 mmol, 2 mol%).

  • Add deionized water (5 mL).

  • Add t-BuOOH (5.0 mmol, 5 equivalents) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Quantitative Data:

Starting MaterialProductYield (%)
6,7-dihydro-5H-cyclopenta[b]pyridine6,7-dihydro-5H-cyclopenta[b]pyridin-5-one~88%[1]
Protocol 2: Synthesis of 2-Alkoxy-4-aryl-7-arylmethylidene-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

This protocol involves a cyclocondensation reaction to build a highly substituted cyclopenta[b]pyridine core.

Materials:

  • 2,5-Diarylidenecyclopentanone derivative

  • Propanedinitrile (Malononitrile)

  • Sodium ethoxide or Sodium methoxide

  • Ethanol or Methanol

Procedure:

  • In a round-bottom flask, dissolve the 2,5-diarylidenecyclopentanone derivative (0.02 mol) in the appropriate alcohol (ethanol for sodium ethoxide, methanol for sodium methoxide).

  • Add propanedinitrile (0.02 mol) to the solution.

  • Add the sodium alkoxide (0.02 mol).

  • Reflux the reaction mixture for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate. If so, collect the solid by filtration and wash with cold alcohol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data (Example Yields):

Aryl GroupAlkoxy GroupYield (%)
Pyridin-2-ylEthoxy97.7 (as part of a corrosion inhibition study)
PhenylEthoxy-
4-MethoxyphenylMethoxy-

Summary of Regioselectivity in Different Reaction Types

Reaction TypePreferred Position(s)Influencing FactorsTroubleshooting Tips
Electrophilic Aromatic Substitution C3, C5Electronic effects of substituents, steric hindrance, catalyst, temperature.Use milder conditions; consider directing groups.
Nucleophilic Aromatic Substitution C2, C4, C6Presence of a good leaving group and electron-withdrawing groups on the ring.Ensure a good leaving group is present; use a strong nucleophile.
Directed ortho-Metalation (DoM) C2, C4 (with appropriate directing groups)Choice of directing group, base, and temperature.Use a suitable directing group; maintain low temperatures.
C-H Activation/Functionalization Varies (often C2 or C4)Catalyst, ligand, directing group.Screen different catalyst/ligand combinations.

References

monitoring reaction progress of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in monitoring the reaction progress during the synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for monitoring the progress of the this compound synthesis?

A1: The reaction progress can be effectively monitored using a combination of Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is ideal for rapid, qualitative checks of reaction completion. GC-MS provides quantitative information about the conversion of starting materials and the formation of byproducts. ¹H NMR spectroscopy is used to confirm the structure of the final product and assess its purity.

Q2: How can I use Thin Layer Chromatography (TLC) to monitor the reaction?

A2: TLC allows for a quick visualization of the consumption of starting materials and the appearance of the product. Spot the reaction mixture on a TLC plate alongside the starting materials. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The retention factor (Rf) value of the product should be different from that of the starting materials.

Q3: What are the expected ¹H NMR spectral signatures for this compound?

A3: The ¹H NMR spectrum of the product is expected to show characteristic peaks for the aromatic protons on the pyridine ring and the aliphatic protons on the cyclopentane ring. The exact chemical shifts will depend on the solvent used, but the integration and splitting patterns of these peaks are key indicators of the correct structure.

Q4: What are some common side products that might form during the synthesis?

A4: Potential side products could include unreacted starting materials, products of incomplete cyclization, or over-brominated species. The formation of these can be influenced by reaction conditions such as temperature, reaction time, and stoichiometry of the reagents. GC-MS analysis is particularly useful for identifying these minor components.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reaction is not proceeding or is very slow (checked by TLC/GC-MS) 1. Insufficient temperature. 2. Catalyst (if used) is inactive. 3. Impure starting materials.1. Gradually increase the reaction temperature while monitoring for product formation and byproduct formation. 2. Use a fresh batch of catalyst. 3. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
Multiple spots observed on TLC, indicating byproduct formation 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Prolonged reaction time.1. Lower the reaction temperature. 2. Carefully check and adjust the molar ratios of the reactants. 3. Monitor the reaction more frequently and stop it once the starting material is consumed to a satisfactory level.
Product is contaminated with starting materials after work-up 1. Incomplete reaction. 2. Inefficient extraction or purification.1. Allow the reaction to proceed for a longer duration or adjust reaction conditions to drive it to completion. 2. Optimize the purification method (e.g., column chromatography with a different solvent gradient, recrystallization from a different solvent system).
¹H NMR spectrum shows unexpected peaks 1. Presence of residual solvent. 2. Formation of isomers or byproducts. 3. Degradation of the product.1. Dry the sample under high vacuum for an extended period. 2. Analyze the sample using 2D NMR techniques (e.g., COSY, HSQC) to identify the unknown structures. Re-purify the product if necessary. 3. Store the product under inert atmosphere and at low temperature.

Experimental Protocols

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Solvent System): A mixture of ethyl acetate and hexane (e.g., 20:80 v/v) is a good starting point. The polarity can be adjusted based on the observed separation.

  • Visualization: UV light (254 nm) for visualization of spots. Staining with potassium permanganate or iodine can also be used if the compounds are not UV-active.

  • Procedure:

    • Dissolve a small amount of the reaction mixture and starting materials in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solutions onto the baseline of the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Once the solvent front reaches near the top of the plate, remove it and mark the solvent front.

    • Visualize the spots under a UV lamp and calculate the Rf values.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically suitable for this type of analysis.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.

  • Procedure:

    • Prepare a dilute solution of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) into the GC-MS instrument.

    • Analyze the resulting chromatogram to identify peaks corresponding to starting materials, product, and any byproducts. The mass spectrum of each peak can be used to confirm its identity.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 300 MHz or higher field strength NMR spectrometer.

  • Procedure:

    • Dissolve a few milligrams of the purified product in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Process the spectrum (phasing, baseline correction, and integration).

    • Analyze the chemical shifts, integration values, and splitting patterns to confirm the structure of this compound.

Expected ¹H NMR Data for this compound
Proton
Aromatic-H (Pyridine ring)
Aromatic-H (Pyridine ring)
Aliphatic-CH₂ (Cyclopentane ring)
Aliphatic-CH₂ (Cyclopentane ring)
Aliphatic-CH₂ (Cyclopentane ring)
Note: These are approximate values and can vary based on the solvent and specific substitution patterns.

Visual Workflow

G Troubleshooting Workflow for Synthesis Monitoring cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Troubleshooting Actions cluster_3 Verification A Monitor Reaction by TLC/GC-MS B Incomplete Reaction? A->B C Byproduct Formation? B->C No E Increase Temperature or Time B->E Yes D Reaction Complete C->D No G Optimize Reaction Temperature C->G Yes H Proceed to Work-up & Purification D->H I Re-analyze by TLC/GC-MS E->I F Check Reagent Purity/Stoichiometry F->I G->I J Analyze Final Product by ¹H NMR H->J I->B

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine against its unsubstituted analogue, 6,7-dihydro-5H-cyclopenta[b]pyridine. The data presented herein is derived from spectral analysis of the parent compound and known substituent effects of bromine on the pyridine ring, offering a valuable resource for the structural elucidation and characterization of this class of compounds.

Data Presentation

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its unsubstituted counterpart. These predictions are based on available experimental data for similar structures and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton 6,7-dihydro-5H-cyclopenta[b]pyridine (Predicted) This compound (Predicted) Expected Change
H-2~8.2 ppm (d, J ≈ 4.8 Hz)~8.3 ppm (d, J ≈ 2.0 Hz)Downfield shift, smaller coupling
H-4~7.0 ppm (d, J ≈ 7.6 Hz)~7.2 ppm (d, J ≈ 2.0 Hz)Downfield shift, smaller coupling
H-5~2.9 ppm (t, J ≈ 7.5 Hz)~2.9 ppm (t, J ≈ 7.5 Hz)Minimal change
H-6~2.1 ppm (quint, J ≈ 7.5 Hz)~2.1 ppm (quint, J ≈ 7.5 Hz)Minimal change
H-7~2.9 ppm (t, J ≈ 7.5 Hz)~2.9 ppm (t, J ≈ 7.5 Hz)Minimal change

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon 6,7-dihydro-5H-cyclopenta[b]pyridine (Experimental) This compound (Predicted) Expected Change
C-2148.4 ppm~149.0 ppmDownfield shift
C-3135.7 ppm~118.0 ppmSignificant upfield shift (due to C-Br)
C-4121.3 ppm~138.0 ppmDownfield shift
C-4a167.2 ppm~166.0 ppmMinor upfield shift
C-535.0 ppm~35.0 ppmMinimal change
C-621.9 ppm~21.9 ppmMinimal change
C-729.9 ppm~29.9 ppmMinimal change
C-7a140.6 ppm~140.0 ppmMinor upfield shift

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

Visualization of Structural Elucidation

The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of this compound.

G Structural Elucidation Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_Signals Two aromatic signals (doublets) Three aliphatic signals (2 triplets, 1 quintet) H_Integration Aromatic: 1H each Aliphatic: 2H, 2H, 2H H_Signals->H_Integration Integration H_Coupling Aromatic: meta-coupling (small J) Aliphatic: vicinal coupling (triplets, quintet) H_Integration->H_Coupling Multiplicity H_Shifts Aromatic protons downfield Aliphatic protons upfield H_Coupling->H_Shifts Chemical Shift Structure This compound H_Shifts->Structure Confirmation C_Signals Eight distinct carbon signals C_Types Five aromatic/vinylic carbons Three aliphatic carbons C_Signals->C_Types DEPT or HSQC C_Bromo One significantly upfield shifted aromatic carbon (C-Br) C_Types->C_Bromo Substituent Effect C_Bromo->Structure Confirmation

Caption: Logical workflow for the structural elucidation of this compound using ¹H and ¹³C NMR data.

Comparative Analysis of the Mass Spectrometric Fragmentation of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this analysis is based on established fragmentation principles of related compounds, including 3-bromopyridine and other heterocyclic systems.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals to predict and interpret the mass spectra of this and similar molecules.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to initiate from the molecular ion and proceed through several key pathways. The presence of the bromine atom, the pyridine ring, and the fused dihydro-cyclopenta ring will each influence the fragmentation cascade.

The molecular ion of this compound (C8H8BrN) will appear as a characteristic doublet with a mass-to-charge ratio (m/z) of 197 and 199, owing to the nearly equal natural abundance of the 79Br and 81Br isotopes.[1]

The primary fragmentation routes are predicted to be:

  • Loss of a Bromine Radical: Cleavage of the C-Br bond is a common fragmentation pathway for brominated compounds, which would result in the formation of a cation at m/z 118.[1][4]

  • Loss of HBr: Elimination of a neutral hydrogen bromide molecule can lead to the formation of a radical cation at m/z 117.

  • Retro-Diels-Alder (RDA) Reaction: The fused dihydro-cyclopenta ring may undergo a retro-Diels-Alder reaction, leading to the loss of ethylene (C2H4), resulting in a fragment at m/z 169/171.

  • Sequential Loss of Hydrogen Radicals: The dihydro-cyclopenta moiety can undergo dehydrogenation, leading to the sequential loss of hydrogen radicals and the formation of more stable aromatic or conjugated systems.[5]

A comparison of the predicted key fragments and their proposed structures is presented in the table below.

Data Presentation: Predicted Mass Fragments

m/z (Proposed) Ion Formula Proposed Fragmentation Pathway Alternative/Related Fragmentation
197/199[C8H8BrN]+•Molecular Ion-
118[C8H8N]+Loss of •Br from the molecular ion-
117[C8H7N]+•Loss of HBr from the molecular ionLoss of H• from the [M-Br]+ ion
169/171[C6H4BrN]+•Retro-Diels-Alder fragmentation with loss of C2H4-
91[C6H5N]+•Loss of HCN from the [M-Br]+ ion-

Experimental Protocols

A general experimental protocol for acquiring the electron ionization mass spectrum of this compound is provided below. This protocol is based on standard procedures for the analysis of similar organic molecules.[1]

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Mandatory Visualization

The following diagram illustrates the proposed primary fragmentation pathways of this compound.

Fragmentation_Pathway M [C8H8BrN]+• m/z 197/199 (Molecular Ion) F1 [C8H8N]+ m/z 118 M->F1 - •Br F2 [C6H4BrN]+• m/z 169/171 M->F2 - C2H4 (RDA) F3 [C8H7N]+• m/z 117 M->F3 - HBr F4 [C7H5N]+• m/z 91 F1->F4 - HCN

Proposed fragmentation of this compound.

References

spectroscopic analysis for structural confirmation of cyclopenta[b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic analysis of cyclopenta[b]pyridine derivatives, offering a comparative overview of various techniques for structural confirmation. This guide is intended for researchers, scientists, and professionals in drug development, providing experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of the structural elucidation of this important class of heterocyclic compounds.

Introduction to Spectroscopic Analysis of Cyclopenta[b]pyridines

Cyclopenta[b]pyridine derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] Accurate structural confirmation is paramount for understanding their chemical properties and biological activities. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular architecture. This guide compares the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the structural elucidation of cyclopenta[b]pyridine derivatives.

Comparative Analysis of Spectroscopic Techniques

A combination of spectroscopic methods is often employed for unambiguous structure determination. The following sections detail the application and data interpretation for each technique, supported by experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of protons. In cyclopenta[b]pyridine derivatives, characteristic chemical shifts are observed for aromatic, aliphatic, and vinylic protons. For instance, in a series of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPD-1 to CAPD-4), the protons of the cyclopentane ring typically appear as triplets in the range of δ 2.75–3.09 ppm.[3][4] Aromatic protons resonate in the downfield region (δ 7.00–8.84 ppm), with their multiplicity and coupling constants providing crucial information about the substitution pattern on the pyridine and any appended aryl rings.[3][4][5]

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and electronic environment. In cyclopenta[b]pyridine derivatives, the carbon of the nitrile group (C≡N) appears at a characteristic chemical shift of around δ 93.7-116.0 ppm.[3][4] The carbons of the cyclopentane ring are observed in the aliphatic region (δ 27.1–28.9 ppm), while the aromatic and vinylic carbons resonate in the range of δ 115.9–165.2 ppm.[3][4]

Table 1: ¹H and ¹³C NMR Data for Selected 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives [3][4]

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
CAPD-1 1.43 (t, 3H, CH₃), 2.87 (t, 2H, CH₂), 3.09 (t, 2H, CH₂), 4.61 (q, 2H, OCH₂), 7.31–7.59 (m, 9H, Ar-H and CH=)14.8, 27.2, 28.9, 63.4, 93.7, 116.0, 125.8, 128.3, 128.7, 129.2, 129.4, 129.6, 130.0, 131.0, 135.2, 136.9, 141.4, 153.0, 161.9, 164.9
CAPD-3 2.75–2.92 (m, 4H, CH₂-CH₂), 4.02 (s, 3H, OCH₃), 7.51–7.63 (m, 9H, Ar-H and CH=)27.1, 28.9, 54.9, 93.8, 115.9, 124.6, 128.6, 129.2, 129.4, 130.8, 131.3, 132.8, 133.8, 135.0, 135.7, 142.0, 142.1, 161.8, 165.2
CAPD-4 1.43 (t, 3H, CH₃), 2.89 (t, 2H, CH₂), 3.07 (t, 2H, CH₂), 3.81, 3.85 (s, 6H, 2xOCH₃), 4.59 (q, 2H, OCH₂), 7.00–7.55 (m, 9H, Ar-H and CH=)Not explicitly provided in the source.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

For cyclopenta[b]pyridine derivatives, characteristic IR absorption bands confirm the presence of key functional groups. A strong absorption band in the region of 2200–2214 cm⁻¹ is indicative of a nitrile group (C≡N).[3][4] The C=N stretching vibration of the pyridine ring typically appears around 1599–1605 cm⁻¹.[3][4] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.[3][4]

Table 2: Key IR Absorption Frequencies for Selected 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives [3][4]

Compoundν(C≡N) (cm⁻¹)ν(C=N) (cm⁻¹)ν(C-H arom.) (cm⁻¹)ν(C-H aliph.) (cm⁻¹)
CAPD-1 220415993067, 30322977, 2935
CAPD-3 220016023062, 30012989, 2921
CAPD-4 221416053058, 30212981, 2966
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For 5H-Cyclopenta[b]pyridine, the molecular weight is 117.15 g/mol .[6] In the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues, HRMS (ESI) was used to confirm the elemental composition of the synthesized compounds.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For pyridine and its derivatives, characteristic absorption bands are observed in the UV region, which can be attributed to π → π* and n → π* transitions.[7] The specific wavelengths of maximum absorption (λmax) and the molar absorptivity are dependent on the chromophoric system and the presence of substituents. For example, the UV-Vis spectrum of certain furo[2,3-b]pyridine derivatives, which share a similar heterocyclic core, shows characteristic absorption bands in the region of 250 to 390 nm.[7]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following are generalized protocols based on the cited literature.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[3][4][5] Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.[3][4][5] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]

IR Spectroscopy: IR spectra are often measured using an FT-IR spectrometer with an Attenuated Total Reflection (ATR) accessory.[3][4] The spectra are typically recorded in the range of 4000–400 cm⁻¹.

Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an Orbitrap mass spectrometer with an electrospray ionization (ESI) source.[5] Samples are typically dissolved in a suitable solvent like methanol.[5]

Visualizing the Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Cyclopenta[b]pyridine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure UV_Vis->Structure

Caption: Workflow for Spectroscopic Analysis.

The following diagram illustrates the relationship between different spectroscopic data and the final structural confirmation.

Data_Integration Structure Confirmed Structure of Cyclopenta[b]pyridine Derivative NMR_Data NMR Data (¹H & ¹³C) - Carbon-Hydrogen Framework - Connectivity NMR_Data->Structure IR_Data IR Data - Functional Groups (C≡N, C=N, C-H) IR_Data->Structure MS_Data MS Data - Molecular Weight - Elemental Composition MS_Data->Structure UV_Vis_Data UV-Vis Data - Electronic Transitions - Conjugated System UV_Vis_Data->Structure

Caption: Data Integration for Structural Confirmation.

Conclusion

The structural confirmation of cyclopenta[b]pyridine derivatives relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the most detailed structural information, while IR spectroscopy offers a quick and reliable method for functional group identification. Mass spectrometry is essential for determining the molecular weight and formula, and UV-Vis spectroscopy provides insights into the electronic properties of the molecule. By integrating the data from these complementary techniques, researchers can achieve unambiguous structural elucidation, which is a critical step in the development of new therapeutic agents and functional materials.

References

A Comparative Guide to the Synthesis of Functionalized Cyclopentanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopentanone framework is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Its prevalence underscores the critical importance of efficient and stereoselective synthetic methods for accessing functionalized derivatives. This guide provides an objective comparison of three powerful and distinct strategies for the synthesis of functionalized cyclopentanones: the Pauson-Khand reaction, the Nazarov cyclization, and a modern multicatalytic cascade reaction. We will delve into their mechanistic underpinnings, substrate scope, and provide detailed experimental protocols with supporting quantitative data to facilitate the selection of the most appropriate method for a given synthetic challenge.

The Pauson-Khand Reaction: A Convergent [2+2+1] Cycloaddition

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to afford an α,β-cyclopentenone.[1][2] This reaction is a powerful tool for the convergent synthesis of cyclopentenones, forming two new carbon-carbon bonds and a five-membered ring in a single step.

Reaction Mechanism & Workflow

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction is depicted below.[3][4] The reaction initiates with the formation of a stable hexacarbonyl dicobalt alkyne complex. Subsequent coordination of the alkene, followed by a series of migratory insertions of the alkene and carbon monoxide, leads to the formation of a cobaltacycle intermediate.[3] Reductive elimination from this intermediate furnishes the cyclopentenone product and regenerates a cobalt species. While catalytic versions exist, the reaction often requires stoichiometric amounts of the cobalt complex.[5]

pauson_khand alkyne Alkyne + Co2(CO)8 co_complex Alkyne-Co2(CO)6 Complex alkyne->co_complex Complexation alkene Alkene cobaltacycle Cobaltacycle Intermediate co_complex->cobaltacycle + Alkene, CO Insertion cyclopentenone α,β-Cyclopentenone cobaltacycle->cyclopentenone Reductive Elimination

Pauson-Khand Reaction Workflow
Performance Data

The Pauson-Khand reaction is particularly effective for intramolecular reactions of enynes and for intermolecular reactions involving strained alkenes.[1][3] Terminal alkynes generally give higher yields than internal alkynes.[3]

AlkyneAlkeneCatalyst/PromoterConditionsYield (%)Reference
PhenylacetyleneNorborneneCo2(CO)8Reflux45[1]
1-OctyneEthyleneCo2(CO)8, NMOCH2Cl2, rtHigh[2]
TrimethylsilylacetyleneCyclopenteneCo2(CO)8--[6]
N-tethered 1,7-enyneCo2(CO)8-60-65[7][8]
Allenic hydrocarbonCo2(CO)8, NMOVariesGood[2]
Experimental Protocol: Intermolecular Pauson-Khand Reaction[3]

To a flame-dried round bottom flask equipped with a magnetic stir bar is added the alkyne (1.0 eq). The flask is placed under an argon atmosphere, and fully degassed mesitylene is added. Dicobalt octacarbonyl (Co2(CO)8) (1.1 eq), weighed out in a glove box, is added to the reaction flask in a single portion. The mixture is stirred for 2 hours at room temperature. The reaction system is then degassed with carbon monoxide and heated to 160 °C in a pre-heated oil bath. The solution is stirred at this temperature for an additional 24 hours. Upon completion, the reaction mixture is cooled to room temperature and loaded directly onto a silica gel column. The column is first eluted with hexanes to remove the mesitylene solvent. Subsequent flash column chromatography affords the desired cyclic enone. For a specific example using 0.94 mmol of alkyne, a 50% yield was reported.[3]

The Nazarov Cyclization: An Electrocyclic Ring Closure

The Nazarov cyclization is an acid-catalyzed 4π-electrocyclization of a divinyl ketone to produce a cyclopentenone.[9] This transformation is a robust method for the synthesis of both simple and complex cyclopentenones and has seen significant methodological advancements, including the development of catalytic and asymmetric variants.[10]

Reaction Mechanism & Workflow

The classical Nazarov cyclization is initiated by the activation of the divinyl ketone with a Lewis or Brønsted acid, which generates a pentadienyl cation.[9] This intermediate then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation.[11] Subsequent elimination of a proton and tautomerization of the resulting enol affords the cyclopentenone product.[9][11]

nazarov_cyclization divinyl_ketone Divinyl Ketone pentadienyl_cation Pentadienyl Cation divinyl_ketone->pentadienyl_cation + Acid acid Lewis or Brønsted Acid oxyallyl_cation Oxyallyl Cation pentadienyl_cation->oxyallyl_cation 4π-Electrocyclization cyclopentenone Cyclopentenone oxyallyl_cation->cyclopentenone Elimination & Tautomerization

Nazarov Cyclization Workflow
Performance Data

Modern variants of the Nazarov cyclization have expanded its scope to include asymmetric synthesis with high enantioselectivity. The choice of catalyst is crucial for the reaction's efficiency and stereochemical outcome.

SubstrateCatalyst/PromoterConditionsYield (%)ee (%)Reference
Divinyl KetoneSnCl4 (1.0 M in DCM)DCM, 0 °C to rt75-[11]
Dihydropyran-functionalized α-unsaturated β-ketoesterChiral-at-metal Ir(III) complex (2 mol%)-85-9889->99[12]
Indole-functionalized α-unsaturated β-ketoesterChiral-at-metal Rh(III) complex (2 mol%)->70-93>90-97[12]
Simple acyclic, alkyl-substituted divinyl ketoneChiral Brønsted acid-GoodExcellent[13][14]
Indole enonesZnCl2 (5 mol%) + chiral phosphoric acid (6 mol%)DCE, 40 °C71-9870-90[15]
Experimental Protocol: SnCl4-Catalyzed Nazarov Cyclization[11]

To a solution of the divinyl ketone (1.0 eq) in dichloromethane (DCM) under an ice-cooling bath, a solution of tin(IV) chloride (SnCl4) (1.0 M in DCM, 2.0 eq) is added dropwise. The solution is allowed to warm to room temperature and stirred for 30 minutes. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (NH4Cl). The resulting mixture is vigorously stirred for 15 minutes, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate (Na2SO4), and concentrated in vacuo. The residue is purified by column chromatography to give the cyclopentenone product. For a specific example using 0.58 mmol of divinyl ketone, a 75% yield was reported.[11]

Multicatalytic Cascade Reaction: Rapid Assembly of Complex Cyclopentanones

A modern and highly efficient approach to densely functionalized cyclopentanones involves a one-pot, asymmetric multicatalytic cascade reaction. This strategy combines a secondary amine-catalyzed Michael addition with a subsequent N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed benzoin reaction.[16] This method allows for the rapid construction of complex molecules from simple, readily available starting materials.[16]

Reaction Mechanism & Workflow

The cascade is initiated by the reaction of an α,β-unsaturated aldehyde with a secondary amine catalyst to form an enamine. This enamine then undergoes a Michael addition to a 1,3-dicarbonyl compound. The resulting intermediate is then intercepted by an N-heterocyclic carbene (NHC) catalyst, which promotes an intramolecular crossed benzoin reaction to furnish the α-hydroxycyclopentanone product.

multicatalytic_cascade enal α,β-Unsaturated Aldehyde enamine Enamine Intermediate enal->enamine + Amine amine Secondary Amine Catalyst dicarbonyl 1,3-Dicarbonyl Compound michael_adduct Michael Adduct enamine->michael_adduct + 1,3-Dicarbonyl cyclopentanone α-Hydroxycyclopentanone michael_adduct->cyclopentanone + NHC Catalyst (Intramolecular Benzoin) nhc NHC Catalyst

Multicatalytic Cascade Reaction Workflow
Performance Data

This multicatalytic approach has demonstrated broad substrate scope, tolerating a variety of alkyl and aryl enals as well as a range of 1,3-dicarbonyl compounds, including diketones and β-ketoesters, with high enantioselectivities.

α,β-Unsaturated Aldehyde1,3-Dicarbonyl CompoundCatalyst SystemConditionsYield (%)ee (%)Reference
CrotonaldehydeAcetylacetoneProlinol derivative + NHC precursor/base-93-[12]
CinnamaldehydeDibenzoylmethaneProlinol derivative + NHC precursor/base-HighHigh[16]
Various enalsVarious β-ketoestersProlinol derivative + NHC precursor/base-HighHigh[16]
2-HydroxycinnamaldehydesEnolic 1,3-dicarbonylsTertiary amine-thiourea + anion-binding catalysis-HighHigh[17]
Experimental Protocol: Organocatalyzed Michael-Michael Cascade[18]

To an oven-dried flask is added the secondary amine catalyst (e.g., a prolinol derivative, 0.1 eq), the solvent (e.g., trifluoroethanol), the β-ketoester (1.0 eq), and the α,β-unsaturated aldehyde (1.0 eq). The reaction is allowed to stir at room temperature for the indicated time. Upon completion, the reaction mixture is concentrated and filtered through a plug of silica gel, followed by concentration to yield the crude product, which can be further purified by flash chromatography. It is important to note that specific protocols for the Michael-benzoin cascade may vary, but this general procedure for a related Michael-Michael cascade provides a representative workflow.

Conclusion

The synthesis of functionalized cyclopentanones can be achieved through a variety of powerful synthetic methods. The Pauson-Khand reaction offers a convergent and atom-economical approach to α,β-cyclopentenones, and it is particularly advantageous for the construction of bicyclic systems through its intramolecular variant. The Nazarov cyclization provides a reliable and well-established route to cyclopentenones from divinyl ketones, with modern iterations allowing for catalytic and highly enantioselective transformations. For the rapid assembly of complex, stereochemically rich α-hydroxycyclopentanones, the multicatalytic cascade reaction stands out as a highly efficient and elegant strategy, generating multiple stereocenters with high control in a single pot. The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern and stereochemical requirements of the target cyclopentanone, as well as considerations of starting material availability and desired operational simplicity. This guide provides the foundational data and protocols to make an informed decision for your synthetic endeavors.

References

Comparative Analysis of 6,7-dihydro-5H-cyclopenta[b]pyridine Analogs as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and material science professionals, this guide provides a comparative analysis of the performance of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine analogs as corrosion inhibitors for carbon steel in acidic environments. While the initial focus was on the biological activity of 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine analogs, the available literature directs this comparison towards their application in materials science.

This guide summarizes quantitative data on their inhibitory efficiency, details the experimental protocols for their synthesis and evaluation, and provides a visual representation of the experimental workflow.

Data Presentation: Inhibitory Efficiency

A series of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized and evaluated for their corrosion inhibition properties on carbon steel in a 1.0 M H₂SO₄ solution.[1][2] The efficiency of these compounds is attributed to their ability to adsorb onto the steel surface, forming a protective film.[1][2] The following table summarizes the inhibition efficiency of these analogs at a concentration of 1.0 mM.

Compound IDStructureInhibition Efficiency (%)
CAPD-1 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile97.7
CAPD-2 2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileNot Reported
CAPD-3 2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileNot Reported
CAPD-4 7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileNot Reported

Experimental Protocols

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Analogs (CAPD-1 to CAPD-4)

The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives was achieved through a cyclocondensation reaction.[2]

General Procedure:

  • A mixture of the appropriate 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and a sodium alkoxide (sodium ethoxide or sodium methoxide, 0.02 mol) was prepared.[2]

  • The corresponding alcohol (ethanol for sodium ethoxide, methanol for sodium methoxide) was used as the solvent.[2]

  • The reaction mixture was refluxed for one hour at 80°C.[2]

  • After cooling, the resulting solid product was filtered, washed, and recrystallized to yield the final pure compound.[2]

The structures of the synthesized compounds were confirmed using IR and NMR spectroscopy.[1][2] For instance, the IR spectrum of CAPD-1 showed a characteristic absorption band for the C≡N group at 2204 cm⁻¹.[1][2] The ¹H NMR and ¹³C NMR spectra were also used to confirm the chemical structures of the synthesized compounds.[1][2]

Corrosion Inhibition Evaluation

The evaluation of the corrosion inhibition efficiency was performed using electrochemical measurements on carbon steel specimens in a 1.0 M H₂SO₄ solution, both with and without the inhibitor compounds.[1][2]

Electrochemical Measurements:

  • Potentiodynamic Polarization (PDP): This technique was used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and the inhibition efficiency (IE%). The IE% was calculated using the formula: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.[1][2]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements were conducted to study the kinetics of the electrode processes and the surface properties. The inhibition efficiency was also calculated from the charge transfer resistance (R_ct) values using the formula: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor, respectively.[1][2]

Mandatory Visualization

The following diagrams illustrate the general synthesis workflow and the corrosion inhibition testing process.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_corrosion Corrosion Inhibition Evaluation start Reactants: - 2,5-Diarylidenecyclopentanone - Propanedinitrile - Sodium Alkoxide reflux Reflux at 80°C for 1h in Alcohol Solvent start->reflux workup Filtration, Washing, and Recrystallization reflux->workup product Pure 6,7-dihydro-5H-cyclopenta[b]pyridine -3-carbonitrile Analog workup->product characterization Structural Characterization (IR, NMR) product->characterization prepare_solution Prepare 1.0 M H₂SO₄ Solution (with and without inhibitor) electrochemical_cell Assemble Three-Electrode Electrochemical Cell prepare_solution->electrochemical_cell prepare_electrode Prepare Carbon Steel Electrode prepare_electrode->electrochemical_cell pdp Potentiodynamic Polarization (PDP) Measurement electrochemical_cell->pdp eis Electrochemical Impedance Spectroscopy (EIS) Measurement electrochemical_cell->eis analysis Data Analysis: - Calculate Inhibition Efficiency (%) pdp->analysis eis->analysis

Caption: General workflow for the synthesis and corrosion inhibition evaluation.

logical_relationship compound 6,7-dihydro-5H-cyclopenta[b]pyridine Analog adsorption Adsorption onto Carbon Steel Surface compound->adsorption protective_film Formation of a Protective Film adsorption->protective_film inhibition Inhibition of Corrosion Process protective_film->inhibition

Caption: Mechanism of corrosion inhibition by the synthesized analogs.

References

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of Cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutics for oncological and inflammatory diseases, the intricate dance between small molecule inhibitors and protein kinases remains a focal point of drug discovery. This guide offers an in-depth comparison of cyclopenta[b]pyridine-based kinase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of their structure-activity relationships (SAR), supported by available experimental data and detailed methodologies. While the cyclopenta[b]pyridine scaffold itself is an emerging area of investigation, this guide draws parallels with the closely related and well-documented deazapurine analogs to elucidate key SAR principles.

Core Scaffold and Bioisosteric Rationale

The cyclopenta[b]pyridine core is a fused heterocyclic system that can be considered a bioisostere of purine. This structural mimicry allows it to bind to the ATP-binding pocket of various kinases, acting as a competitive inhibitor. The cyclopentane ring fused to the pyridine core introduces a degree of conformational rigidity and provides vectors for substitution that can be exploited to achieve potency and selectivity.

Comparative Analysis of Kinase Inhibitory Activity

Due to the limited public data on a wide range of cyclopenta[b]pyridine kinase inhibitors, we present a detailed analysis of a potent c-Met/Ron dual kinase inhibitor, MK-8033, which features a related benzo[1][2]cyclohepta[1,2-b]pyridin-5-one core. To provide a broader SAR context, we will compare its features with those of the well-established 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, a close structural analog.

Table 1: Comparative Inhibitory Activity of a Benzo[1][2]cyclohepta[1,2-b]pyridin-5-one Analog and a Representative 7-Deazapurine Kinase Inhibitor.

Compound/AnalogCore ScaffoldTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
MK-8033 Benzo[1][2]cyclohepta[1,2-b]pyridin-5-onec-Met, Ronc-Met: <31-methyl-1H-pyrazol-4-yl at C3; N-(pyridin-2-ylmethyl)methanesulfonamide at C7[3]
Compound 9 (Example) 7H-pyrrolo[2,3-d]pyrimidineItkCovalentAcrylamide warhead for covalent modification[1]

Key SAR Observations:

  • Hinge-Binding Moiety: The pyridine nitrogen of the cyclopenta[b]pyridine core is crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site, a fundamental interaction for potent inhibition.

  • Substitutions on the Cyclopentane Ring: Modifications on the cyclopentane ring can significantly impact potency and selectivity. For instance, in related scaffolds, the introduction of specific substituents can target unique pockets within the kinase active site, thereby enhancing selectivity against other kinases.

  • Role of the Aryl and Heteroaryl Substituents: As seen with MK-8033, the presence of an N-methylpyrazolyl group at the C3 position and a sulfonamide-linked pyridine at the C7 position are critical for its high potency against c-Met and Ron kinases.[3] These groups likely engage in additional interactions within the ATP-binding pocket.

  • Comparison with 7-Deazapurines: The 7H-pyrrolo[2,3-d]pyrimidine scaffold in compounds like Compound 9 demonstrates how the core can be functionalized to achieve covalent inhibition by incorporating a reactive group (e.g., an acrylamide "warhead").[1] This highlights a potential strategy for designing highly potent and selective irreversible inhibitors based on the cyclopenta[b]pyridine core.

Experimental Protocols

A standardized in vitro kinase inhibition assay is essential for determining the potency (e.g., IC50 value) of novel compounds. Below is a representative protocol.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a mixture containing the kinase and its specific substrate in the assay buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The intensity of the luminescence is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizing a Key Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds and Activates PI3K PI3K c-Met Receptor->PI3K Phosphorylates RAS RAS c-Met Receptor->RAS STAT3 STAT3 c-Met Receptor->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration STAT3->Migration Cyclopenta[b]pyridine Inhibitor Cyclopenta[b]pyridine Inhibitor Cyclopenta[b]pyridine Inhibitor->c-Met Receptor Inhibits

Caption: Simplified c-Met signaling pathway and the point of inhibition.

G Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Determine IC50 Determine IC50 In Vitro Kinase Assay->Determine IC50 Cell-Based Assays Cell-Based Assays Determine IC50->Cell-Based Assays Potent Compounds Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization Lead Optimization->Compound Synthesis Iterative Design In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Promising Leads End End In Vivo Studies->End

Caption: Experimental workflow for kinase inhibitor discovery.

References

A Comparative Guide to Catalysts for 2,3-Cyclopentenopyridine Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of 2,3-cyclopentenopyridine is a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The introduction of an oxygen atom, typically to form the corresponding N-oxide, significantly alters the electronic properties and reactivity of the pyridine ring, opening avenues for further functionalization. This guide provides a comparative analysis of various catalytic systems reported for the oxidation of pyridine derivatives, offering insights into their performance based on experimental data. While direct comparative studies on 2,3-cyclopentenopyridine are limited in the readily available literature, this guide draws parallels from the oxidation of structurally related pyridine compounds to inform catalyst selection.

Performance Comparison of Catalytic Systems

The choice of catalyst and oxidant profoundly influences the efficiency and selectivity of pyridine N-oxidation. The following table summarizes the performance of several catalytic systems for the oxidation of various pyridine substrates. This data, gathered from diverse research reports, can serve as a valuable starting point for optimizing the oxidation of 2,3-cyclopentenopyridine.

Catalyst SystemSubstrateOxidantReaction ConditionsConversion/YieldSelectivityReference
Homogeneous Catalysts
Methyltrioxorhenium (MTO)3- and 4-substituted pyridines30% aq. H₂O₂Not specifiedHigh yieldsHigh for N-oxide[1]
Manganese tetrakis(2,6-dichlorophenyl) porphyrin [Mn(TDCPP)Cl] / Ammonium acetatePyridine derivativesH₂O₂CH₂Cl₂ / CH₃CNGood yields, complete conversion for alkylpyridinesHigh chemoselectivity for N-oxides[1]
Aspartic acid-containing peptides (e.g., 1n)6,6'-disubstituted bis(pyridines)Carbodiimide activated peracid precursor4 °C, 0.2 M substrate69-79% isolated yieldHigh enantioselectivity (er up to 99:1)[2][3]
Heterogeneous Catalysts
Titanium silicalite (TS-1)Pyridine derivativesH₂O₂ in MethanolContinuous flow microreactorUp to 99% yieldHigh for N-oxides[4]
Ti-MWWPyridineH₂O₂Optimized conditions>99% conversion>99% selectivity for N-oxide[5]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for homogeneous and heterogeneous catalytic oxidation of pyridines, which can be adapted for 2,3-cyclopentenopyridine.

General Protocol for Homogeneous Catalytic N-Oxidation (Example: MTO/H₂O₂)
  • Reaction Setup: To a solution of the pyridine substrate (1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile, 5 mL) in a round-bottom flask equipped with a magnetic stirrer, add the catalyst, methyltrioxorhenium (MTO) (0.2-5 mol%).

  • Addition of Oxidant: To the stirring solution, add 30% aqueous hydrogen peroxide (1.1-1.5 equivalents) dropwise at room temperature. The addition rate should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with an appropriate reducing agent (e.g., aqueous sodium sulfite solution) to destroy excess peroxide. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyridine N-oxide.

General Protocol for Heterogeneous Catalytic N-Oxidation (Example: TS-1/H₂O₂ in a Flow Reactor)
  • Reactor Setup: A packed-bed microreactor is filled with the titanium silicalite (TS-1) catalyst. The reactor is connected to a liquid phase plunger pump for the introduction of reactants.

  • Reactant Solution: Prepare a solution of the pyridine derivative in methanol.

  • Reaction Execution: The reactant solution and an aqueous solution of hydrogen peroxide are pumped through the packed-bed microreactor at a controlled flow rate and temperature.

  • Product Collection and Analysis: The effluent from the reactor is collected. The conversion of the pyridine substrate and the yield of the N-oxide product are determined by analytical techniques such as GC or HPLC. The system can be run continuously for extended periods.[4]

Visualizing the Process

Diagrams illustrating the experimental workflow can aid in understanding the key steps involved in the catalytic oxidation process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Pyridine Substrate + Solvent Reactor Reactor (Batch or Flow) Reactants->Reactor Catalyst Catalyst (Homogeneous or Heterogeneous) Catalyst->Reactor Oxidant Oxidant (e.g., H2O2) Oxidant->Reactor Monitoring Reaction Monitoring (TLC, GC) Reactor->Monitoring in-process Workup Work-up & Quenching Reactor->Workup Purification Purification (Chromatography) Workup->Purification Product Isolated N-Oxide Purification->Product

Caption: A generalized experimental workflow for the catalytic N-oxidation of pyridine derivatives.

The following diagram illustrates a simplified logical relationship in selecting a catalytic system for pyridine N-oxidation.

Catalyst_Selection_Logic Start Define Oxidation Goal HighYield High Yield & Selectivity? Start->HighYield Enantio Enantioselectivity Required? HighYield->Enantio Yes Scale Scalability & Catalyst Recovery? HighYield->Scale No Homo Homogeneous Catalysts (e.g., MTO, Porphyrins) Enantio->Homo No Peptide Chiral Peptide Catalysts Enantio->Peptide Yes Scale->Homo No Hetero Heterogeneous Catalysts (e.g., TS-1, Ti-MWW) Scale->Hetero Yes

Caption: A decision-making flowchart for selecting a suitable catalyst system for pyridine N-oxidation.

References

alternative methods for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the pyrido[b]fused five-membered ring system of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a valuable scaffold. Its presence in various biologically active compounds necessitates efficient and versatile synthetic strategies. This guide provides a comparative overview of several alternative methods for the synthesis of this key structural motif and its derivatives, with a focus on experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The following table summarizes the key quantitative data for four distinct synthetic approaches to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and its analogues, offering a clear comparison of their efficiencies and conditions.

Synthetic MethodKey ReactantsCatalyst/ReagentSolventReaction TimeYield (%)Purity (%)Reference
Manganese-Catalyzed Oxidation2,3-Cyclopentenopyridine analogues, t-BuOOHMn(OTf)₂Water24 - 72 hUp to 98%High[1][2]
Multicomponent Cyclocondensation2,5-Diarylidenecyclopentanone derivatives, PropanedinitrileSodium AlkoxideEthanol/Methanol1 - 2 hUp to 75%High[3][4][5]
Vilsmeier Cyclization RouteCyclopentanone, BenzylaminePOCl₃, DMF (Vilsmeier reagent)-Multi-step43.15% (overall)99.7% (HPLC)[6]
Reductive CyclizationDimethyl adipate, AcrylonitrileNi-Cu/γ-Al₂O₃-Multi-step33.8% (overall)-[7]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Manganese-Catalyzed Oxidation

This method offers a direct and environmentally friendly approach to the target ketone.[1][2]

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and water (2.5 mL).

  • Add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol) to the mixture.

  • Stir the reaction mixture at 25 °C for 24 hours.

  • After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether = 1:5 to 1:1) to yield the desired product.[2]

Multicomponent Cyclocondensation Reaction

This protocol describes an efficient synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[3][4][5]

Procedure:

  • In a round-bottom flask, combine the 2,5-diarylidenecyclopentanone derivative (0.02 mol) and propanedinitrile (0.02 mol, 1.32 g).

  • Add sodium ethoxide (1.36 g in ethanol) or sodium methoxide (1.08 g in methanol) as both the reagent and catalyst.

  • Reflux the reaction mixture at 80 °C with stirring for 1 hour.[3][4]

  • After cooling to room temperature, dilute the mixture with 150 mL of distilled water.

  • Collect the precipitated solid product by filtration and recrystallize to obtain the pure compound.[4]

Vilsmeier Cyclization Route

This multi-step synthesis provides the core structure from simple starting materials.[6]

Overall procedure involves:

  • Nucleophilic Addition: Reaction of cyclopentanone and benzylamine to form N-cyclopentylidene(phenyl)methanamine.

  • Acetylation: Acetylation of the intermediate from the previous step.

  • Vilsmeier Cyclization: The acetylated intermediate is treated with a Vilsmeier reagent (prepared from POCl₃ and DMF) to form the chlorinated cyclized product, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

  • Dechlorination: The chloro-substituted product is dechlorinated to yield 6,7-dihydro-5H-cyclopenta[b]pyridine.

Detailed step-by-step conditions can be found in the cited literature.[6]

Reductive Cyclization and Aromatization

This synthetic pathway builds the target molecule through a sequence of classical organic reactions.[7]

The synthesis sequence is as follows:

  • Dieckmann Condensation: Dimethyl adipate is treated with a base to form methyl 2-oxocyclopentanecarboxylate.

  • Michael Addition: The resulting β-keto ester is reacted with acrylonitrile.

  • Hydrolysis and Decarboxylation: The adduct from the previous step is hydrolyzed and decarboxylated to yield 3-(2-oxocyclopentyl)propanenitrile.

  • Reductive Cyclization and Aromatization: The nitrile is subjected to reductive cyclization and subsequent aromatization in the presence of a Ni-Cu/γ-Al₂O₃ catalyst to afford the final product.

Further details on the specific reaction conditions for each step are available in the referenced publication.[7]

Visualizing the Synthetic Pathways

The following diagrams, generated using DOT language, illustrate the logical flow and key transformations in the described synthetic methods.

Manganese_Catalyzed_Oxidation cluster_reactants Reactants Reactant1 2,3-Cyclopentenopyridine Process Oxidation Reactant1->Process Reactant2 t-BuOOH Reactant2->Process Catalyst Mn(OTf)₂ Catalyst->Process Solvent H₂O, 25°C Solvent->Process Product 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Process->Product

Caption: Manganese-Catalyzed Oxidation Workflow.

Multicomponent_Cyclocondensation cluster_reactants Reactants Reactant1 2,5-Diarylidenecyclopentanone Process Cyclocondensation Reactant1->Process Reactant2 Propanedinitrile Reactant2->Process Reagent Sodium Alkoxide Reagent->Process Solvent Ethanol/Methanol, 80°C Solvent->Process Product Substituted 6,7-dihydro-5H- cyclopenta[b]pyridine Process->Product

Caption: Multicomponent Cyclocondensation Reaction.

Vilsmeier_Route Start Cyclopentanone + Benzylamine Step1 Nucleophilic Addition Start->Step1 Step2 Acetylation Step1->Step2 Step3 Vilsmeier Cyclization (POCl₃, DMF) Step2->Step3 Step4 Dechlorination Step3->Step4 End 6,7-dihydro-5H- cyclopenta[b]pyridine Step4->End

Caption: Vilsmeier Cyclization Synthetic Pathway.

Reductive_Cyclization_Route Start Dimethyl Adipate Step1 Dieckmann Condensation Start->Step1 Step2 Michael Addition (Acrylonitrile) Step1->Step2 Step3 Hydrolysis & Decarboxylation Step2->Step3 Step4 Reductive Cyclization & Aromatization (Ni-Cu/γ-Al₂O₃) Step3->Step4 End 6,7-dihydro-5H- cyclopenta[b]pyridine Step4->End

References

A Comparative Guide to the Validation of Analytical Methods for Brominated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the validation of brominated pyridine compounds. Ensuring the reliability and accuracy of analytical data is paramount in pharmaceutical development and quality control. This document outlines key performance characteristics of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Comparison of Analytical Methods

The selection of an analytical technique for brominated pyridine compounds is contingent on factors such as the analyte's volatility, thermal stability, concentration levels, and the complexity of the sample matrix. The most commonly employed methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[6]

Table 1: Performance Comparison of Key Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD)Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Limit of Detection (LOD) 0.042 - 2.0 ng/g[6]Dependent on chromophore0.01 - 0.50 ng/mL[6]
Limit of Quantification (LOQ) 0.05 - 4.00 ng/mL[6]Dependent on chromophore4 pg/g - 8 ng/g[6][7]
Accuracy (Recovery) 31 - 135%[6]Typically 80-120%70 - 120%[6][7]
Precision (%RSD) < 19.0%[6]< 15%< 20%[6][7]
Selectivity HighModerate to HighVery High
Applicability Volatile & semi-volatile compounds[6]Non-volatile & thermally labile compounds[6]Wide range of compounds[6]

Note: The values presented are representative and may vary depending on the specific brominated pyridine compound, sample matrix, and instrumentation.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to the successful validation and implementation of any analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile brominated pyridines.

Sample Preparation:

  • Extraction: Liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane, hexane) or solid-phase extraction (SPE) can be employed depending on the sample matrix. For solid samples, Soxhlet extraction may be utilized.[6]

  • Cleanup: The extract may require cleanup to remove interfering substances. This can be achieved using techniques like silica or Florisil column chromatography.[6]

Instrumental Analysis:

  • Injection: A splitless injection is often used for trace analysis to maximize the transfer of analyte onto the column.[6]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[6]

  • Oven Temperature Program: A temperature gradient is applied to the oven to facilitate the separation of compounds based on their boiling points.[6]

  • Mass Spectrometer: The mass spectrometer is commonly operated in electron impact (EI) ionization mode. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) is frequently used.[6] The presence of bromine's characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum provides a high degree of confidence in compound identification.[8]

High-Performance Liquid Chromatography (HPLC-DAD)

HPLC is well-suited for the analysis of non-volatile and thermally labile brominated pyridine compounds.

Sample Preparation:

  • Extraction: Samples are typically extracted with a mixture of compatible solvents such as acetonitrile and water, followed by filtration to remove particulate matter.

Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used for the separation of pyridine derivatives.[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is often employed.[6]

  • Detection: The Diode-Array Detector (DAD) allows for the monitoring of absorbance at multiple wavelengths, providing both quantitative data and UV spectral information for peak purity assessment. Pyridine and its derivatives typically exhibit strong UV absorbance.[10]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification of brominated pyridines in complex matrices.

Sample Preparation:

  • Extraction: Similar to HPLC, extraction is typically performed with organic solvents. A dispersive solid-phase extraction (dSPE) cleanup step can be included for complex matrices to minimize matrix effects.[7]

Instrumental Analysis:

  • Chromatographic Separation: UHPLC utilizes columns with smaller particle sizes, resulting in faster analysis times and improved resolution compared to conventional HPLC. A C18 column with a gradient elution is common.[6]

  • Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[6]

Visualizing Analytical Workflows

General Workflow for Brominated Compound Analysis

The following diagram illustrates a typical workflow for the analysis of brominated compounds, from sample preparation to instrumental analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE, SPE, Soxhlet, etc.) Sample->Extraction Cleanup Extract Cleanup (Silica, Florisil, etc.) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Volatile/Semi-volatile HPLC HPLC-DAD/MS Analysis Cleanup->HPLC Non-volatile Data Data Acquisition & Processing GCMS->Data HPLC->Data Report Reporting Data->Report

Caption: General workflow for the analysis of brominated compounds.

Decision Flowchart for Method Selection

This flowchart provides a logical approach to selecting the most suitable analytical method based on the properties of the analyte and the sample matrix.

node_rect node_rect Analyte_Properties Analyte Properties Volatile Volatile & Thermally Stable? Analyte_Properties->Volatile Volatile->node_rect Use GC-MS Complex_Matrix Complex Matrix? Volatile->Complex_Matrix No Complex_Matrix->node_rect Use HPLC-DAD Trace_Levels Trace Levels? Complex_Matrix->Trace_Levels Yes Trace_Levels->node_rect Use LC-MS/MS Trace_Levels->node_rect Use HPLC-DAD

Caption: Logical flow for selecting an analytical method.

Conclusion

The validation of analytical methods for brominated pyridine compounds is a critical step in ensuring data quality and regulatory compliance. This guide provides a comparative overview of common analytical techniques, their performance characteristics, and detailed experimental protocols. The choice of method should be based on a thorough evaluation of the analyte's properties, the sample matrix, and the specific requirements of the analysis. For volatile compounds, GC-MS offers excellent performance. For non-volatile compounds, HPLC-DAD is a reliable option, while UHPLC-MS/MS provides the highest sensitivity and selectivity for trace-level analysis in complex matrices.

References

A Comparative Guide to the Efficacy of Cross-Coupling Reactions for Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. The strategic introduction of substituents onto the pyridine ring is paramount for modulating the pharmacological properties of a vast array of therapeutic agents. Over the past few decades, transition-metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this important heterocycle.

This guide provides an objective comparison of the efficacy of four major cross-coupling strategies for pyridine functionalization: the Suzuki-Miyaura coupling, the Stille coupling, the Buchwald-Hartwig amination, and direct C-H activation. The comparison is supported by experimental data from the literature, detailed methodologies for key reactions, and visualizations of the underlying catalytic cycles and experimental workflows.

Quantitative Performance Comparison

The choice of a cross-coupling method is often dictated by factors such as the desired bond to be formed, the nature of the available starting materials, functional group tolerance, and scalability. The following tables summarize quantitative data for each reaction type, providing a snapshot of their typical performance in pyridine functionalization.

Table 1: Suzuki-Miyaura Coupling of Halopyridines

The Suzuki-Miyaura coupling is a widely used method for C-C bond formation due to the commercial availability of a vast array of boronic acids and the generally low toxicity of the boron-containing byproducts.[1] However, the use of pyridylboronic acids can sometimes be challenging due to their instability.[2]

EntryPyridine SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285[3]
23-Amino-5-bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O801892[4]
32-Chloropyridine4-Tolylboronic acidPd₂(dba)₃ (1.5) / SPhos (6)K₃PO₄Toluene1001691[2]
42-Bromo-4-methylpyridine3-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901288*[3]

*Yield estimated based on similar reactions.

Table 2: Stille Coupling of Halopyridines

The Stille coupling offers the advantage of using organostannanes that are often stable to air and moisture and tolerate a wide range of functional groups.[5][6] However, the high toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks.[1]

EntryPyridine SubstrateCoupling PartnerCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromopyridine(Tributylstannyl)benzenePd(PPh₃)₄ (5)-Toluene1101695[7] (analogy)
24-Bromopyridine(Tributylstannyl)thiophenePd(PPh₃)₄ (5)-DMSO1002490[7] (analogy)
32-IodopyridineVinyltributyltinPdCl₂(PPh₃)₂ (2)-THF60392[8] (analogy)
42-Chloropyridine(Tributylstannyl)furanPd₂(dba)₃ (2) / P(t-Bu)₃ (8)-Dioxane1001285[9]
Table 3: Buchwald-Hartwig Amination of Halopyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[10] The choice of ligand is crucial for achieving high yields, especially with less reactive chloropyridines.[11]

| Entry | Pyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :---: | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 18 | 98 |[10] (analogy) | | 2 | 4-Chloropyridine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 24 | 95 |[12] | | 3 | 2,4-Dichloropyridine | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 12 | 92 (at C2) |[12] | | 4 | 3-Chloropyridine | Benzylamine | Pd(OAc)₂ (2) | Josiphos (2.2) | NaOH | Dioxane | 100 | 18 | 89 |[12] |

Table 4: C-H Activation/Functionalization of Pyridines

Direct C-H activation has emerged as a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.[13] Regioselectivity can be a challenge but can often be controlled by directing groups or the inherent electronic properties of the pyridine ring.[14]

EntryPyridine SubstrateCoupling PartnerCatalyst (mol%)Additive/OxidantSolventTemp (°C)Time (h)Yield (%)Reference
1Pyridine N-oxideBenzenePd(OAc)₂ (10)Ag₂CO₃Benzene1301685 (at C2)[15]
2Pyridine N-oxideEthyl acrylatePd(OAc)₂ (10)Ag₂CO₃Dioxane1001288 (at C2)[15]
32-Phenylpyridine4-IodotoluenePd(OAc)₂ (10)K₂CO₃ / TBABDMA1102494 (intramol.)[16]
4Pyridine4-IodoanisolePd(OAc)₂ (20)Cs₂CO₃Mesitylene1304868 (at C3)[17] (analogy)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these reactions. Below are representative procedures for each of the four cross-coupling methods, based on established literature.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine[3]
  • Reaction Setup : To a dry Schlenk flask, add 2-bromo-4-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon three times to create an oxygen-free environment.

  • Solvent Addition : Add degassed 1,4-dioxane and water (4:1 ratio) via syringe to achieve a concentration of 0.2 M with respect to the bromopyridine.

  • Reaction : Heat the mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling of an Enol Triflate[5]
  • Reaction Setup : To a flame-dried round-bottom flask, add the enol triflate (1.0 equiv), CuI (0.1 equiv), Pd(dppf)Cl₂·DCM (0.1 equiv), and LiCl (5.3 equiv).

  • Solvent Addition : Add DMF (previously bubbled with N₂ for 45 minutes) to make a 0.1 M solution.

  • Inert Atmosphere : Purge the flask with argon for 10 minutes.

  • Reagent Addition : Add the organotin reagent (1.15 equiv) via syringe.

  • Reaction : Heat the solution to 40 °C and stir for 48-60 hours.

  • Work-up : Transfer the cooled solution to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O. Extract with hexane.

  • Purification : Wash the combined organic layers with the NH₃·H₂O:H₂O mixture and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography on basic alumina.

Protocol 3: Buchwald-Hartwig Amination of a Chloropyridine[11][18]
  • Reaction Setup : In a glovebox, add the chloropyridine (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%) to a vial.

  • Solvent Addition : Add anhydrous, degassed toluene or dioxane to the vial.

  • Reaction : Seal the vial and heat the mixture to 80-110 °C. Stir for 12-24 hours.

  • Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification : Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 4: Palladium-Catalyzed C-H Arylation of Pyridine N-Oxide[15]
  • Reaction Setup : To a screw-capped tube, add the pyridine N-oxide (0.6 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.2 equiv).

  • Solvent/Reagent Addition : Add the arene coupling partner (40 equiv, e.g., benzene) which also serves as the solvent.

  • Reaction : Seal the tube and heat the mixture at 130 °C for 16 hours.

  • Work-up : After cooling, dilute the reaction mixture with dichloromethane and filter through a short pad of silica gel.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Chemistry: Workflows and Mechanisms

Understanding the underlying processes is key to troubleshooting and optimizing these reactions. The following diagrams, rendered in DOT language, illustrate a general experimental workflow and the catalytic cycles for each of the four cross-coupling methods.

Experimental and Logical Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent Prep Prepare/Weigh Reagents (Pyridine Substrate, Coupling Partner, Catalyst, Ligand, Base) Solvent Prep Degas Solvent Reaction Setup Combine Reagents in Flask Under Inert Atmosphere (Ar/N₂) Reagent Prep->Reaction Setup Solvent Prep->Reaction Setup Reaction Run Heat and Stir (Monitor by TLC/LC-MS) Reaction Setup->Reaction Run Quench/Extract Cool, Quench, and Perform Liquid-Liquid Extraction Reaction Run->Quench/Extract Dry/Concentrate Dry Organic Layer and Concentrate in vacuo Quench/Extract->Dry/Concentrate Purify Purify by Column Chromatography Dry/Concentrate->Purify Characterization Characterization Purify->Characterization NMR, MS, etc.

Caption: General experimental workflow for a cross-coupling reaction.

Catalytic Cycles

Suzuki_Cycle Pd0 LₙPd(0) OA R¹-X Pd0->OA PdII_RX LₙPd(II)(R¹)(X) OA->PdII_RX Trans R²-B(OR)₂ (Base) PdII_RX->Trans PdII_R1R2 LₙPd(II)(R¹)(R²) Trans->PdII_R1R2 RE R¹-R² PdII_R1R2->RE RE->Pd0

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Stille_Cycle Pd0 LₙPd(0) OA R¹-X Pd0->OA PdII_RX LₙPd(II)(R¹)(X) OA->PdII_RX Trans R²-SnR₃ PdII_RX->Trans PdII_R1R2 LₙPd(II)(R¹)(R²) Trans->PdII_R1R2 RE R¹-R² PdII_R1R2->RE RE->Pd0

Caption: Catalytic cycle for the Stille coupling reaction.

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) OA Ar-X Pd0->OA PdII_RX LₙPd(II)(Ar)(X) OA->PdII_RX Amine_Coord HNR₂ (Base) PdII_RX->Amine_Coord PdII_Amide LₙPd(II)(Ar)(NR₂) Amine_Coord->PdII_Amide RE Ar-NR₂ PdII_Amide->RE RE->Pd0 CH_Activation_Cycle Cat M(II) Catalyst CMA Py-H Cat->CMA Cyclometalate Cyclometalated Intermediate CMA->Cyclometalate Coupling Coupling Partner (e.g., Ar-X) Cyclometalate->Coupling Coupling->Cat Product Product Coupling->Product Py-Ar

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine, a halogenated pyridine derivative. Adherence to these protocols is essential for minimizing risk and ensuring regulatory compliance.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use and dispose of them properly.[3][4][5]

  • Body Protection: A laboratory coat is required. Additional protective clothing may be necessary to prevent skin contact.[3]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors or dust.[1][3][4]

Waste Segregation and Collection: A Critical Step

To prevent dangerous chemical reactions, proper waste segregation is paramount.[3][6]

  • Waste Stream Identification: As a halogenated organic compound, this compound must be collected in a designated waste stream for "Halogenated Organic Waste".[4][7]

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[4][8][9]

Step-by-Step Disposal Procedure

All chemical waste must be disposed of through an official hazardous waste collection program.[10] It is strictly prohibited to dispose of this chemical down the drain or through evaporation.[5][10][11][12]

  • Container Selection:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.[4][11][13] Polyethylene or glass containers are generally suitable.

    • Ensure the container is in good condition, free from cracks or leaks.[4][11]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[11]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[4][13]

    • The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[4]

    • If it is a mixed waste, list all constituents and their approximate percentages.[4]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11][13]

    • Keep the container securely closed at all times, except when adding waste.[10][11][13]

    • Store in a cool, dry, and well-ventilated area away from sources of ignition.[1][5][9]

  • Disposal Request:

    • Once the container is full or you are ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.[10][13]

Management of Empty Containers and Spills

  • Empty Containers: A container that has held this hazardous waste should be managed as hazardous waste itself. It can be disposed of as regular trash only after being triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[10] The container label should be defaced before disposal.[10]

  • Spill Response: In the event of a spill, absorb the material with an inert substance like vermiculite or sand.[1][5][9] Collect the absorbed material and any contaminated items into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[1]

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal Not Applicable; Prohibited[12]
Container Headspace Minimum 1 inch[11]
SAA Max Volume (General) 55 gallons[13]
SAA Max Volume (Acutely Toxic) 1 quart (liquid) or 1 kg (solid)[13]
SAA Storage Time Limit Up to 12 months (if volume limits not exceeded)[13]
Removal from SAA after Full Within 3 calendar days[13]

Disposal Decision Workflow

DisposalWorkflow start Start: Have 3-Bromo-6,7-dihydro-5H- cyclopenta[b]pyridine for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_stream Identify Waste Stream: Halogenated Organic Waste ppe->waste_stream container Select & Label Container: - Compatible & Leak-Proof - 'Hazardous Waste' Label - Full Chemical Name waste_stream->container collect Collect Waste in Chemical Fume Hood container->collect storage Store in Designated SAA: - Keep Container Closed - Away from Incompatibles collect->storage disposal_request Submit Waste Pickup Request to EHS/Safety Office storage->disposal_request end End: Proper Disposal Complete disposal_request->end

Caption: Chemical Disposal Workflow Diagram.

References

Personal protective equipment for handling 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Chemical Safety Overview

Hazard Identification and Classification
Hazard StatementClassification
Causes skin irritationSkin Irritant
Causes serious eye irritationEye Irritant
May cause respiratory irritationRespiratory Irritant
Harmful if swallowedAcute Oral Toxicity
Potentially flammable liquid and vaporFlammable Liquid

Operational Plan: Handling Procedures

Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1][2]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.[3]

    • Lab Coat: A flame-retardant lab coat must be worn at all times.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Chemical Handling
  • Pre-use Inspection: Visually inspect the container for any damage or leaks before handling.

  • Dispensing:

    • Ground and bond containers when transferring flammable liquids to prevent static discharge.[2]

    • Use only non-sparking tools.[2]

    • Avoid generating dust or aerosols.[3]

    • Keep the container tightly closed when not in use.[1][2]

  • General Hygiene:

    • Do not eat, drink, or smoke in the laboratory.[2][3]

    • Wash hands thoroughly with soap and water after handling.[1][3]

    • Launder contaminated clothing before reuse.[2]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Store in a locked cabinet or a restricted-access area.[1][2]

Emergency and Disposal Plan

Immediate and appropriate response to emergencies and proper disposal are critical to mitigating risks.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2][3]

  • Spill Response:

    • Evacuate the area and shut off all ignition sources.[2]

    • Ventilate the area.

    • Wear appropriate PPE as described above.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for disposal.[2]

    • Clean the spill area thoroughly.

Disposal Plan
  • Chemical Waste: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][5] Do not allow the product to enter drains or waterways.[1][3]

  • Container Disposal: Dispose of empty containers as hazardous waste. Do not reuse empty containers.

Visual Workflow and Safety Diagrams

The following diagrams illustrate the handling workflow and the logical hierarchy of safety measures.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_dispense Dispense Chemical prep_setup->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction handle_cleanup Initial Cleanup handle_reaction->handle_cleanup storage_store Store in Designated Area handle_cleanup->storage_store disp_waste Segregate Waste handle_cleanup->disp_waste disp_dispose Dispose via HazWaste Protocol disp_waste->disp_dispose

Caption: Workflow for handling the chemical.

G Hierarchy of Safety Controls elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering If not feasible administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative Supplement with ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe Last line of defense

Caption: Hierarchy of safety controls.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.